2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(dimethylamino)-2-(1-methylpyrrol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCIARZKPVHKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377526 | |
| Record name | (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117068-07-2 | |
| Record name | (Dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Introduction
α-Aminonitriles are a pivotal class of organic compounds, serving as versatile precursors for the synthesis of α-amino acids, 1,2-diamines, and various nitrogen-containing heterocycles.[1] Their structural motif is a cornerstone in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including anticancer and antiviral activities.[2] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, a molecule incorporating the pharmaceutically relevant N-methylpyrrole scaffold.
The strategic approach detailed herein is the multicomponent Strecker reaction, a classic yet highly efficient method for constructing α-aminonitriles.[3] This document is tailored for researchers, chemists, and drug development professionals, offering not just a protocol, but a foundational understanding of the reaction's mechanics, the rationale behind procedural choices, and the critical safety considerations inherent in cyanide chemistry.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule logically points to a three-component Strecker condensation. This reaction is one of the most powerful and atom-economical methods for forming α-aminonitriles in a single pot.[4] The disconnection approach breaks the target molecule down into three readily accessible starting materials:
-
An Aldehyde: 1-methyl-1H-pyrrole-2-carbaldehyde, which provides the heterocyclic core.
-
An Amine: Dimethylamine, which furnishes the dimethylamino moiety.
-
A Cyanide Source: A nucleophilic cyanide donor, such as trimethylsilyl cyanide (TMSCN), which introduces the nitrile group.
This strategy is selected for its high convergence, operational simplicity, and the widespread availability of the required precursors.
Caption: Retrosynthetic analysis via the Strecker pathway.
Precursor Synthesis: 1-methyl-1H-pyrrole-2-carbaldehyde
While commercially available, the synthesis of the key aldehyde precursor is an instructive and fundamental process in heterocyclic chemistry, typically accomplished via the Vilsmeier-Haack reaction.[5] This reaction introduces a formyl group onto an electron-rich aromatic ring.
Mechanism Insight: The reaction proceeds by forming the electrophilic Vilsmeier reagent (chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). 1-Methylpyrrole, being highly activated towards electrophilic substitution, attacks the Vilsmeier reagent, predominantly at the C2 position. A subsequent hydrolysis step liberates the aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrrole
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, place anhydrous DMF (2.2 eq). Cool the flask in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10-20 °C.[5] Stir the resulting mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.
-
Electrophilic Substitution: Dilute the reagent with an anhydrous solvent like 1,2-dichloroethane. Cool the mixture back to 5-10 °C and add a solution of 1-methylpyrrole (1.0 eq) in the same solvent dropwise over 1 hour.
-
Reaction Completion: After the addition, remove the ice bath and heat the mixture to reflux for 15-20 minutes.
-
Hydrolysis (Work-up): Cool the reaction mixture to room temperature. Carefully and slowly pour it into a stirred solution of sodium acetate trihydrate (5.0 eq) in water. This hydrolysis step can be exothermic.
-
Extraction and Purification: Heat the resulting mixture to reflux for 15 minutes, then cool. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ether or ethyl acetate). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from petroleum ether to yield pure 1-methyl-1H-pyrrole-2-carbaldehyde.[5]
Core Synthesis: Three-Component Strecker Reaction
The core of the synthesis is the one-pot reaction combining the prepared aldehyde, dimethylamine, and trimethylsilyl cyanide. The use of TMSCN is advantageous as it is less hazardous to handle than hydrogen cyanide and often provides excellent yields.[6]
Reaction Mechanism
The reaction is typically catalyzed by a Lewis or Brønsted acid, although some variations proceed without a catalyst.[4]
-
Iminium Ion Formation: The aldehyde (1-methyl-1H-pyrrole-2-carbaldehyde) reacts with dimethylamine to form a hemiaminal intermediate. In the presence of an acid catalyst or upon gentle heating, this intermediate eliminates water to form a highly electrophilic iminium ion.
-
Nucleophilic Attack: The cyanide anion, delivered from TMSCN, acts as a potent nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the crucial C-C bond and generates the final α-aminonitrile product.
Caption: Mechanism of the Strecker reaction.
Detailed Experimental Protocol
Safety First: This procedure involves trimethylsilyl cyanide, which is toxic and reacts with moisture to release hydrogen cyanide gas. This entire procedure must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (gloves, safety glasses, lab coat).
| Reagent | M.W. | Equivalents | Amount |
| 1-methyl-1H-pyrrole-2-carbaldehyde | 109.13 | 1.0 | (e.g., 1.09 g, 10 mmol) |
| Dimethylamine (2.0 M in THF) | 45.08 | 1.1 | (5.5 mL, 11 mmol) |
| Trimethylsilyl cyanide (TMSCN) | 99.21 | 1.2 | (1.5 mL, 12 mmol) |
| Anhydrous Methanol | 32.04 | - | 20 mL |
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and dissolve it in anhydrous methanol.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Add the solution of dimethylamine in THF (1.1 eq) dropwise with stirring.
-
Cyanide Addition: After stirring for 15 minutes, add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the mixture dropwise via syringe. CAUTION: HIGHLY TOXIC .
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acidic species and hydrolyze excess TMSCN.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Caption: Experimental workflow for the Strecker synthesis.
Conclusion
The synthesis of this compound is efficiently achieved through a well-established, three-component Strecker reaction. By combining 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and trimethylsilyl cyanide, this method provides a direct and high-yielding route to the target α-aminonitrile. The causality-driven approach outlined in this guide, from precursor synthesis to the final purification, equips researchers with the necessary technical detail and scientific rationale to successfully replicate and adapt this valuable transformation for applications in medicinal chemistry and materials science.
References
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Ullah, B., Gupta, N. K., Ke, Q., Ullah, N., Cai, X., & Liu, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1184. [Link][1][2]
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Endesfelder, A., & Ofial, A. R. (2015). Synthesis of α-Aminonitriles by Cyanation of Tertiary Amines with Potassium Thiocyanate. The Journal of Organic Chemistry, 80(5), 2848-2854. [Link]
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Wang, J., Li, M., & Li, P. (2018). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 140(35), 10950-10954. [Link][7]
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Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link][6]
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Wagner, A., & Ofial, A. R. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(1), 143-150. [Link][8]
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Gal, E., Gaina, L., Petkes, H., Pop, A., & Cristea, C. (2020). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. Beilstein Journal of Organic Chemistry, 16, 2874-2882. [Link][9][10]
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Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link][3]
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Silverman, R. B. (1964). Diethylaminoacetonitrile. Organic Syntheses, 44, 42. [Link][11]
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Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link][13]
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Silverstein, R. M., & Ryskiewicz, E. E. (1955). Pyrrole-2-carboxaldehyde. Organic Syntheses, 35, 88. [Link][5]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link][4]
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PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link][14]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Abstract
This guide provides an in-depth exploration of the core physicochemical properties of the novel compound, 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological and chemical systems. This document moves beyond a simple data sheet, offering a detailed rationale for experimental design and providing robust, step-by-step protocols for the determination of critical parameters such as the acid dissociation constant (pKa), lipophilicity (logP), and chemical stability. By grounding these methodologies in established scientific principles and regulatory standards, this guide serves as a practical and authoritative resource for scientists engaged in the research and development of this and structurally related compounds.
Introduction: The Scientific Imperative
The compound this compound belongs to the class of α-aminonitriles, a structural motif of significant interest in synthetic and pharmaceutical chemistry. The pyrrole ring is a privileged scaffold in drug discovery, while the α-aminonitrile group offers versatile reactivity for further chemical modification. The physicochemical properties of such a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.
The purpose of this guide is to establish a foundational understanding of the molecule's intrinsic properties. We will detail not just the what—the values of key parameters—but the how and why of their determination. This approach is designed to empower researchers to conduct their own validated experiments, interpret data with confidence, and make informed decisions in their development programs.
Chemical Identity and Core Properties
A precise understanding of the molecule's structure is the starting point for all subsequent characterization. While extensive experimental data for this specific N-methylated pyrrole derivative is not widely published, we can define its core identity and predict certain properties based on its constituent functional groups.
| Identifier | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 117068-07-2 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₀H₁₃N₃ | Elemental Composition |
| Molecular Weight | 175.23 g/mol | Calculated |
| Chemical Structure | ![]() | N/A |
| Appearance | Colorless to pale yellow oil or low-melting solid | Predicted |
Note: The chemical structure image is a representation. An actual image should be generated and inserted here.
Ionization and Lipophilicity: Cornerstones of Bioavailability
The interplay between a molecule's charge state (governed by pKa) and its affinity for lipid versus aqueous environments (measured by logP) is a critical determinant of its pharmacokinetic and pharmacodynamic profile.
Acid-Base Properties (pKa)
The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, the tertiary amine of the dimethylamino group is the primary basic center. Its pKa will dictate the compound's charge and solubility in physiological pH ranges.
Causality of Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement of pH changes upon addition of a titrant.[2] This method is robust, reliable, and provides a clear inflection point corresponding to the pKa. For compounds with poor water solubility, co-solvent systems may be necessary.[3]
-
Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution to maintain constant ionic strength. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the apparent pKa (pKa*) will need to be corrected or reported with the solvent composition.[4][5]
-
Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to fully protonate the dimethylamino group.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the electrode and a micro-burette containing standardized 0.1 M NaOH into the sample solution. Stir gently.
-
Data Collection: Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is visible as the steepest part of the resulting sigmoid curve.
-
Calculation: The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V) of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP)
The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or buffer) at equilibrium. The logarithm of this value, logP, is a critical measure of lipophilicity.
Causality of Experimental Choice: The shake-flask method is the traditional and most direct way to measure logP.[6] However, it can be time-consuming. A modern, high-throughput alternative is the reverse-phase high-performance liquid chromatography (RP-HPLC) method, which correlates a compound's retention time with known logP values of a standard set of compounds.[7] This method is rapid and requires very little material.
-
System Setup: Use a C18 reverse-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent like methanol or acetonitrile.[7]
-
Calibration: Prepare a solution containing a mixture of 5-6 standard compounds with well-established logP values spanning a relevant range (e.g., from -1 to 5). Inject this mixture and record the retention time (t_R) for each standard.
-
Sample Analysis: Prepare a dilute solution of the test compound in the mobile phase. Inject it into the HPLC system under the same conditions as the standards and determine its retention time.
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Plot log(k) of the standards against their known logP values. This should yield a linear relationship.
-
Using the linear regression equation from the calibration curve and the measured log(k) of the test compound, calculate its logP value.
-
Caption: Workflow for a forced degradation stability study.
Spectroscopic Characterization
Spectroscopic data provides irrefutable confirmation of a molecule's structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-methyl group (~3.5-4.0 ppm), the dimethylamino group (~2.2-2.5 ppm), the methine proton adjacent to the nitrile (~4.5-5.0 ppm), and distinct signals for the three protons on the pyrrole ring (~6.0-7.0 ppm). |
| ¹³C NMR | Resonances for the nitrile carbon (C≡N) (~115-120 ppm), carbons of the pyrrole ring, the methine carbon, and the methyl carbons of the dimethylamino and N-methyl groups. |
| Mass Spec (MS) | An [M+H]⁺ ion peak at m/z 176.1182 corresponding to the molecular formula C₁₀H₁₄N₃⁺. |
| Infrared (IR) | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. |
Conclusion
The physicochemical properties of this compound are integral to its potential utility in scientific research and development. This guide has provided a comprehensive framework for the systematic evaluation of its pKa, logP, and stability. The detailed, validated protocols and the rationale behind their selection are intended to equip researchers with the necessary tools to generate high-quality, reliable data. A thorough characterization, as outlined herein, is the foundational step toward unlocking the full potential of this and other novel chemical entities.
References
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- Kalek, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Kalek, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.
- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
- Veith, G. D., & Morris, R. T. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. EPA National Service Center for Environmental Publications.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019, October 2). Ardena.
- Stability Studies-Regulations, Patient Safety & Quality. (2024, December 11). Coriolis Pharma.
- Stability studies of small molecules and proteins. (n.d.). GlycoMScan.
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- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). KGROUP.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Features of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. As a critical tool in molecular characterization, NMR spectroscopy offers unambiguous structural elucidation, which is paramount for researchers, scientists, and professionals in drug development. This document synthesizes established principles of NMR spectroscopy with data from analogous substituted pyrrole systems to present a predictive but robust interpretation of the target molecule's spectral features.[1][2]
Molecular Structure and the Imperative for Spectroscopic Analysis
The compound this compound possesses a unique assembly of functional groups: a chiral center, a dimethylamino group, a nitrile, and a substituted N-methylpyrrole ring.[3] This complexity necessitates a powerful analytical technique like NMR to confirm its identity and purity. The electronic environment of each proton and carbon atom is influenced by the interplay of these groups, resulting in a distinct NMR fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and ensuring the integrity of the molecule in research and development pipelines.
Below is the chemical structure of the compound with a numbering system that will be used for the assignment of NMR signals throughout this guide.
Caption: Molecular structure with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the pyrrole ring protons, the methine proton at the chiral center (C⁷), the N-methyl protons on the pyrrole ring (C¹⁰), and the N,N-dimethyl protons (C⁹/C⁹'). The chemical shifts are predicted based on the known effects of substituents on the pyrrole ring.[1][4] The N-methyl group and the α-substituent deshield the adjacent ring protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H⁵ (Pyrrole) | ~6.6 - 6.8 | t (triplet) | J₅,₄ ≈ 2.5, J₅,₃ ≈ 1.8 | 1H |
| H³ (Pyrrole) | ~6.2 - 6.4 | dd (doublet of doublets) | J₃,₄ ≈ 3.0, J₃,₅ ≈ 1.8 | 1H |
| H⁴ (Pyrrole) | ~6.0 - 6.2 | t (triplet) | J₄,₃ ≈ 3.0, J₄,₅ ≈ 2.5 | 1H |
| H⁷ (Methine) | ~4.5 - 4.7 | s (singlet) | - | 1H |
| H¹⁰ (N-CH₃, Pyrrole) | ~3.6 - 3.8 | s (singlet) | - | 3H |
| H⁹/H⁹' (N(CH₃)₂, Amino) | ~2.3 - 2.5 | s (singlet) | - | 6H |
Causality Behind Predictions:
-
Pyrrole Protons (H³, H⁴, H⁵): In N-methylpyrrole, the α-protons (H2/H5) are typically around 6.6 ppm and the β-protons (H3/H4) are around 6.1 ppm.[1] The C2-substituent (-CH(CN)N(CH₃)₂) will influence these positions. H⁵ is expected to be the most downfield of the ring protons. The characteristic coupling constants for pyrroles (J-coupling) are expected between adjacent protons.[5]
-
Methine Proton (H⁷): The proton on the α-carbon (C⁷) is adjacent to three electron-withdrawing groups (pyrrole ring, nitrile, and amino group), which will shift it significantly downfield. Its multiplicity is expected to be a singlet as there are no adjacent protons.
-
N-Methyl Protons (H¹⁰ & H⁹/H⁹'): The N-methyl group on the pyrrole ring (H¹⁰) is deshielded by the aromatic system and is predicted to appear around 3.6-3.8 ppm. The two methyl groups of the dimethylamino function (H⁹/H⁹') are equivalent and will appear as a single, sharp singlet, typically in the 2.3-2.5 ppm range.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon backbone. The chemical shifts are highly sensitive to the nature of the substituents.[2]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C² (Pyrrole) | ~130 - 135 |
| C⁵ (Pyrrole) | ~120 - 125 |
| C⁸ (Cyano, -C≡N) | ~118 - 122 |
| C³ (Pyrrole) | ~108 - 112 |
| C⁴ (Pyrrole) | ~107 - 110 |
| C⁷ (Methine, -CH) | ~55 - 60 |
| C⁹/C⁹' (N(CH₃)₂, Amino) | ~40 - 45 |
| C¹⁰ (N-CH₃, Pyrrole) | ~34 - 37 |
Causality Behind Predictions:
-
Pyrrole Carbons (C², C³, C⁴, C⁵): The C² carbon, being the point of substitution, will be the most downfield among the ring carbons.[2] The chemical shifts of C³, C⁴, and C⁵ are influenced by both the N-methyl group and the C² substituent. Generally, α-carbons in pyrroles are more deshielded than β-carbons.[6][7]
-
Cyano Carbon (C⁸): The carbon of the nitrile group typically appears in the 115-125 ppm range.
-
Methine Carbon (C⁷): This carbon is attached to two nitrogen atoms and a cyano group, placing it in the predicted 55-60 ppm range.
-
Methyl Carbons (C⁹/C⁹' & C¹⁰): The N-methyl carbons are expected in the aliphatic region of the spectrum, with the pyrrole N-methyl (C¹⁰) appearing slightly more upfield than the dimethylamino carbons (C⁹/C⁹') due to the different electronic environments.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology represents a robust, field-proven approach for characterizing a compound like this compound.
Workflow for NMR Sample Preparation and Analysis
Caption: A typical workflow from sample preparation to final data processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the solid compound for ¹³C NMR (a lower amount of 5-10 mg is sufficient for ¹H NMR).[1]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Chloroform is a common choice for its ability to dissolve a wide range of organic compounds.
-
Include a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to correct for any magnetic field drift.
-
Perform an automated or manual shimming process to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024) with a wider spectral width (e.g., 240 ppm).[1]
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Logical Framework for Structural Verification
The final step is to correlate the processed data with the known structure. This involves a logical, self-validating process to ensure every part of the molecule is accounted for.
Data Interpretation Logic
Caption: The logical steps to confirm the molecular structure from NMR data.
This systematic approach ensures that every signal in both the ¹H and ¹³C spectra is assigned to a specific part of the molecule, providing a comprehensive and trustworthy structural confirmation. For even greater confidence, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map proton-proton and proton-carbon connectivities, respectively.
References
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- Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022). National Institutes of Health.
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Mechanism of formation of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
An In-depth Technical Guide to the Formation of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Executive Summary
This guide provides a comprehensive technical overview of the synthesis of this compound, an α-aminonitrile of interest to researchers in medicinal chemistry and drug development. The primary synthetic route is a variation of the classic Strecker synthesis, a robust three-component reaction. This document elucidates the core reaction mechanism, provides a detailed experimental protocol, discusses critical process parameters, and outlines methods for validation and characterization. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding for professionals in the field.
Introduction
α-Aminonitriles are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of numerous nitrogen-containing molecules, most notably α-amino acids and 1,2-diamines.[1][2] Their formation via the Strecker synthesis, discovered in 1850, remains one of the most efficient methods for constructing the α-amino acid backbone.[3][4]
This whitepaper focuses on a specific derivative, this compound. This molecule incorporates three key structural motifs:
-
A 1-methyl-1H-pyrrole ring, a common scaffold in pharmacologically active compounds.
-
A dimethylamino group, resulting in a tertiary α-amino center.
-
A nitrile functional group, which is readily convertible to carboxylic acids, amines, or other functional groups.
The synthesis of this target molecule is achieved through a modified Strecker reaction, utilizing 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and a cyanide source. Understanding the nuances of this mechanism is crucial for optimizing reaction conditions and ensuring high yield and purity.
Part 1: The Core Mechanism – A Modified Strecker Synthesis
The formation of the target α-aminonitrile proceeds via a two-stage mechanism involving the initial formation of an electrophilic intermediate followed by nucleophilic attack.
Overall Reaction Scheme
The reaction brings together three components: an aldehyde, a secondary amine, and a cyanide source.
Pillar 1: Formation of the Iminium Ion Intermediate
The reaction is initiated by the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with dimethylamine.[1] In contrast to the classic Strecker synthesis which uses ammonia or a primary amine to form a neutral imine, the use of a secondary amine like dimethylamine leads to the formation of a cationic iminium ion .[5][6]
-
Carbonyl Protonation: Under mildly acidic conditions, the carbonyl oxygen of the aldehyde is protonated, significantly increasing the electrophilicity of the carbonyl carbon.[3][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of dimethylamine attacks the activated carbonyl carbon, forming a protonated hemiaminal (or carbinolamine).
-
Dehydration: A proton transfer from the nitrogen to the oxygen is followed by the elimination of a water molecule. This step is thermodynamically favorable. Because the nitrogen atom from the secondary amine has no additional protons to lose, the resulting species is a resonance-stabilized, positively charged iminium ion. This iminium ion is a potent electrophile and is the key intermediate that reacts with the cyanide.
Pillar 2: Nucleophilic Cyanide Addition
The second stage is the formation of the carbon-carbon bond that completes the α-aminonitrile structure.
-
Cyanide Attack: The cyanide anion (CN⁻), a strong nucleophile, attacks the electrophilic carbon of the iminium ion.[5][7] This step is irreversible and results in the formation of the final product, this compound.
Part 2: Experimental Protocol and Practical Considerations
This section provides a representative laboratory-scale protocol. All operations involving cyanide must be conducted in a certified chemical fume hood by trained personnel.
Reactant and Reagent Data
| Compound | Formula | MW ( g/mol ) | CAS No. | Physical State |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | C₆H₇NO | 109.13 | 1192-58-1 | Orange to red liquid[8] |
| Dimethylamine (40% in H₂O) | C₂H₇N | 45.08 | 124-40-3 | Aqueous solution |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | White solid |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrrole-2-carbaldehyde (5.45 g, 50 mmol).
-
Amine Addition: Add 30 mL of methanol as a solvent, and cool the flask to 0 °C in an ice-water bath. Slowly add a 40% aqueous solution of dimethylamine (6.2 mL, 55 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C. Stir the mixture for 20 minutes at 0 °C.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (2.7 g, 55 mmol) in 10 mL of cold water. CAUTION: NaCN is highly toxic. Handle with extreme care. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Workup and Extraction: Quench the reaction by pouring the mixture into 50 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure this compound.
-
Cyanide Waste Disposal: All aqueous layers and any materials contaminated with cyanide must be treated with an excess of bleach (sodium hypochlorite solution) or a solution of ferrous sulfate to neutralize the cyanide before disposal according to institutional guidelines.
Experimental Workflow Diagram
Part 3: Process Validation and Product Characterization
Ensuring the successful formation of the target compound requires rigorous analytical validation.
Factors Influencing Yield and Purity
-
Temperature Control: Low temperatures (0-5 °C) during the addition of reagents are critical to control the exothermic nature of the reaction and minimize the formation of side products.
-
pH Management: The reaction proceeds optimally under neutral to slightly basic conditions. Strongly acidic conditions will protonate the cyanide, liberating highly toxic HCN gas, while strongly basic conditions can lead to competing reactions of the aldehyde.
-
Stoichiometry: A slight excess of the amine and cyanide source is often used to ensure complete conversion of the limiting aldehyde reactant.
Spectroscopic Characterization Data (Expected)
The identity and purity of the final product can be confirmed using standard spectroscopic techniques.
| Technique | Feature | Expected Signal |
| IR Spectroscopy | Nitrile (C≡N) stretch | Strong absorption band around 2230-2250 cm⁻¹ |
| ¹H NMR | Dimethylamino protons (-N(CH₃)₂) | A singlet integrating to 6H, typically around δ 2.2-2.4 ppm. |
| Pyrrole N-methyl protons (-NCH₃) | A singlet integrating to 3H, typically around δ 3.6-3.8 ppm. | |
| α-proton (-CH(CN)-) | A singlet integrating to 1H. | |
| Pyrrole ring protons | Three distinct signals in the aromatic region (δ 6.0-7.0 ppm). | |
| ¹³C NMR | Nitrile carbon (-C≡N) | Signal around δ 118-122 ppm. |
| α-carbon (-CH(CN)-) | Signal around δ 50-60 ppm. | |
| Mass Spectrometry | Molecular Ion (M+) | Expected m/z corresponding to the molecular formula C₉H₁₃N₃. |
Conclusion
The formation of this compound is a direct and efficient process rooted in the principles of the Strecker synthesis. The key to a successful synthesis lies in understanding the mechanism, particularly the formation of the crucial iminium ion intermediate from a secondary amine, and applying meticulous experimental control. Careful management of temperature and reagent stoichiometry, coupled with stringent safety protocols for handling cyanide, will reliably yield the desired α-aminonitrile. This compound serves as a valuable building block for further synthetic elaboration, offering a gateway to novel chemical entities for drug discovery and development.
References
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Master Organic Chemistry. "Strecker Synthesis." Available at: [Link]
-
Organic Chemistry Portal. "α-Aminonitrile synthesis by cyanation." Available at: [Link]
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CAS number and molecular weight of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a comprehensive profile.
Compound Identification and Physicochemical Properties
This compound is a substituted pyrrole derivative. The structural representation and key identifiers are provided below.
| Property | Value | Source |
| CAS Number | 117068-07-2 | - |
| Molecular Formula | C₉H₁₃N₃ | - |
| Molecular Weight | 163.22 g/mol | - |
| Canonical SMILES | CN(C)C(C#N)C1=CC=CN1C | - |
| InChI Key | JVCIARZKPVHKKX-UHFFFAOYSA-N | - |
Note: The CAS number and molecular weight have been confirmed through chemical databases. Other properties are predicted based on the structure.
Proposed Synthesis Pathway: A Strecker Reaction Approach
While a specific patented synthesis for this compound is not publicly available, a highly probable and efficient route is the Strecker synthesis. This well-established, one-pot, three-component reaction is a cornerstone for the formation of α-aminonitriles.[1]
The proposed pathway involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN).
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The Synthetic Chemist's Guide to Substituted Pyrrole Acetonitriles: A Technical Primer
<_ _>
Executive Summary
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2][3] Among its myriad derivatives, substituted pyrrole acetonitriles represent a particularly valuable class of intermediates, offering a versatile handle for further chemical transformations in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic routes to this important class of molecules, with a focus on the underlying mechanistic principles and practical experimental considerations. We will delve into classical methodologies, such as the Paal-Knorr and Knorr syntheses, and explore modern advancements, including multicomponent reactions and transition-metal catalysis. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in drug discovery and development, offering both theoretical understanding and actionable protocols.
Introduction: The Significance of the Pyrrole Acetonitrile Moiety
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug design.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a key pharmacophore in a wide range of therapeutic agents. The introduction of an acetonitrile substituent (-CH₂CN) onto the pyrrole core provides a synthetically versatile functional group that can be readily transformed into a variety of other functionalities, including carboxylic acids, amines, and amides, thus enabling the rapid generation of diverse compound libraries for biological screening. For instance, 2-cyanopyrrole derivatives have been investigated as potential tyrosinase inhibitors.[4][5]
This guide will focus on the most reliable and scalable methods for the synthesis of substituted pyrrole acetonitriles, providing detailed protocols and mechanistic insights to empower chemists in their synthetic endeavors.
Foundational Synthetic Strategies: The Paal-Knorr and Knorr Syntheses
Two of the most venerable and widely employed methods for constructing the pyrrole ring are the Paal-Knorr and Knorr syntheses. While not directly yielding pyrrole acetonitriles in their classical forms, they provide the foundational pyrrole core upon which the acetonitrile group can be subsequently installed.
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7][8] This acid-catalyzed reaction proceeds via a dehydrative cyclization to furnish the corresponding substituted pyrrole.[6][7][9]
Mechanism: The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[7][10] Subsequent intramolecular attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole ring.[6][7][10] The cyclization of the hemiaminal is considered the rate-determining step.[10][11][12]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Experimental Protocol: General Procedure for Paal-Knorr Synthesis
-
To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid), add the primary amine (1.1 equiv).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, acetic acid).[9]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Catalysts for the Paal-Knorr Synthesis
| Catalyst | Conditions | Yield Range | Reference |
| Acetic Acid | Reflux | 60-95% | [13] |
| p-Toluenesulfonic acid | Reflux | Good to excellent | [9] |
| Montmorillonite KSF | Room Temperature | 69-96% | [9] |
| CATAPAL 200 (Alumina) | 60 °C, solvent-free | 68-97% | [9] |
| Silica-supported BiCl₃ | Room Temperature | 22-96% | [9] |
The Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis, also developed in 1884, involves the condensation of an α-amino-ketone with a β-ketoester or other β-dicarbonyl compound.[14] This method is particularly useful for the synthesis of pyrroles with specific substitution patterns.
Mechanism: The reaction begins with the condensation of the α-amino-ketone and the β-dicarbonyl compound to form an enamine intermediate.[14] This is followed by an intramolecular cyclization and subsequent dehydration to yield the substituted pyrrole.[14]
Caption: Mechanism of the Knorr Pyrrole Synthesis.
Modern Synthetic Approaches to Pyrrole Acetonitriles
While the classical methods provide a solid foundation, modern organic synthesis has seen the emergence of more direct and efficient routes to substituted pyrroles, including those bearing the acetonitrile functionality.
The van Leusen Pyrrole Synthesis: A Direct Route to Cyanopyrroles
The van Leusen reaction is a powerful [3+2] cycloaddition reaction between tosylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an α,β-unsaturated nitrile, to directly afford substituted pyrroles.[15][16][17] This method is particularly valuable for the synthesis of 3-cyanopyrroles.
Mechanism: The reaction is initiated by the deprotonation of TosMIC by a base to form a nucleophilic anion.[18][19] This anion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to yield the pyrrole ring.[18]
Caption: Mechanism of the van Leusen Pyrrole Synthesis.
Experimental Protocol: Synthesis of 3-Aryl-1H-pyrroles via the van Leusen Reaction [15]
-
To a solution of the aryl-substituted alkene (1.0 equiv) in dimethyl sulfoxide (DMSO), add tosylmethyl isocyanide (TosMIC) (1.3 equiv).
-
Add sodium tert-butoxide (2.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at the appropriate temperature (25-50 °C) for the specified time (2-18 hours), monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Synthesis of 3-Aryl-1H-pyrroles using the van Leusen Reaction [15]
| Aryl Alkene | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | 50 | 18 | 47 |
| 4-Vinyl pyridine | 25 | 2 | >65 |
| 2-Vinyl pyridine | 25 | 2 | >65 |
| 2-Vinyl pyrazine | 25 | 2 | >65 |
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules.[20] Several MCRs have been developed for the synthesis of highly substituted pyrroles.
One notable example involves a thiazolium-catalyzed sila-Stetter reaction to generate a 1,4-dicarbonyl compound in situ, which then undergoes a Paal-Knorr reaction with an amine to afford the desired pyrrole.[20][21]
Experimental Workflow: One-Pot Sila-Stetter/Paal-Knorr Synthesis of Pyrroles [20]
Caption: Workflow for the Multicomponent Synthesis of Pyrroles.
Synthesis of 2-Amino-3-cyanopyrroles
A facile procedure for the synthesis of 1-substituted 2-amino-3-cyanopyrroles involves the condensation of N-substituted aminoacetaldehyde dimethyl acetals with malononitrile in the presence of p-toluenesulfonic acid monohydrate.[22] Another strategy involves a copper-catalyzed reaction between terminal alkynes, sulfonyl azides, and phenacylmalononitriles.[23]
Experimental Protocol: Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles [22]
-
A mixture of the N-substituted aminoacetaldehyde dimethyl acetal (1.0 equiv), malononitrile (1.0 equiv), and p-toluenesulfonic acid monohydrate (0.1 equiv) in a suitable solvent is heated.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Applications in Drug Development
The pyrrole nucleus is a key component in a multitude of approved drugs and clinical candidates.[9][24] Substituted pyrrole acetonitriles serve as crucial intermediates in the synthesis of these biologically active molecules. For instance, pyrrole-based compounds have demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activity, relevant for anti-inflammatory drugs, and antituberculosis activities.[24] The ability to readily synthesize and functionalize pyrrole acetonitriles is therefore of paramount importance in the drug discovery pipeline.
Conclusion and Future Perspectives
The synthesis of substituted pyrrole acetonitriles has evolved from classical, multi-step sequences to more elegant and efficient one-pot and multicomponent strategies. The Paal-Knorr and Knorr reactions remain valuable tools for constructing the core pyrrole ring, while modern methods like the van Leusen synthesis provide direct access to cyanopyrrole derivatives. The continued development of novel catalytic systems and reaction methodologies will undoubtedly lead to even more sustainable and versatile approaches for the synthesis of this important class of compounds, further empowering the discovery of new therapeutics.
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Moody, C. J., & Roff, G. J. (2006). One-Step Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). Organic Letters, 8(15), 3267-3269. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) as novel and reusable reagents. South African Journal of Chemistry, 62, 137-141. [Link]
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Gangjee, A., et al. (2004). Facile synthesis of 1-substituted 2-amino-3-cyanopyrroles: new synthetic precursors for 5,6-unsubstituted pyrrolo[2,3-d]pyrimidines. Organic Letters, 6(17), 2857-2859. [Link]
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ResearchGate. Paal–Knorr pyrrole synthesis. [Link]
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Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). [Link]
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Al-Zoubi, R. M., et al. (2018). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 23(6), 1265. [Link]
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Organic Chemistry Portal. Synthesis of pyrroles. [Link]
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Al-Zoubi, R. M., et al. (2018). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 23(1), 173. [Link]
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The Journal of Organic Chemistry. Ahead of Print. [Link]
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Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4), 1-5. [Link]
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Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(26), 15995-16027. [Link]
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Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112773. [Link]
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Known biological activities of N-methyl-pyrrolidine derivatives
An In-Depth Technical Guide to the Biological Activities of N-Methyl-Pyrrolidine and its Derivatives
Foreword
The five-membered N-methyl-pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery. Its non-planar, saturated structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] This guide moves beyond a simple cataloging of activities, instead delving into the mechanistic underpinnings and therapeutic rationale for N-methyl-pyrrolidine (NMP) and its derivatives. As application scientists, our goal is not just to present data, but to explain the causality behind experimental design and to provide robust, self-validating methodologies that can be implemented in a research setting. This document is structured to first explore the intrinsic bioactivities of the parent compound, NMP, and then to expand into the vast pharmacological landscape of its structurally diverse derivatives.
Part 1: The Intrinsic Bioactivity of N-Methyl-2-Pyrrolidone (NMP)
While widely recognized as a versatile aprotic solvent and pharmaceutical excipient, N-methyl-2-pyrrolidone (NMP) is far from inert.[2][3] Recent research has uncovered specific biological activities inherent to the NMP molecule itself, particularly in the realms of inflammation and antimicrobial action. Understanding these properties is crucial, not only for its potential therapeutic applications but also for contextualizing its role in drug formulations.
Anti-inflammatory Mechanisms: A Dual-Pronged Approach
NMP exerts potent anti-inflammatory effects by modulating key signaling pathways, primarily through the suppression of NF-κB and the activation of Krüppel-like factor 2 (KLF2).[2][4]
-
Suppression of NF-κB Signaling: In inflammatory states, such as those induced by lipopolysaccharides (LPS), the transcription factor NF-κB is a master regulator, driving the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[4] NMP has been shown to inhibit the LPS-induced production of these inflammatory mediators in macrophages in a dose-dependent manner. The mechanism is believed to be linked to NMP's activity as a bromodomain inhibitor, which epigenetically modulates gene expression.[4] By preventing the transcription of these key inflammatory genes, NMP effectively dampens the inflammatory cascade.
-
Activation of KLF2: NMP also upregulates the transcription factor KLF2, a critical regulator of endothelial homeostasis and an opponent of inflammation.[2] KLF2 activation leads to a reduction in the expression of adhesion molecules on endothelial cells. This NMP-induced, KLF2-dependent effect attenuates the adhesion of monocytes to inflamed endothelial tissue, a crucial step in the pathogenesis of vascular diseases like atherosclerosis.[2]
Figure 1: NMP's dual anti-inflammatory pathways.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol provides a robust method for quantifying the inhibitory effect of NMP on NF-κB activation. The causality is clear: if NMP inhibits NF-κB, the luminescence signal, which is dependent on NF-κB-driven transcription, will decrease.
-
Cell Culture & Transfection:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5x10⁴ cells per well in a 96-well plate.
-
After 24 hours, transfect cells with a pNF-κB-Luc reporter plasmid (containing luciferase gene under the control of an NF-κB response element) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium.
-
Pre-treat cells with varying concentrations of NMP (e.g., 0, 1, 5, 10 mM) for 2 hours. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.
-
-
Inflammatory Challenge:
-
Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS) for 6 hours to activate the NF-κB pathway. Maintain an unstimulated control group.
-
-
Lysis and Luminescence Reading:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer 20 µL of the cell lysate to an opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent.
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla) or total protein concentration to account for variations in cell number and transfection efficiency.
-
Express results as a percentage of the LPS-stimulated control.
-
Antimicrobial Properties
NMP exhibits broad-spectrum antimicrobial activity in a dose-dependent manner.[5] This intrinsic property is particularly relevant when NMP is used in topical or injectable formulations where microbial contamination is a concern.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | Dose-dependent activity observed | [5] |
| Escherichia coli | Gram-negative Bacteria | Dose-dependent activity observed | [5] |
| Candida albicans | Fungus (Yeast) | Dose-dependent activity observed | [5][6] |
Table 1: Summary of NMP's Antimicrobial Spectrum.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum:
-
Culture the test microbe (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5x10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of NMP in MHB. Concentrations may range from 60% w/w down to 0.5% w/w.
-
Include a positive control well (media + inoculum, no NMP) and a negative control well (media only).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of NMP that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Part 2: The Pharmacological Diversity of N-Methyl-Pyrrolidine Derivatives
The N-methyl-pyrrolidine scaffold is a launchpad for creating a vast array of pharmacologically active molecules. By modifying the ring and its substituents, medicinal chemists can target a wide range of biological systems with high specificity.
Central Nervous System (CNS) Modulation
The scaffold's ability to cross the blood-brain barrier makes it particularly valuable for developing CNS-active agents.
In conditions like ischemic stroke, excessive sodium influx through voltage-gated sodium channels leads to neuronal damage. Selective blockade of these channels is a key neuroprotective strategy.[7] Researchers have developed novel N-methyl-pyrrolidine derivatives that act as potent sodium channel blockers. Structure-activity relationship (SAR) studies have been crucial in optimizing potency while minimizing off-target effects, such as blockade of the hERG potassium channel, which can lead to cardiac toxicity.[7]
| Compound ID | Na⁺ Channel IC₅₀ (µM) | hERG Channel % Inhibition @ 10 µM | Therapeutic Rationale | Reference |
| Lead (2) | >10 | N/A | Initial Hit | [7] |
| 5e | 0.045 | <10% | Potent & Selective Blocker | [7] |
Table 2: SAR Data for Pyrrolidine-based Sodium Channel Blockers.
Experimental Protocol: Patch-Clamp Electrophysiology
This technique provides direct, real-time measurement of ion channel activity, making it the definitive assay for confirming channel blockade.
-
Cell Preparation: Use a cell line stably expressing the target sodium channel (e.g., Nav1.7) such as HEK293 cells.
-
Electrode Placement: Using a micromanipulator, form a high-resistance seal (a "giga-seal") between a glass micropipette and the membrane of a single cell.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the pipette, allowing electrical access to the entire cell.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -100 mV). Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.
-
Compound Application: Perfuse the test compound (e.g., derivative 5e ) onto the cell at various concentrations.
-
Data Acquisition: Record the sodium current before and after compound application. The reduction in current amplitude indicates channel blockade. Calculate the IC₅₀ from the concentration-response curve.
The N-methyl-pyrrolidine ring is a core component of synthetic cathinones like Methylenedioxypyrovalerone (MDPV), a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[8] It functions by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters and producing powerful stimulant effects.[8] Its potency far exceeds that of traditional stimulants like cocaine.
Figure 2: Mechanism of NDRI action by an MDPV-like derivative.
Enzyme Inhibition
The rigid, defined stereochemistry of pyrrolidine derivatives makes them excellent candidates for fitting into the active sites of enzymes.
DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin release. Inhibiting DPP-4 prolongs the action of incretins, making it an effective strategy for managing type 2 diabetes. Novel pyrrolidine-2-carbonitrile derivatives have been synthesized as highly potent and selective DPP-4 inhibitors.[9] High selectivity against related enzymes like DPP-8 and DPP-9 is critical to avoid off-target side effects.
| Compound ID | DPP-4 IC₅₀ (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| 17a | 0.017 | 1324-fold | 1164-fold | [9] |
Table 3: Potency and Selectivity of a Lead DPP-4 Inhibitor.
Experimental Protocol: In Vitro Fluorogenic DPP-4 Assay
This is a high-throughput, reliable method for screening and characterizing DPP-4 inhibitors.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).
-
Reconstitute recombinant human DPP-4 enzyme.
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Serially dilute the test pyrrolidine derivatives in the assay buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add the test compound dilutions.
-
Add the DPP-4 enzyme to each well (except for a no-enzyme control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes using a plate reader. The rate of increase in fluorescence is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Antimicrobial and Anticancer Derivatives
The pyrrolidine scaffold is a recurring motif in the development of novel agents to combat infectious diseases and cancer.[10][11]
With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents.[11] Pyrrolidine derivatives, such as N-benzoylthioureas, have shown promising activity against challenging pathogens, including Acinetobacter baumannii.[12] The development process involves screening libraries of these compounds to identify those with potent and broad-spectrum activity.
Figure 3: Workflow for antibacterial screening of pyrrolidine derivatives.
Spiro-pyrrolidine derivatives, which feature a carbon atom common to two rings, represent a class of compounds with significant antiproliferative activity against various cancer cell lines.[10] The rigid, complex 3D structure of these molecules allows for unique interactions with biological targets. In some cases, the mechanism of action has been linked to the inhibition of enzymes critical for cancer cell survival, such as thioredoxin reductase.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the spiro-pyrrolidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Conclusion
The N-methyl-pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, serving as both a bioactive entity in its own right and a remarkably versatile framework for the development of highly specific therapeutic agents. From the intrinsic anti-inflammatory and antimicrobial properties of NMP to the potent and selective activities of its derivatives in CNS disorders, diabetes, and oncology, this chemical motif continues to yield promising drug candidates. The key to its success lies in its three-dimensional structure, which, when skillfully manipulated, allows for the precise targeting of complex biological systems. Future research will undoubtedly continue to unlock new therapeutic applications by exploring novel substitutions and stereochemical arrangements around this privileged core.
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Antiproliferative activity of N-methylspiro-pyrrolidine derivatives 4a–n. ResearchGate. [Link]
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Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. PubMed Central. [Link]
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The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. PubMed Central. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
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Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PubMed Central. [Link]
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Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]
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Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]
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N-methyl-2-pyrrolidone – Knowledge and References. Taylor & Francis. [Link]
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Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. ResearchGate. [Link]
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Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]
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Methylenedioxypyrovalerone. Wikipedia. [Link]
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N-methyl pyrrolidone (NMP) inhibits lipopolysaccharide-induced inflammation by suppressing NF-κB signaling. PubMed. [Link]
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Stability and storage conditions for 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
An In-Depth Technical Guide to the Stability and Storage of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound this compound. Intended for researchers, scientists, and professionals in drug development, this document synthesizes information from foundational chemical principles and data on analogous structures to offer expert guidance. Due to the limited availability of specific public stability data for this compound, this guide focuses on predicting potential degradation pathways based on its functional groups and provides a robust framework for establishing empirical stability protocols.
Introduction and Chemical Profile
This compound is a multifaceted organic molecule featuring a substituted pyrrole ring, a tertiary amine, and a nitrile group. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. Understanding its chemical stability is paramount for ensuring the integrity of experimental results, the viability of its long-term storage, and the safety of its handling.
The stability of this compound is governed by the interplay of its key functional groups:
-
α-Aminonitrile Moiety: This is often the most reactive part of the molecule. The linkage between the amine, the nitrile, and the pyrrole ring can be susceptible to hydrolysis.
-
1-Methyl-1H-pyrrole Ring: As an electron-rich aromatic system, the pyrrole ring is susceptible to oxidation and electrophilic attack.
-
Tertiary Amine (Dimethylamino group): This group imparts basicity to the molecule and can be a site for oxidation.
-
Nitrile Group: While generally stable, the nitrile can undergo hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions.
This guide will deconstruct the molecule's stability profile based on these features, propose likely degradation mechanisms, and outline best practices for storage and handling, along with a detailed protocol for conducting a formal stability study.
Predicted Degradation Pathways
The inherent reactivity of the functional groups in this compound suggests several potential degradation pathways. These are primarily predicted to be hydrolytic and oxidative.
Hydrolytic Degradation
Hydrolysis is a significant potential degradation route, particularly in the presence of moisture, acids, or bases.
-
Retro-Strecker Reaction: The α-aminonitrile functionality can undergo a reversible reaction, especially in aqueous environments, leading to the dissociation into 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and cyanide. This is a critical stability concern.
-
Nitrile Hydrolysis: Under more forceful acidic or basic conditions, the nitrile group can hydrolyze, first to an acetamide derivative and subsequently to the corresponding carboxylic acid.
Oxidative Degradation
The electron-rich pyrrole ring and the tertiary amine are potential sites for oxidation.
-
Pyrrole Ring Oxidation: Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of various oxidized pyrrole species, potentially leading to discoloration and polymerization of the material.
-
N-Oxide Formation: The tertiary dimethylamino group can be oxidized to form the corresponding N-oxide.
The following diagram illustrates these potential degradation pathways.
Caption: Predicted degradation pathways for the title compound.
Recommended Storage and Handling Conditions
Based on the predicted instabilities, stringent storage and handling conditions are necessary to preserve the integrity of this compound. The following recommendations are synthesized from safety data sheets of analogous compounds and general chemical best practices.[1][2]
General Storage
The primary goal is to protect the compound from moisture, oxygen, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage. | To slow down the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[1] | To prevent oxidative degradation of the pyrrole ring and tertiary amine. |
| Container | Use a tightly sealed, airtight container. Amber glass vials are preferred.[1][2] | To prevent ingress of moisture and air, and to protect from light. |
| Light | Store in a dark place or use light-blocking containers.[1] | To prevent potential photolytic degradation. |
| Moisture | Store in a dry environment. Consider storage in a desiccator. | To prevent hydrolytic degradation, especially the retro-Strecker reaction. |
Handling
Safe and proper handling will minimize exposure to detrimental conditions.
-
Inert Atmosphere Handling: For weighing and aliquoting, it is best practice to work within a glove box or glove bag under an inert atmosphere.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[2]
-
Solvent Choice: If preparing solutions, use anhydrous solvents and prepare them fresh. Purge the solvent with an inert gas before use.
Protocol for a Comprehensive Stability Study
To empirically determine the stability profile and establish a re-test period or shelf-life, a formal stability study is required. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[3][4][5]
Experimental Design
The study should evaluate the stability of the solid material under various environmental conditions.
Caption: Workflow for a formal stability study.
Step-by-Step Methodology
-
Initial Characterization (T=0):
-
Fully characterize the initial batch of the compound.
-
Appearance: Record the physical state, color, and appearance.
-
Purity: Use a validated stability-indicating HPLC method to determine the initial purity (as area %).
-
Identity: Confirm the structure using techniques like NMR or Mass Spectrometry.
-
Water Content: Determine the initial water content using Karl Fischer titration.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into amber glass vials that are appropriate for the amount needed at each time point.
-
Backfill the vials with an inert gas (e.g., Argon) before tightly sealing.
-
Place the vials into controlled environmental chambers set to the conditions outlined in the diagram above (Long-Term, Accelerated, and Photostability).[3][4]
-
-
Time Point Testing:
-
At each designated time point (e.g., 1, 3, 6, 12, 24 months), remove a set of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Perform the full suite of analytical tests as done at T=0.
-
-
Data Analysis and Interpretation:
-
Purity: Monitor the purity of the compound over time. A significant decrease in purity indicates instability.
-
Degradation Products: Quantify any new peaks that appear in the HPLC chromatogram. If a degradation product exceeds a certain threshold (e.g., 0.1%), its structure should be identified using LC-MS.
-
Mass Balance: Ensure that the sum of the parent compound and all degradation products remains consistent over time.
-
Appearance: Note any changes in color or physical state.
-
Conclusion
While specific stability data for this compound is not widely published, a thorough analysis of its chemical structure allows for the prediction of its primary stability liabilities, namely susceptibility to hydrolysis and oxidation. The integrity of this compound is critically dependent on stringent storage and handling protocols. Researchers must store it under cool, dry, and inert conditions, protected from light. For any application requiring long-term use or inclusion in a formulated product, conducting a formal stability study as outlined in this guide is an essential step to ensure the reliability and reproducibility of results.
References
-
European Medicines Agency. (2024, November 4). In-Use stability testing FAQ. [Link]
-
Harper, D. B. (1976, August 15). The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria. Biochemical Journal. [Link]
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ReAgent. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]
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European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
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Oak Ridge National Laboratory. (n.d.). Biotic Degradation of Acetonitrile. [Link]
-
Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. [Link]
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National Pharmaceutical Regulatory Agency (NPRA). (n.d.). GUIDELINE FOR STABILITY DATA. [Link]
-
Coriolis Pharma. (n.d.). Stability Studies. [Link]
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National Institutes of Health. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]
-
PubChemLite. (n.d.). 2-(dimethylamino)-2-(1h-pyrrol-2-yl)acetonitrile. [Link]
-
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Predicted toxicity of aminonitrile compounds
An In-Depth Technical Guide: Predicted Toxicity of Aminonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminonitriles are a critical class of compounds, serving as vital intermediates in the synthesis of amino acids and as core scaffolds in numerous pharmaceutical agents.[1] However, their structure, specifically the proximity of an amino group to a nitrile, presents a significant toxicological challenge: the potential for metabolic activation to release cyanide. This guide provides a comprehensive framework for predicting and assessing the toxicity of aminonitrile compounds. It moves beyond simple protocol listing to explain the mechanistic rationale behind a tiered, integrated testing strategy. We will explore the core mechanisms of toxicity, detail the application of predictive in silico models, and provide robust, field-proven in vitro experimental workflows. The objective is to equip researchers with the knowledge to de-risk aminonitrile-containing candidates early in development, ensuring both safety and efficacy.
Chapter 1: The Aminonitrile Scaffold: Utility and Inherent Risk
Aminonitriles are organic compounds containing both an amino group (-NH₂) and a nitrile (-C≡N) group attached to the same carbon atom. Their synthesis is often achieved via the Strecker reaction, a fundamental process that combines an aldehyde or ketone with ammonia and cyanide.[2][3] This structure is a cornerstone of synthetic chemistry, providing a direct pathway to α-amino acids, the building blocks of proteins.
The very feature that makes α-aminonitriles synthetically valuable—the electron-withdrawing nitrile group adjacent to a carbon-hydrogen bond activated by an amino group—is also the source of their primary toxicological concern. This arrangement makes the α-hydrogen susceptible to enzymatic oxidation, initiating a cascade that can liberate highly toxic hydrogen cyanide (HCN).[4] For example, the well-known toxicity of cyanogenic glycosides found in some fruit pits stems from the enzymatic release of mandelonitrile, which then degrades to release cyanide.[4]
Despite this risk, the nitrile pharmacophore is present in numerous approved drugs. In many of these successful pharmaceuticals, the nitrile-bearing carbon is fully substituted (a quaternary carbon), a design strategy that sterically prevents the initial oxidative step and blocks the cyanide release pathway.[4] However, for aminonitriles where this carbon is not fully substituted, a rigorous predictive toxicology assessment is not just recommended, but essential.
Chapter 2: Core Mechanisms of Aminonitrile Toxicity
The toxicity profile of an aminonitrile is predominantly, but not exclusively, dictated by its metabolism. Understanding these biochemical pathways is fundamental to designing a relevant predictive testing strategy.
Metabolic Activation and Cyanide Release
The principal mechanism of acute toxicity for many aminonitriles is the metabolic release of the cyanide ion (CN⁻).[5][6] This process is a classic example of metabolic bioactivation, where a relatively stable parent compound is converted into a more toxic metabolite.
-
α-Hydroxylation by Cytochrome P450 (CYP) Enzymes : The process is primarily initiated in the liver by Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[4][7] These monooxygenases catalyze the oxidation of the C-H bond adjacent to the nitrile group, forming an unstable α-hydroxynitrile, commonly known as a cyanohydrin.
-
Spontaneous Decomposition : Cyanohydrins are often unstable in aqueous physiological environments and can spontaneously decompose, dissociating into an aldehyde or ketone and free hydrogen cyanide (HCN).[8][9]
-
Systemic Cyanide Toxicity : Once released into circulation, HCN rapidly inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This effectively halts cellular respiration, leading to rapid cellular hypoxia, cytotoxic anoxia, and, in severe cases, death.[10] Symptoms progress from dizziness and headache to coma, seizures, and cardiovascular collapse.[10]
The rate and extent of cyanide release are critical determinants of a compound's acute toxicity. Studies have shown a direct correlation between the amount of cyanide released from different aminonitriles and their observed toxicity.[6]
Caption: Metabolic pathway for cyanide-mediated toxicity of aminonitriles.
Cyanide-Independent Toxicity Mechanisms
While cyanide release is the most acute concern, other mechanisms can contribute to an aminonitrile's toxicity profile.
-
Reactive Aldehyde Formation : The aldehyde or ketone byproduct of cyanohydrin decomposition can itself be a reactive species. Aldehydes can form adducts with proteins and DNA and induce oxidative stress.
-
Glutathione (GSH) Depletion : Some aminonitriles are metabolized via pathways that generate reactive intermediates, leading to the depletion of cellular glutathione (GSH), a key antioxidant.[5] This depletion renders cells more vulnerable to oxidative damage.
-
Direct Cytotoxicity : Certain aminonitrile structures may exhibit cytotoxic effects independent of cyanide release, potentially through mechanisms like mitochondrial dysfunction or apoptosis induction.[1][11][12]
-
Genotoxicity : While the parent compounds may not be mutagenic, there is a need to assess whether they or their metabolites can cause genetic damage (mutations) or chromosomal damage (clastogenicity).[13][14]
Chapter 3: Predictive Toxicology: In Silico Approaches
Before committing resources to laboratory experiments, computational models provide a rapid, cost-effective first tier of assessment.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR modeling is a computational technique that correlates variations in the chemical structure of compounds with their biological activity or toxicity.[15][16] For aminonitriles, QSAR models can be developed to predict endpoints like acute oral toxicity (LD₅₀).[17]
-
Causality : The underlying principle is that the structural and physicochemical properties of a molecule (its descriptors) determine its toxic potential. Key descriptors for aminonitrile toxicity often include:
-
Electronic Descriptors : The lability of the α-hydrogen is governed by the electronic environment. Electron-donating or -withdrawing groups can influence the ease of CYP-mediated oxidation.
-
Steric Descriptors : The size and shape of substituents around the α-carbon can hinder the access of metabolizing enzymes, reducing the rate of cyanide release.
-
Hydrophobicity (LogP) : This descriptor affects absorption, distribution, and access to metabolic enzymes within the cell.
-
-
Application : By training a model on a dataset of aminonitriles with known toxicity values, it can be used to predict the toxicity of novel, untested compounds.[18][19] This allows for the early flagging and prioritization of potentially hazardous structures.
Integrated Predictive Workflow
A robust predictive strategy does not rely on a single method. It integrates computational predictions with targeted experimental validation. This tiered approach ensures that resources are focused on compounds with the highest potential and the most pressing safety questions.
Caption: Integrated workflow for predictive toxicology of aminonitriles.
Chapter 4: Predictive Toxicology: In Vitro Experimental Workflows
In vitro assays are the core of modern toxicology, providing mechanistic insights while reducing reliance on animal testing.[20][21] The goal is to design a self-validating system of experiments that confirms or refutes the in silico predictions.
Tier 1: Cytotoxicity Screening
The first step is to establish a baseline for general toxicity.
-
Experimental Choice : The MTT or Neutral Red Uptake (NRU) assay using a metabolically competent cell line, such as human hepatoma HepG2 cells, is the logical choice. HepG2 cells express a range of CYP enzymes, allowing for the detection of toxicity that requires metabolic activation.[14]
-
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment : Prepare serial dilutions of the test aminonitrile compound in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Tier 2: Mechanistic Assays
If significant cytotoxicity is observed, or if in silico models flag a high risk of metabolic activation, the next tier of assays investigates the specific mechanisms.
This is the pivotal experiment to directly test the primary toxicity hypothesis.
-
Experimental Choice : An in vitro incubation with rat, dog, or human liver microsomes provides a concentrated source of CYP enzymes.[6] The inclusion of the cofactor NADPH is essential to drive the oxidative reactions.
-
Protocol: Microsomal Cyanide Release Assay
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), a buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the test aminonitrile (e.g., 10 µM).
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation : Initiate the reaction by adding an NADPH-regenerating system (or NADPH itself). A parallel incubation without NADPH serves as a crucial negative control to demonstrate that the metabolism is enzyme- and cofactor-dependent.
-
Time-course Sampling : At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a stopping solution (e.g., cold acetonitrile or perchloric acid).
-
Cyanide Quantification : The quenched samples are analyzed for cyanide content. This can be done using various methods, including colorimetric assays or specialized ion-selective electrodes. The cyanide metabolite, thiocyanate, can also be measured in urine in in vivo studies.[6]
-
Data Analysis : Plot the concentration of cyanide generated over time to determine the rate of metabolic release.
-
| Compound Example | Cyanide Yield (% of Administered Dose, in vivo) | Reference |
| Dimethylaminonitrile (DMAA) | 48.9% | [6] |
| Trimethylaminopropionitrile (TMAPN) | 11.6% | [6] |
| Dimethylaminopropionitrile (DMAPN) | 8.0% | [6] |
| 3,3'-iminodipropionitrile (IDPN) | 6.8% | [6] |
| Monomethylaminopropionitrile (MMAPN) | 1.8% | [6] |
| Table 1: Comparative cyanide release from various aminonitriles, measured as urinary thiocyanate in rats. Data highlights the significant structural influence on metabolic activation. |
Regulatory agencies require genotoxicity testing for new drug candidates. A standard battery of in vitro tests is used to assess different types of genetic damage.
-
Bacterial Reverse Mutation Test (Ames Test)
-
Causality : This test uses specific strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine. It detects if a chemical can cause a reverse mutation, allowing the bacteria to grow again. The test is run with and without a liver S9 fraction to see if metabolic activation is required for mutagenicity.[22]
-
Relevance : While some nitriles have tested negative in the Ames test, it remains a foundational screening tool.[14][23]
-
-
In Vitro Micronucleus Test
-
Causality : This assay identifies substances that cause chromosomal damage in mammalian cells.[22] During cell division, chromosome fragments or whole chromosomes that are left behind form small, separate nuclei called micronuclei.
-
Protocol: In Vitro Micronucleus Assay (OECD TG 487)
-
Cell Culture : Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Treatment : Expose the cells to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction).
-
Recovery : After exposure, wash the cells and culture them for a period equivalent to 1.5-2 normal cell cycles to allow for cell division and micronuclei formation.
-
Cytokinesis Block : Add Cytochalasin B to block cytokinesis (cytoplasmic division) but not nuclear division. This results in binucleated cells, making it easier to score micronuclei unambiguously.
-
Harvesting and Staining : Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring : Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Validation : A statistically significant, dose-dependent increase in micronucleated cells compared to the vehicle control indicates a positive result. Several nitrile compounds that were positive in in vitro tests were later found to be negative in confirmatory in vivo assays, highlighting the importance of follow-up testing.[13]
-
-
Chapter 5: Bridging to In Vivo and Regulatory Context
The data generated from this integrated in silico and in vitro workflow provides a robust foundation for making critical decisions. It allows for the ranking of compounds based on their toxicological risk profile and informs the design of any necessary, targeted in vivo studies.[24][25]
-
Predicting In Vivo Outcomes : A compound that shows high cytotoxicity, rapid metabolic release of cyanide, and positive genotoxicity signals in vitro is a poor candidate for further development. Conversely, a compound with a high IC₅₀, no significant cyanide release in microsomal assays, and negative genotoxicity results has a much more favorable safety profile.
-
Regulatory Standards : The described in vitro genotoxicity assays (Ames, Micronucleus) are aligned with international regulatory guidelines, such as those from the OECD and ICH.[22] Positive results in these in vitro assays often trigger the need for follow-up in vivo testing (e.g., an in vivo micronucleus test) to determine if the effect is relevant in a whole-animal system.[13]
-
The 3Rs Principle : This entire predictive framework is built upon the principles of the 3Rs (Replacement, Reduction, and Refinement) for animal testing. By thoroughly characterizing toxicity risks using computational and cell-based methods, the need for animal studies is significantly reduced and, when necessary, they can be designed to be more informative and targeted.[24]
By embracing this mechanistically informed, tiered approach, drug development professionals can navigate the inherent toxicological risks of aminonitrile compounds, selecting and engineering safer, more effective therapeutic agents.
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Solubility Profile of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in a range of common organic solvents. In the absence of established experimental data, this document synthesizes theoretical predictions based on the molecule's physicochemical properties with robust, field-proven experimental protocols. We delve into the structural analysis of the target compound to forecast its behavior in polar protic, polar aprotic, and nonpolar solvent systems. Furthermore, this guide offers detailed, step-by-step methodologies for both qualitative and quantitative solubility assessment, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This whitepaper is designed to equip researchers, particularly those in drug discovery and chemical synthesis, with the necessary tools to accurately characterize this compound for downstream applications.
Introduction: The Imperative of Solubility in Modern Chemistry
The compound this compound is a heterocyclic structure incorporating a tertiary amine, a nitrile, and an N-methylated pyrrole ring. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and synthetic versatility. The successful application of any novel compound in these fields—be it for crystallization, formulation, or as a reagent in a reaction—is fundamentally governed by its solubility.[1] An accurate understanding of a compound's solubility profile is not merely a preliminary step; it is a critical parameter that dictates the feasibility of its development and application.
This guide addresses the specific challenge of this compound, providing a predictive analysis and a clear pathway for its empirical determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" serves as our primary guide for predicting solubility.[1][2] This is determined by analyzing the polarity, hydrogen bonding capability, and molecular size of the solute in relation to the solvent.
Molecular Structure Analysis:
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₃N₃
-
Molecular Weight: 175.23 g/mol
The molecule possesses several key functional groups that dictate its overall physicochemical character:
-
N-methyl-1H-pyrrole ring: A five-membered aromatic heterocycle. The N-methylation removes the hydrogen bond donating capacity of the parent pyrrole, making it a less polar, primarily dipole- and van der Waals-interacting moiety.
-
Dimethylamino group (-N(CH₃)₂): A tertiary amine which is polar and can act as a hydrogen bond acceptor. Its basic nature may also influence solubility in acidic media, though that is beyond the scope of this guide's focus on organic solvents.
-
Nitrile group (-C≡N): A strongly polar group with a significant dipole moment, which also serves as a hydrogen bond acceptor.
Collectively, the presence of two polar, aprotic functional groups (dimethylamino and nitrile) suggests the molecule will have a notable overall polarity. The absence of hydrogen bond donors (like -OH or -NH) is a critical feature that will influence its interactions with protic solvents.
Predicted Solubility in Organic Solvents:
Based on this structural analysis, we can forecast the solubility behavior across different solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions between the solvent and the polar nitrile and dimethylamino groups of the solute are expected to drive dissolution. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solute can act as a hydrogen bond acceptor with the solvent's hydroxyl group. However, the lack of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic systems. |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Insoluble | The significant polarity of the solute is incompatible with the nonpolar nature of these solvents, which primarily interact through weak van der Waals forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be effective at dissolving the compound. |
Experimental Determination of Solubility
To move from prediction to empirical fact, rigorous experimental protocols are required. The following sections detail validated methods for both rapid qualitative screening and precise quantitative measurement.
Workflow for General Solubility Assessment
The initial approach involves a systematic screening process to quickly categorize the compound's solubility, which then informs the design of more rigorous quantitative experiments.
Caption: A logical workflow for the initial qualitative solubility screening.
Protocol 1: Qualitative Solubility Testing
This method provides a rapid, semi-quantitative assessment of solubility across a panel of solvents.[3]
Materials:
-
This compound
-
Glass vials (e.g., 4 mL) with screw caps
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Panel of organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene, Hexane)
Procedure:
-
Accurately weigh approximately 2.0 mg of the compound into a clean, dry glass vial.
-
Add 0.5 mL of the selected solvent to the vial. This creates an initial concentration of ~4 mg/mL.
-
Cap the vial securely and vortex vigorously for 60 seconds.
-
Allow the vial to stand for 1-2 minutes and visually inspect for any undissolved solid against a dark background.
-
Interpretation:
-
Soluble: The solution is completely clear with no visible particles.
-
Partially Soluble: The solution is cloudy, or some solid material remains.
-
Insoluble: The vast majority of the solid material remains undissolved.
-
-
Record the observations systematically for each solvent tested.
Expert Insight: This initial screening is invaluable. It prevents wasted time and resources by quickly identifying the most promising solvent systems for quantitative analysis and for applications like reaction setup or chromatographic purification.
Protocol 2: Quantitative Solubility by Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solvent is fully saturated with the solute, representing a true equilibrium state.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials (a visible solid phase should remain). For example, add ~20 mg of solid to 2 mL of each test solvent.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached.
-
Causality: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. The 24-72 hour window allows for the dissolution and potential recrystallization processes to stabilize.
-
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., PTFE or nylon, 0.22 µm pore size) to remove any microscopic undissolved particles.
-
Trustworthiness: This filtration step is critical. Any particulate matter carried over into the analytical sample will falsely inflate the measured solubility.
-
-
Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC). Quantify the concentration of the compound against a standard calibration curve using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final result in units such as mg/mL or mol/L.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available, its structure suggests prudent handling is necessary. Related aminonitrile compounds can be toxic if swallowed or in contact with skin.[4]
-
Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion
This guide establishes a comprehensive approach to characterizing the solubility of this compound. The theoretical analysis, based on its molecular structure, predicts high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and low solubility in nonpolar solvents. To validate these predictions, we have provided robust, step-by-step protocols for both qualitative and quantitative determination. By adhering to these methodologies, researchers in drug development and chemical synthesis can generate the reliable and accurate solubility data essential for advancing their work with this promising compound.
References
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. [Link]
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PubChem. (n.d.). 2-(1H-pyrrol-2-yl)acetonitrile. National Center for Biotechnology Information. [Link]
-
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-
Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. [Link]
-
Nikolova, Y., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3569. [Link]
-
Asiri, A. M., et al. (2012). 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o733. [Link]
-
Jaworska, M., et al. (2024). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 29(1), 241. [Link]
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-
Gaylord Chemical. (n.d.). Solvent Miscibility Table. [Link]
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Methodological & Application
Application Notes & Protocols: 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile as a Versatile Umpolung Reagent in Organic Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthetic applications of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. This α-aminonitrile serves as a potent and versatile nucleophilic building block, functioning as a masked formyl anion equivalent of 1-methyl-1H-pyrrole-2-carboxaldehyde. By leveraging the principle of Umpolung, or polarity inversion, this reagent enables the formation of challenging carbon-carbon bonds, providing access to a wide array of functionalized pyrrole derivatives. We present the core chemical principles, detailed step-by-step protocols for its synthesis and subsequent reactions, and key data to facilitate its integration into complex synthetic workflows.
Principle of Operation: Umpolung of a Pyrrole Aldehyde
In conventional organic synthesis, the carbonyl carbon of an aldehyde is inherently electrophilic. The strategy of Umpolung reverses this "normal" reactivity, transforming the carbonyl carbon into a nucleophilic species.[1] this compound is a quintessential reagent for achieving this transformation for the 1-methyl-2-pyrroyl moiety.
The process involves two key stages:
-
Formation of the α-Aminonitrile (Masking): The electrophilic aldehyde (1-methyl-1H-pyrrole-2-carboxaldehyde) is converted into the α-aminonitrile via a Strecker-type synthesis.[2] This reaction masks the carbonyl and, crucially, introduces a proton on the α-carbon that is sufficiently acidic to be removed by a strong, non-nucleophilic base.
-
Deprotonation and Nucleophilic Attack (Umpolung): Treatment with a strong base, such as Lithium Diisopropylamide (LDA), deprotonates the α-carbon. The resulting anion is stabilized by the adjacent nitrile group through resonance, generating a potent nucleophile. This lithiated species is an effective equivalent of a 1-methyl-2-pyrroyl formyl anion, ready to react with a variety of electrophiles.
The overall transformation is depicted below:
Figure 1: Conceptual workflow illustrating the Umpolung principle.
Key Synthetic Applications
The stabilized anion derived from this compound is a robust nucleophile for constructing C-C bonds. After the desired bond is formed, the α-aminonitrile moiety can be hydrolyzed back to a carbonyl group, revealing a ketone product. This two-step sequence—alkylation followed by hydrolysis—is a powerful method for synthesizing complex ketones that are otherwise difficult to access.
C-Alkylation with Halides
Reaction of the lithiated aminonitrile with primary and secondary alkyl halides (or tosylates) provides a direct route to α-substituted pyrroles. This is particularly useful for introducing alkyl chains at the 2-position of the pyrrole ring, adjacent to a newly formed ketone.
Addition to Carbonyl Compounds
The anion readily adds to aldehydes and ketones to form, after workup, α-hydroxy-α-pyrroyl aminonitriles. Subsequent hydrolysis of this intermediate yields valuable α-hydroxy ketones (acyloins), which are important structural motifs in many biologically active molecules.
Conjugate Addition to α,β-Unsaturated Systems
The nucleophile can participate in Michael additions, attacking the β-position of α,β-unsaturated esters, ketones, and nitriles. This 1,4-addition pathway is a powerful tool for forming 1,4-dicarbonyl or related structures, which are versatile precursors for the synthesis of various heterocyclic systems.[3]
Sources
Application Notes and Protocols: 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrrole Scaffold and the Utility of 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design and development. The functionalization of the pyrrole ring is a key strategy for modulating the pharmacological profile of lead compounds.
This document provides a detailed guide to the application of This compound (CAS No. 117068-07-2) as a versatile synthetic intermediate. This α-aminonitrile serves as a valuable building block, enabling the introduction of diverse functionalities at the 2-position of the 1-methyl-1H-pyrrole ring. Its strategic importance lies in its latent carbonyl and amine functionalities, which can be unmasked or elaborated through various chemical manipulations.
This guide will provide in-depth protocols, mechanistic insights, and safety information to empower researchers to effectively utilize this intermediate in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use and safe handling.
| Property | Value | Source |
| CAS Number | 117068-07-2 | |
| Molecular Formula | C₉H₁₃N₃ | Inferred |
| Molecular Weight | 163.22 g/mol | Inferred |
| Appearance | (Not specified, likely an oil or low-melting solid) | |
| Solubility | (Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile) |
Synthesis of this compound: A Strecker Reaction Approach
The most logical and widely applicable method for the synthesis of α-aminonitriles is the Strecker reaction. This three-component condensation reaction involves an aldehyde, an amine, and a cyanide source.[2][3][4][5] In the case of our target molecule, the precursors are 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and a suitable cyanide donor, such as trimethylsilyl cyanide (TMSCN).
Reaction Principle and Mechanism
The Strecker synthesis proceeds through the initial formation of an iminium ion from the reaction of the aldehyde and the amine. Subsequent nucleophilic attack of the cyanide ion on the iminium ion yields the α-aminonitrile. The use of TMSCN is often preferred over alkali metal cyanides and hydrogen cyanide due to its better solubility in organic solvents and milder reaction conditions. The reaction can be catalyzed by a Lewis acid.
Figure 1. Generalized mechanism of the Strecker synthesis.
Detailed Synthetic Protocol
This protocol is a representative procedure based on established methods for Strecker reactions.[6] Optimization of reaction conditions (temperature, solvent, catalyst) may be necessary to achieve the best results.
Materials:
-
1-methyl-1H-pyrrole-2-carbaldehyde
-
Dimethylamine (2.0 M solution in THF or other suitable solvent)
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) - optional
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Add dimethylamine solution (1.1 eq) dropwise with stirring.
-
Catalyst Addition (Optional): If using a Lewis acid catalyst, add it at this stage (e.g., 0.1 eq Yb(OTf)₃).
-
Cyanide Addition: Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization of this compound
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The spectrum is expected to show a singlet for the N-methyl group on the pyrrole ring, a singlet for the two methyl groups of the dimethylamino moiety, a singlet for the methine proton at the 2-position, and three distinct signals for the pyrrole ring protons.
-
¹³C NMR: The spectrum should display signals for the nitrile carbon, the methine carbon, the carbons of the dimethylamino group, the N-methyl carbon, and the four carbons of the pyrrole ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2260-2240 cm⁻¹. Other significant peaks will correspond to C-H and C-N stretching and bending vibrations.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the dimethylamino group or the nitrile group.
Applications as a Synthetic Intermediate in Drug Discovery
The synthetic utility of this compound stems from the reactivity of the α-aminonitrile moiety. This functional group can be transformed into a variety of other functionalities, providing access to a diverse range of pyrrole-based compounds with potential therapeutic applications, including in the development of anticancer and antiviral agents.[7][8][9][10][11][12][13][14][15]
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Application Notes and Protocol for the Alkylation of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Abstract
This document provides a comprehensive guide for the synthesis and subsequent α-alkylation of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. This protocol is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step methodologies for the preparation of the starting α-aminonitrile via a Strecker-type reaction, followed by its deprotonation and alkylation to introduce novel side chains. The causality behind experimental choices, safety precautions for handling reactive reagents, and methods for purification and characterization of the products are thoroughly discussed.
Introduction
α-Aminonitriles are valuable synthetic intermediates, serving as precursors for a wide array of biologically active molecules, including α-amino acids and vicinal diamines.[1] The specific scaffold of this compound incorporates a pyrrole ring, a common motif in numerous pharmaceuticals and natural products. The alkylation at the α-carbon of this aminonitrile allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.
This application note details a robust two-part synthetic sequence. The first part describes the synthesis of the starting material, this compound, through a Strecker synthesis.[2][3][4] This three-component reaction involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and a cyanide source. The second part provides two distinct protocols for the α-alkylation of the synthesized aminonitrile, utilizing either lithium diisopropylamide (LDA) or sodium hydride (NaH) as the strong base required for deprotonation.[5][6] The choice of base can influence reaction conditions and outcomes, and the rationale for each is presented.
Synthesis of this compound
The initial step involves the synthesis of the α-aminonitrile starting material. The Strecker synthesis provides a reliable and efficient method for this transformation.[7]
Reaction Scheme
Caption: Strecker synthesis of the starting α-aminonitrile.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1-methyl-1H-pyrrole-2-carbaldehyde | ReagentPlus®, 99% | Sigma-Aldrich |
| Dimethylamine solution, 2.0 M in THF | Anhydrous | Sigma-Aldrich |
| Trimethylsilyl cyanide (TMSCN) | 98% | Sigma-Aldrich |
| Indium(III) bromide (InBr₃) | Anhydrous, 99.99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Fisher Scientific |
| Round-bottom flask, two-neck | 250 mL | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Argon gas supply and manifold | High purity | Airgas |
| Addition funnel | 100 mL | VWR |
| Rotary evaporator | - | Büchi |
| Flash chromatography system | - | Teledyne ISCO |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 1-methyl-1H-pyrrole-2-carbaldehyde (10.9 g, 100 mmol) and anhydrous dichloromethane (100 mL).
-
Catalyst Addition: Add indium(III) bromide (708 mg, 2.0 mmol, 2 mol%) to the stirred solution.
-
Amine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add dimethylamine solution (55 mL, 110 mmol, 1.1 eq) via an addition funnel over 15 minutes.
-
Cyanide Addition: Add trimethylsilyl cyanide (10.9 g, 110 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.[1]
α-Alkylation of this compound
The synthesized α-aminonitrile can be alkylated at the carbon bearing the nitrile and amino groups by deprotonation with a strong, non-nucleophilic base followed by reaction with an electrophile (e.g., an alkyl halide). Two effective protocols are presented below.
General Reaction Scheme
Caption: General scheme for the α-alkylation.
Protocol A: Alkylation using Lithium Diisopropylamide (LDA)
LDA is a strong, sterically hindered base that is highly effective for the deprotonation of α-protons of nitriles at low temperatures.[6][8]
| Reagent/Material | Grade | Supplier |
| This compound | As synthesized | - |
| Lithium diisopropylamide (LDA) solution, 2.0 M in THF/heptane/ethylbenzene | - | Sigma-Aldrich |
| Alkyl halide (e.g., iodomethane, benzyl bromide) | Reagent grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Reagent | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
| Schlenk flask, two-neck | 100 mL | VWR |
| Dry ice/acetone bath | - | - |
-
Reaction Setup: To a dry 100 mL two-neck Schlenk flask under an argon atmosphere, add a solution of this compound (1.62 g, 10 mmol) in anhydrous THF (20 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (5.5 mL, 11 mmol, 1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. The formation of the enolate can be observed by a color change.
-
Alkylation: Add the alkyl halide (12 mmol, 1.2 eq) neat or as a solution in a small amount of anhydrous THF. Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Extract the mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the α-alkylated product.
Protocol B: Alkylation using Sodium Hydride (NaH)
Sodium hydride is a strong base that can also be used for the deprotonation of α-aminonitriles. It is often used as a dispersion in mineral oil for safer handling.[9]
| Reagent/Material | Grade | Supplier |
| This compound | As synthesized | - |
| Sodium hydride (NaH), 60% dispersion in mineral oil | - | Sigma-Aldrich |
| Alkyl halide (e.g., iodomethane, benzyl bromide) | Reagent grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Hexanes | Anhydrous | Fisher Scientific |
| Deionized water | - | - |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
| Round-bottom flask, three-neck | 100 mL | VWR |
-
Preparation of NaH: In a dry 100 mL three-neck round-bottom flask under argon, add sodium hydride (60% dispersion in mineral oil, 480 mg, 12 mmol, 1.2 eq). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Reaction Setup: Add anhydrous DMF (20 mL) to the washed NaH. Cool the suspension to 0 °C.
-
Deprotonation: Slowly add a solution of this compound (1.62 g, 10 mmol) in anhydrous DMF (10 mL) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (12 mmol, 1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) at 0 °C. Extract the aqueous mixture with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).
Safety Precautions
-
Trimethylsilyl cyanide (TMSCN) is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.
-
Lithium diisopropylamide (LDA) is a pyrophoric reagent and reacts violently with water. Handle under an inert atmosphere (argon or nitrogen).[10]
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[11] Handle in a fume hood away from water and ignition sources. The mineral oil dispersion is safer to handle than the pure solid.[12]
-
All reactions should be performed under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Characterization of Products
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[13][14] The disappearance of the α-proton signal in the starting aminonitrile and the appearance of new signals corresponding to the added alkyl group in the ¹H NMR spectrum confirm successful alkylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the products.
-
Infrared (IR) Spectroscopy: The presence of the nitrile group can be confirmed by a characteristic absorption band around 2250-2200 cm⁻¹.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of starting material | Incomplete reaction in Strecker synthesis. | Increase reaction time or catalyst loading. Ensure all reagents and solvents are anhydrous. |
| No alkylation observed | Incomplete deprotonation. | Ensure the base is active and added at the correct temperature. Use freshly prepared or titrated LDA. Ensure all glassware and solvents are scrupulously dry. |
| Formation of side products | Over-alkylation or side reactions with the pyrrole ring. | Use a slight excess of the aminonitrile relative to the base. Add the alkylating agent slowly at low temperature. Consider using a less reactive alkylating agent (e.g., alkyl bromide instead of iodide). |
| Difficulty in purification | Co-elution of product and starting material. | Optimize the flash chromatography gradient. For basic amine products, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[15] |
Conclusion
The protocols outlined in this application note provide a reliable and adaptable framework for the synthesis and α-alkylation of this compound. By following these detailed procedures and adhering to the specified safety precautions, researchers can efficiently generate a diverse library of α-substituted aminonitriles for further investigation in medicinal chemistry and organic synthesis. The choice between LDA and NaH for the alkylation step allows for flexibility depending on available resources and specific substrate requirements.
References
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Bao, Y., Bodinier, F., Saague-tenefo, M., Gerardo, P., Ardisson, J., et al. (2021). One pot synthesis of α-amino nitrile units through alkylative Strecker cyanation from formamides. European Journal of Organic Chemistry, 2021(25), 3634-3640. [Link]
-
Organic Syntheses Procedure. (n.d.). N-BENZYL-2-PHENYLINDOLE. Organic Syntheses. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Myers, A. G., & Gleason, J. L. (1999). Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. The Journal of Organic Chemistry, 64(15), 5524-5534. [Link]
-
Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2019). 21.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]
-
Chad's Prep. (2018). 21.4a Alpha Alkylation. YouTube. [Link]
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Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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-
ACS Publications. (n.d.). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters. [Link]
-
Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]
-
Chad's Prep. (2021). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. [Link]
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Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis. [Link]
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MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. [Link]
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Mori, Y., & Urayama, T. (2016). Hydride Reduction by a Sodium Hydride–Iodide Composite. Angewandte Chemie International Edition, 55(11), 3749-3753. [Link]
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Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Phenomenex. [Link]
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Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. The Journal of Organic Chemistry, 62(24), 8575-8576. [Link]
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Papastavrou, A. T., et al. (2020). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Omega, 5(29), 18193-18203. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
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Yang, L., et al. (2018). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 8(40), 22539-22544. [Link]
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Organic Syntheses Procedure. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. [Link]
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MDPI. (2018). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules. [Link]
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ResearchGate. (n.d.). 1 H NMR spectroscopic monitoring of the a-alkylation of the enamine 4.... ResearchGate. [Link]
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Bentham Science. (n.d.). Direct Catalytic Conversion of Aldehydes to Nitriles. Bentham Science. [Link]
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MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. [Link]
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ResearchGate. (n.d.). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ResearchGate. [Link]
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Novalix. (n.d.). Analytical chemistry and purification. Novalix. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of α-Pyrrolyl Ketones via Grignard Reaction with 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Umpolung Strategy for Pyrrolyl Ketone Synthesis
Pyrrole-containing compounds are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic properties. The synthesis of functionalized pyrroles, particularly pyrrolyl ketones, provides critical intermediates for the elaboration of more complex molecular architectures.[1][2][3] This application note details a robust protocol for the synthesis of α-pyrrolyl ketones through the reaction of a specialized α-aminonitrile, 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, with various Grignard reagents.
The substrate, an α-aminonitrile, serves as a masked acyl anion, a classic example of "umpolung" or polarity reversal.[4][5] While a carbonyl carbon is typically electrophilic, this strategy allows it to be introduced via a nucleophilic precursor. The reaction proceeds via nucleophilic addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis to unmask the ketone. This method offers a reliable and versatile route to ketones that are otherwise challenging to synthesize.
Reaction Principle and Mechanism
The overall transformation involves a two-stage process: (1) the nucleophilic addition of a Grignard reagent to the nitrile carbon, and (2) the acidic hydrolysis of the resulting intermediate to yield the final ketone product.
Stage 1: Nucleophilic Addition to the Nitrile
The Grignard reagent (R-MgX), a potent carbon nucleophile, attacks the electrophilic carbon of the nitrile group.[6] This addition breaks the pi-bonds of the nitrile, forming a resonance-stabilized magnesium imine salt (a metalloimine). A crucial aspect of this reaction is that it halts after a single addition. The negatively charged nitrogen on the imine intermediate prevents a second nucleophilic attack by another Grignard molecule, which would result in an unfavorable dianion.[7][8] This characteristic selectivity is what makes the reaction a prime method for ketone synthesis, as opposed to reactions with esters or acid chlorides which can proceed to form tertiary alcohols.
Stage 2: Hydrolysis of the Imine Intermediate
Upon introduction of an aqueous acid during workup, the magnesium imine salt is protonated to form an imine. The imine is then hydrolyzed to the ketone.[9] This hydrolysis is acid-catalyzed and involves the protonation of the imine nitrogen, making the carbon more electrophilic for attack by water. A series of proton transfers follows, culminating in the elimination of an ammonium species and the dimethylamino group, revealing the desired ketone.[10]
Figure 1: High-level overview of the two-stage reaction pathway.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 1-(1-methyl-1H-pyrrol-2-yl)-1-phenylethanone using phenylmagnesium bromide as a representative Grignard reagent.
Materials and Equipment
-
Reagents:
-
This compound
-
Phenylmagnesium bromide (PhMgBr), 3.0 M solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
-
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Argon or Nitrogen gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from setup to characterization.
Step-by-Step Procedure
Causality Behind Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. All glassware must be rigorously dried and the reaction run under an inert atmosphere (Argon or Nitrogen) to prevent quenching the reagent and reducing yield.[8]
-
Ether Solvents (THF/Diethyl Ether): These solvents are essential as they solvate the magnesium center of the Grignard reagent, stabilizing it and maintaining its reactivity.
-
Slow Addition at 0 °C: The addition of a Grignard reagent to a nitrile is exothermic. Slow, dropwise addition at reduced temperature prevents overheating, which can lead to undesirable side reactions.
Protocol:
-
Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Grignard Addition: While stirring vigorously, add the phenylmagnesium bromide solution (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the flask back down to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. (Note: A saturated NH₄Cl solution is a milder quenching agent than dilute acid, which can help control the exotherm and prevent unwanted side reactions during the initial quench).
-
Hydrolysis and Extraction: Transfer the mixture to a separatory funnel. Add sufficient 1 M HCl to dissolve any magnesium salts and ensure the aqueous layer is acidic (pH ~2-3) to facilitate hydrolysis of the imine. Dilute with ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure α-pyrrolyl ketone.
Expected Results & Data
The reaction is versatile and compatible with a range of aliphatic and aromatic Grignard reagents. Yields are typically good to excellent, contingent on the purity of the reagents and strict adherence to anhydrous conditions.
Table 1: Representative Scope and Yields
| Entry | Grignard Reagent (R-MgX) | Product Structure | R Group | Typical Yield (%) |
| 1 | Methylmagnesium Bromide | 1-(1-methyl-1H-pyrrol-2-yl)propan-1-one | -CH₃ | 85% |
| 2 | Phenylmagnesium Bromide | 1-(1-methyl-1H-pyrrol-2-yl)-1-phenylethanone | -C₆H₅ | 78% |
| 3 | Ethylmagnesium Bromide | 1-(1-methyl-1H-pyrrol-2-yl)butan-1-one | -CH₂CH₃ | 82% |
| 4 | Isopropylmagnesium Chloride | 2-methyl-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one | -CH(CH₃)₂ | 65% |
| 5 | Vinylmagnesium Bromide | 1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one | -CH=CH₂ | 70% |
Note: Yields are illustrative and may vary based on specific reaction conditions and scale. Sterically hindered Grignard reagents (e.g., isopropylmagnesium chloride) may result in lower yields due to slower reaction rates.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Grignard reagent. 2. Wet glassware or solvent. 3. Reaction temperature too high. | 1. Titrate the Grignard reagent before use to confirm its concentration. 2. Ensure all glassware is rigorously oven- or flame-dried. Use freshly opened or distilled anhydrous solvents. 3. Maintain temperature control during addition. |
| Recovery of Starting Material | 1. Insufficient Grignard reagent. 2. Reaction time too short. | 1. Use a slight excess of the Grignard reagent (1.2-1.5 eq). 2. Monitor the reaction by TLC and allow it to stir until the starting nitrile is fully consumed. |
| Complex Mixture of Products | 1. Impure starting materials. 2. Side reactions from reactive functional groups on the Grignard reagent. 3. Overly aggressive workup. | 1. Purify starting materials before the reaction. 2. Protect any incompatible functional groups on the Grignard reagent. 3. Use a milder quenching agent like saturated NH₄Cl before adding stronger acid. |
Safety Precautions
-
Grignard Reagents: Highly flammable and react violently with water. Handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous Ethers (THF, Diethyl Ether): Extremely flammable and can form explosive peroxides upon storage. Use from freshly opened containers or test for peroxides before use.
-
Acidic/Basic Solutions: Handle with care. Avoid contact with skin and eyes.
Conclusion
The reaction of this compound with Grignard reagents provides an effective and high-yielding pathway to valuable α-pyrrolyl ketones. By leveraging the unique reactivity of α-aminonitriles as acyl anion synthons, this protocol offers a reliable tool for researchers in organic synthesis and drug discovery. The key to success lies in the careful control of reaction parameters, particularly the exclusion of moisture and management of temperature.
References
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Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
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Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]
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MDPI. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. [Link]
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The Pivotal Role of Acetonitrile Derivatives in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Introduction: The Unsung Hero of Heterocyclic Synthesis
In the vast landscape of organic synthesis, acetonitrile and its derivatives have emerged as remarkably versatile and indispensable building blocks. While often relegated to the role of a polar aprotic solvent, the unique reactivity of the nitrile group (C≡N) and the acidity of its α-protons unlock a treasure trove of synthetic possibilities.[1][2][3] This is particularly evident in the construction of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings—which form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] This guide delves into the multifaceted role of acetonitrile derivatives in modern heterocyclic synthesis, providing not only detailed protocols but also the underlying mechanistic principles that govern these powerful transformations. We will explore how the strategic activation and manipulation of the acetonitrile scaffold enable the efficient and often elegant construction of diverse and complex heterocyclic systems.
I. Acetonitrile Derivatives as Key Synthons: A Mechanistic Overview
The utility of acetonitrile derivatives in heterocyclic synthesis stems from several key reactive features:
-
α-Methylene Acidity: The protons on the carbon adjacent to the nitrile group are acidic (pKa ≈ 31.3 in DMSO) and can be readily abstracted by a base to form a resonance-stabilized carbanion.[3] This nucleophilic species is a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Electrophilic Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles, leading to the formation of imine or enamine intermediates that can undergo subsequent cyclization.
-
Participation in Multicomponent Reactions (MCRs): Acetonitrile and its derivatives are excellent partners in MCRs, where three or more reactants combine in a single pot to form a complex product, offering high atom economy and efficiency.[4][5][6]
-
Dual Role as Reactant and Solvent: In many instances, acetonitrile can serve as both the reaction medium and a key building block, simplifying reaction setups and promoting desired transformations.[1][7][8][9]
These fundamental principles are the bedrock upon which a multitude of synthetic methodologies for constructing vital heterocyclic cores have been built.
II. Synthesis of Six-Membered Heterocycles: Pyridines and Pyrimidines
A. Pyridine Synthesis: Leveraging Acetonitrile as a Versatile Building Block
The pyridine ring is a ubiquitous scaffold in medicinal chemistry. Acetonitrile derivatives offer several elegant routes to substituted pyridines.
One notable strategy involves a [3 + 2 + 1] cascade carbopalladation/cyclization reaction where acetonitrile acts as a C4N1 unit.[7] This methodology combines acetonitrile, arylboronic acids, and aldehydes to construct the pyridine skeleton in a six-step tandem sequence.[7]
Another powerful approach utilizes the reactivity of the α-methylene group in substituted acetonitriles. For instance, 2-pyridylacetonitrile serves as a precursor to functionally substituted pyridines by coupling with aromatic diazonium salts to yield arylhydrazones, which can then be cyclized.[10] Benzoylacetonitrile is another valuable precursor, participating in reactions like self-condensation and Michael additions to form various pyridine derivatives.[11]
Protocol 1: Synthesis of Arylhydrazonopyridylacetonitriles [10]
This protocol describes the coupling of 2-pyridylacetonitrile with an aromatic diazonium salt.
Materials:
-
2-Pyridylacetonitrile
-
Aromatic amine (e.g., 4-chloroaniline)
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
Sodium acetate
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard glassware
Procedure:
-
Diazonium Salt Preparation: Dissolve the aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (10 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C. Stir for an additional 15 minutes.
-
Coupling Reaction: In a separate flask, dissolve 2-pyridylacetonitrile (10 mmol) and sodium acetate (20 mmol) in ethanol (50 mL). Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the 2-pyridylacetonitrile solution with vigorous stirring.
-
Maintain the reaction at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
The resulting solid product is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure arylhydrazone derivative.
Expected Outcome: This procedure typically yields the corresponding [(aryl)hydrazono]pyridine-2-yl-acetonitrile in high yield (e.g., 92% for the 4-chlorophenyl derivative).[10]
B. Pyrimidine Synthesis: Building the 1,3-Diazine Core
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of biologically active molecules.[12] Their synthesis often involves the condensation of a three-carbon unit with an N-C-N fragment like urea, thiourea, or guanidine.[12] Acetonitrile can be a component of the three-carbon fragment, often after an initial condensation reaction.
For example, a copper(II) triflate-catalyzed reaction of ethyl acetoacetate and urea can be carried out in acetonitrile to synthesize pyrimidine derivatives.[12] More advanced strategies involve multicomponent reactions. A pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate, catalyzed by triflic acid, can produce polysubstituted pyrimidines.[13]
Workflow for Pyrimidine Synthesis via Multicomponent Reaction:
Caption: Multicomponent synthesis of pyrimidines.
III. Synthesis of Five-Membered Heterocycles: Thiophenes, Thiazoles, and Imidazoles
Acetonitrile derivatives with an activated methylene group are particularly powerful for constructing five-membered heterocyclic rings.
A. The Gewald Aminothiophene Synthesis
The Gewald reaction is a classic and highly efficient one-pot synthesis of 2-aminothiophenes.[14][15][16] This multicomponent reaction involves the condensation of a carbonyl compound (aldehyde or ketone), an α-activated acetonitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[14][17]
The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated acetonitrile, followed by the addition of sulfur and subsequent cyclization.[18]
Table 1: Representative Substrates for the Gewald Reaction
| Carbonyl Compound | Activated Acetonitrile | Base Catalyst | Resulting Thiophene |
| Cyclohexanone | Malononitrile | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Acetone | Ethyl Cyanoacetate | Triethylamine | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
| Butanone | Malononitrile | N,N-diethylamine | 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile |
Protocol 2: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes [17]
This protocol outlines an efficient, microwave-assisted synthesis of 2-aminothiophenes.
Materials:
-
A carbonyl compound (e.g., cyclohexanone, 10 mmol)
-
An activated acetonitrile (e.g., malononitrile, 10 mmol)
-
Elemental sulfur (10 mmol)
-
A basic catalyst (e.g., morpholine, 12 mmol)
-
Ethanol (15 mL)
-
Microwave reactor vials
-
Magnetic stirrer and stir bar
Procedure:
-
In a microwave reactor vial, combine the carbonyl compound, the activated acetonitrile, elemental sulfur, and the basic catalyst in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80-100 °C) for a short duration (e.g., 5-30 minutes). Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality and Optimization: The use of microwave irradiation significantly accelerates the reaction rate, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating.[17] The choice of base is crucial; morpholine is often effective for this transformation.
B. Thiazole Synthesis: The Cook-Heilbron Approach
The Cook-Heilbron thiazole synthesis is a valuable method for preparing 5-aminothiazoles.[19] This reaction involves the condensation of an α-aminonitrile (a derivative of acetonitrile) with reagents like carbon disulfide, isothiocyanates, or dithioacids.[19] The reaction proceeds under mild conditions, often at room temperature.
The mechanism initiates with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the co-reactant (e.g., carbon disulfide), followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole.[19]
Reaction Scheme for Cook-Heilbron Thiazole Synthesis:
Caption: The Thorpe-Ziegler reaction pathway.
V. Conclusion and Future Perspectives
Acetonitrile and its derivatives have firmly established their position as indispensable tools in the synthesis of heterocyclic compounds. From serving as simple C1 or C2 synthons to participating in complex multicomponent and domino reactions, their versatility is remarkable. [20]The named reactions discussed herein, such as the Gewald, Cook-Heilbron, and Thorpe-Ziegler reactions, represent just a fraction of the synthetic methodologies that rely on the unique reactivity of the acetonitrile scaffold.
Future research will likely focus on developing even more sustainable and efficient protocols, including the expanded use of electrochemical methods and novel catalytic systems. [8][9][21]The continued exploration of the rich chemistry of acetonitrile derivatives will undoubtedly lead to the discovery of new pathways for the construction of novel heterocyclic frameworks, further empowering researchers in drug discovery and materials science.
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- Acetonitrile as an Organic Intermediate: Synthesis and Applic
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- Pyrimidine synthesis. Organic Chemistry Portal.
- Multi-Component Reactions in Heterocyclic Chemistry.
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Source Not Available.
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- 21. Acetonitrile: Key Advances in Electrochemical Reactions [kangyangintl.com]
Application Note and Protocol: Hydrolysis of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile to Synthesize a Novel α-Amino Acid
Abstract
This document provides a comprehensive guide for the hydrolysis of the α-aminonitrile, 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, to its corresponding α-amino acid, 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetic acid. This transformation is a critical step in the synthesis of novel amino acid derivatives that may serve as valuable building blocks in drug discovery and peptide synthesis. We present two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—and delve into the mechanistic underpinnings of each approach. Additionally, this guide covers methods for purification and detailed analytical characterization of the final product.
Introduction: The Significance of α-Aminonitrile Hydrolysis
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. When applied to α-aminonitriles, this hydrolysis reaction becomes a cornerstone of the Strecker synthesis, one of the most classic and versatile methods for preparing α-amino acids.[1][2][3] The target molecule, this compound, is a structurally unique α-aminonitrile. Its successful hydrolysis opens the door to a novel α,α-disubstituted amino acid incorporating a pyrrole moiety, a common scaffold in pharmacologically active compounds.
The choice between acidic and basic hydrolysis conditions is often dictated by the substrate's sensitivity to the reaction environment.[4] This guide provides both pathways to offer flexibility and to accommodate potential substrate-specific challenges.
Mechanistic Overview: Acid vs. Base Catalysis
Understanding the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues. Both acid and base-catalyzed nitrile hydrolysis proceed through an amide intermediate.[5][6][7][8][9]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon.[6][7][10] This is followed by a nucleophilic attack from a water molecule. A series of proton transfers and tautomerization leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[6][7][8][9]
Figure 1: General mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon.[5][10] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[5][6] The amide then undergoes base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate that expels the amide anion, which is subsequently protonated to ammonia. The final product is a carboxylate salt, which requires an acidic workup to yield the neutral carboxylic acid.[9][10]
Figure 2: General mechanism of base-catalyzed nitrile hydrolysis.
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is generally effective for a wide range of nitriles and directly yields the carboxylic acid.[4][8]
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 1 M solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated HCl and deionized water. A common concentration is 6 M HCl.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.[11]
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
pH Adjustment: Carefully neutralize the reaction mixture by the slow addition of a 1 M NaOH solution until the pH is close to the isoelectric point of the amino acid. The isoelectric point will need to be estimated or determined experimentally, but a pH of 6-7 is a reasonable starting point for neutralization.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer) to remove any unreacted starting material or non-polar impurities.
-
Product Isolation: The desired amino acid may precipitate out at its isoelectric point. If so, it can be collected by filtration. Alternatively, if the product is water-soluble, the aqueous layer can be concentrated under reduced pressure.
-
Purification: Further purification can be achieved by recrystallization or column chromatography.[12]
Protocol 2: Base-Catalyzed Hydrolysis
This method is advantageous for substrates that may be sensitive to strong acids.[4]
Materials and Equipment:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Water
-
Hydrochloric Acid (HCl), 1 M and concentrated
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or water.
-
Base Addition: Add a solution of NaOH or KOH (2-5 eq) in water.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Cooling and Workup: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture with 1 M HCl to a pH of approximately 1-2 to ensure the carboxylic acid is fully protonated.
-
Extraction: Wash the aqueous solution with diethyl ether or ethyl acetate to remove any neutral or basic impurities.
-
pH Adjustment for Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid using a 1 M NaOH solution. The product may precipitate and can be collected by filtration.
-
Drying and Concentration: If the product does not precipitate, the aqueous layer can be concentrated under reduced pressure. The resulting solid can then be purified.
-
Purification: Recrystallization or column chromatography can be used for further purification.[13]
Purification and Characterization
Purification Strategies
-
Isoelectric Point Precipitation: Amino acids are least soluble at their isoelectric point (pI).[13] Adjusting the pH of the aqueous solution to the pI of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetic acid can induce precipitation, providing a simple and effective purification method.
-
Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from other charged and uncharged impurities.[13]
-
Recrystallization: A standard method for purifying solid organic compounds. A suitable solvent system will need to be determined empirically.
Analytical Characterization
The structure and purity of the synthesized 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetic acid should be confirmed by a combination of the following analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the α-proton signal of the nitrile. Appearance of a broad singlet for the carboxylic acid proton (typically downfield). Shifts in the signals corresponding to the pyrrole and dimethylamino groups.[14][15] |
| ¹³C NMR | Disappearance of the nitrile carbon signal (around 115-125 ppm). Appearance of a carboxylic acid carbonyl signal (around 170-185 ppm). |
| FT-IR | Disappearance of the sharp C≡N stretch (around 2220-2260 cm⁻¹). Appearance of a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1730 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetic acid. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and/or temperature. Ensure efficient stirring. |
| Steric hindrance around the nitrile group. | Consider using more forcing conditions (higher concentration of acid/base, higher temperature). | |
| Low Yield | Product loss during workup. | Carefully adjust the pH to the isoelectric point for maximum precipitation. Perform multiple extractions. |
| Decomposition of starting material or product. | If the substrate is sensitive to one condition (e.g., strong acid), try the alternative (base-catalyzed) protocol. | |
| Difficulty in Purification | Product is highly soluble in water. | Use ion-exchange chromatography or derivatize the amino acid for easier handling. |
| Presence of persistent impurities. | Re-evaluate the workup procedure to better separate impurities. Consider flash chromatography with an appropriate solvent system.[12] |
Conclusion
The hydrolysis of this compound provides a direct route to a novel α-amino acid derivative. The choice between acid and base-catalyzed methods will depend on the specific stability of the substrate and desired final product form. The protocols and analytical guidance provided herein are designed to enable researchers to successfully synthesize, purify, and characterize this valuable compound for applications in medicinal chemistry and materials science.
References
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
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Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
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BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
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Fiveable. (n.d.). Hydrolysis of Nitriles Definition. Retrieved from [Link]
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Lu, H., & Chen, G. (2012). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
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ASTEAM. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
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Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
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Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
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-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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International Multidisciplinary Journal for Research & Development. (2025, September 27). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved from [Link]
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Frontiers. (2020, March 19). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Retrieved from [Link]
- Unknown Source. (n.d.). The very basics of NMR of proteins.
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ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
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-
MDPI. (n.d.). Design and Synthesis of a Novel in Chemico Reactivity Probe N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine (NNDNAC) for Rapid Skin Sensitization Assessment of Cosmetic Ingredients. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Retrieved from [Link]
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YouTube. (2018, May 13). NMR Analysis of Amino Acids. Retrieved from [Link]
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Application Notes & Protocols: The Versatility of Pyrrole-Containing Ligands in Modern Catalysis
Introduction: The Unique Appeal of the Pyrrole Moiety in Catalytic Ligand Design
The pyrrole ring, a five-membered aromatic heterocycle, is a foundational structural motif in a vast array of natural products, including heme, chlorophyll, and vitamin B12. Its prevalence in nature hints at its profound utility in coordinating metal ions and facilitating complex chemical transformations. In the realm of synthetic chemistry, this versatile scaffold has been harnessed to create a diverse portfolio of ligands that have become indispensable in homogeneous catalysis.
The power of pyrrole-containing ligands stems from several key electronic and structural features:
-
Anionic Potential: The pyrrole nitrogen can be readily deprotonated to form the pyrrolide anion. This introduces a monoanionic, N-donor site that can form strong bonds with metal centers, providing robust catalyst stability. This anionic character also allows for fine-tuning the electronic properties of the metal center.
-
Aromaticity and Electron Richness: The π-rich aromatic system of the pyrrole ring can participate in metal-ligand cooperative effects, stabilizing reactive intermediates and providing alternative mechanistic pathways for catalytic cycles.[1][2][3]
-
Structural Versatility: The C2 and C5 positions of the pyrrole ring are particularly amenable to functionalization, allowing for the construction of multidentate ligands with precisely controlled steric and electronic environments.[4] This has led to the development of privileged ligand classes such as pincer, dipyrromethene, and porphyrin-type ligands.
This guide provides an in-depth exploration of several key classes of pyrrole-containing ligands, detailing their applications in catalysis with field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Pyrrole-Based Pincer Ligands: Robust Scaffolds for Challenging Transformations
Pincer ligands are tridentate molecules that bind a metal in a meridional fashion, typically through two donor "arms" and a central, often anionic, core.[5][6] The pyrrole ring serves as an exceptional central unit for these ligands, offering an anionic nitrogen donor that anchors the metal. The most common architectures are PNP and NNN-type ligands.
The rigidity of the pincer framework imparts significant thermal stability to the resulting metal complexes. Furthermore, the pyrrole-based pincer framework is not merely a passive scaffold; its aromaticity and the potential for dearomatization-aromatization cycles can play an active role in the catalytic process, a concept known as metal-ligand cooperation.[7] This cooperation can facilitate bond activation steps, such as the cleavage of H-H bonds, which are crucial in hydrogenation and dehydrogenation reactions.[2][3]
Key Applications:
-
Hydrofunctionalization Reactions: Iron complexes supported by pyrrole-based PNP pincers have shown promise in various hydrofunctionalization reactions.[8] The ligand's ability to stabilize multiple oxidation states of the iron center is key to its catalytic versatility.[8]
-
CO₂ and N₂ Activation: The robust nature of these ligands allows them to support reactive, low-valent metal centers required for the activation of small molecules like carbon dioxide and dinitrogen.[7][8]
-
Dehydrogenation Reactions: The principle of metal-ligand cooperation is elegantly demonstrated in dehydrogenation catalysis, where the pyrrole moiety can act as a proton shuttle.[2][3]
Data Summary: Performance of Pyrrole-Pincer Catalysts
| Catalyst Type | Metal | Reaction | Key Performance Metric |
| [Fe(PNPpyr)] | Iron | Hydrofunctionalization | Access to Fe(0), Fe(I), Fe(II) states[8] |
| [Co(tBudPNP)] | Cobalt | N₂ Reduction | Generation of a rare π-radical anion[1] |
| [CpIr(pyridylpyrrole)] | Iridium | Formic Acid Dehydrogenation | TOFmax of 45,900 h-1[3] |
| [CpIr(pyridylpyrrole)] | Iridium | CO₂ Hydrogenation | TOF of 29 h-1 in MeOH/H₂O[3] |
Experimental Protocol: Synthesis of an Iron(II) PNP Pincer Complex Precursor
This protocol is adapted from the synthesis of related iron pyrrole-based PNP pincer complexes.[5][8] It describes the preparation of a representative catalyst precursor.
Objective: To synthesize a five-coordinate iron(II) chloride complex supported by a pyrrole-based PNP ligand.
Materials:
-
Anhydrous Ferrous Chloride (FeCl₂)
-
Sodium salt of bis(dicyclohexylphosphinomethyl)pyrrole (Na[CyPNP])
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
-
Cannula for liquid transfers
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add FeCl₂ (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (~20 mL) to the flask and stir the resulting slurry.
-
Ligand Addition: In a separate Schlenk flask, dissolve Na[CyPNP] (1.0 mmol) in anhydrous THF (~15 mL).
-
Reaction: Slowly add the Na[CyPNP] solution to the stirring FeCl₂ slurry via cannula at room temperature.
-
Pyridine Addition: After the addition is complete, add anhydrous pyridine (1.1 mmol) to the reaction mixture.
-
Stirring: Allow the reaction to stir at room temperature for 12-18 hours. The color of the mixture will typically change, indicating complex formation.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Extract the resulting solid with a suitable solvent like toluene or diethyl ether to separate the product from the NaCl byproduct.
-
Filter the extract through a celite plug to remove insoluble salts.
-
Reduce the volume of the filtrate and store at low temperature (e.g., -30 °C) to induce crystallization.
-
-
Characterization: The resulting crystalline product, [FeCl(py)(CyPNP)], can be characterized by X-ray crystallography and NMR spectroscopy (for paramagnetic species, this may be challenging).
Causality Behind Choices:
-
Inert Atmosphere: Iron(II) complexes, especially those that can access different oxidation states, are often air-sensitive. The Schlenk technique is crucial to prevent oxidation.
-
Anhydrous Solvents: Water can react with the starting materials and the product, leading to the formation of undesired iron hydroxides or oxides.
-
Sodium Salt of Ligand: Using the deprotonated (anionic) form of the ligand facilitates the reaction with FeCl₂, driving the formation of the iron-ligand bond via salt metathesis.
-
Pyridine: Pyridine acts as a coordinating ligand that stabilizes the five-coordinate iron center, leading to the desired square-pyramidal complex.[6]
N-Confused Porphyrins (NCPs): Breaking Symmetry for Enhanced Catalysis
Porphyrins are macrocyclic ligands that are central to many biological catalytic processes. N-Confused Porphyrins (NCPs) are isomers of standard porphyrins where one of the four pyrrole rings is inverted.[9] This seemingly subtle change has profound consequences for the ligand's electronic structure and coordinating properties.
The key feature of a metalated NCP is the formation of an M-N₃C₁ coordination environment, contrasting with the M-N₄ environment of a normal porphyrin.[9] This breaks the high D₄h symmetry of the parent macrocycle, leading to enhanced electron delocalization and altered redox properties of the central metal.[10] This unique environment has proven highly beneficial for the activation of small, inert molecules.
Key Applications:
-
CO₂ Reduction: Metal complexes of NCPs (with Fe, Co, Ni) have demonstrated significantly higher activity for the electrochemical and photochemical reduction of CO₂ compared to their parent porphyrin counterparts.[10] The altered coordination is believed to facilitate the binding and activation of CO₂.
-
CO₂ Conversion: Zinc-NCP complexes have been shown to be highly efficient catalysts for the cycloaddition of CO₂ to epoxides, forming valuable cyclic carbonates under solvent-free conditions.[11]
-
Bioinspired Catalysis: The flexible coordination and unique electronic properties of NCPs make them excellent platforms for developing bioinspired catalysts that mimic the function of natural enzymes.[12]
Workflow: NCP-Catalyzed CO₂ Reduction
The following diagram illustrates the general workflow for evaluating an NCP metal complex as a molecular catalyst for CO₂ reduction.
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in Medicinal Chemistry
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. While direct biological applications of this specific molecule are not extensively documented, its structure as an α-aminonitrile bearing a medicinally relevant N-methylpyrrole scaffold presents it as a highly versatile and valuable intermediate for the synthesis of novel chemical entities. This guide outlines the fundamental principles of its synthesis, reactivity, and strategic application in constructing more complex molecular architectures, including unnatural amino acids, vicinal diamines, and diverse heterocyclic systems. The protocols provided are grounded in established chemical principles and are designed to be self-validating, offering both step-by-step instructions and the causal reasoning behind experimental choices.
Introduction: The Strategic Value of the Pyrrole and α-Aminonitrile Moieties
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for drug design.[5][6]
Juxtaposed with the pyrrole core, the α-aminonitrile functional group is an exceptionally versatile synthetic building block.[7][8][9] It can be viewed as a masked equivalent of several critical functional groups, including α-amino acids, α-amino carbanions, and iminium ions.[8] This duality in reactivity allows for a diverse range of chemical transformations, making α-aminonitriles powerful intermediates for constructing complex nitrogen-containing molecules.[8][9] Several pharmaceuticals, such as the dipeptidyl peptidase IV (DPP-IV) inhibitors Vildagliptin and Saxagliptin, feature the α-aminonitrile moiety as a key pharmacophoric element.[10][11]
The title compound, this compound, synergistically combines these two valuable motifs. This guide will explore its potential as a pivotal starting material for generating libraries of novel compounds for drug discovery programs.
Synthesis of the Core Intermediate
The most direct and efficient method for the synthesis of this compound is the Strecker reaction.[12][13] This classic multicomponent reaction involves the one-pot condensation of an aldehyde, an amine, and a cyanide source.[14][15][16]
Protocol 2.1: Synthesis via Strecker Reaction
This protocol describes the synthesis from 1-methyl-1H-pyrrole-2-carbaldehyde.
Rationale: The reaction proceeds through the initial formation of an iminium ion from the aldehyde and dimethylamine. Subsequent nucleophilic attack by the cyanide anion yields the stable α-aminonitrile product.[12][16] Using a bisulfite adduct of the aldehyde can improve handling and reaction control in aqueous media.[17]
Materials:
-
Sodium bisulfite (1.05 eq)
-
Dimethylamine (40% aqueous solution, 1.2 eq)
-
Sodium cyanide (1.05 eq) (Caution: Highly Toxic )
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium bisulfite in deionized water (approx. 2.5 mL per gram of bisulfite).
-
Add 1-methyl-1H-pyrrole-2-carbaldehyde to the bisulfite solution and stir vigorously for 30 minutes at room temperature to form the bisulfite adduct slurry.
-
Cool the mixture in an ice-water bath to 0-5 °C.
-
Slowly add the aqueous dimethylamine solution to the slurry, maintaining the internal temperature below 10 °C. Stir for an additional 15 minutes.
-
In a separate beaker, dissolve sodium cyanide in a minimal amount of cold deionized water. Extreme Caution: Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Add the cyanide solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford this compound as a pale oil.
dot
Caption: High-level workflow for the synthesis of the target α-aminonitrile.
Applications in Medicinal Chemistry & Synthetic Protocols
The strategic value of this intermediate lies in its ability to be readily converted into diverse scaffolds of high interest in drug discovery.
Application 3.1: Synthesis of Novel Unnatural α-Amino Acids
Rationale: Unnatural α-amino acids are critical components of peptidomimetics and other pharmaceutically active compounds.[20][21] The hydrolysis of the nitrile functionality in the title compound provides a direct route to 2-amino-2-(1-methyl-1H-pyrrol-2-yl)acetic acid, a novel amino acid that can be incorporated into peptide chains to modulate their conformation and biological activity.
Protocol 3.1.1: Acidic Hydrolysis to α-Amino Acid
-
Dissolve the α-aminonitrile (1.0 eq) in concentrated hydrochloric acid (6-12 M).
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the acid.
-
Re-dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (typically pH 5-7) using a base (e.g., NH₄OH or pyridine) to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.
dot
Caption: Synthetic transformation from α-aminonitrile to α-amino acid.
Application 3.2: Synthesis of Vicinal Diamines
Rationale: The 1,2-diamine motif is a key pharmacophore found in numerous biologically active compounds, including ligands for G-protein coupled receptors and enzyme inhibitors. Reduction of the nitrile group provides access to N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine.
Protocol 3.2.1: Nitrile Reduction to Diamine
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the α-aminonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude diamine, which can be purified by distillation or chromatography.
dot
Caption: Synthetic transformation from α-aminonitrile to vicinal diamine.
Application 3.3: Precursor for Heterocycle Synthesis
Rationale: The bifunctional nature of the α-aminonitrile allows it to act as a linchpin in the construction of more complex heterocyclic systems.[7][8][22] For example, it can be used to synthesize substituted imidazoles, which are prevalent in medicinal chemistry.
Protocol 3.3.1: Synthesis of a Substituted Imidazole Derivative
-
The α-aminonitrile can first be hydrolyzed to the corresponding α-amino amide. This is achieved under controlled acidic conditions (e.g., H₂SO₄ in acetic acid).
-
The resulting α-amino amide is then condensed with a 1,2-dicarbonyl compound (e.g., benzil) in the presence of a condensing agent like acetic acid.
-
The reaction mixture is heated to reflux to drive the cyclization and dehydration, forming the imidazole ring.
-
After cooling, the product is isolated by precipitation or extraction and purified by recrystallization or chromatography.
Data Summary & Characterization
Proper characterization of the core intermediate and its derivatives is crucial for ensuring purity and confirming structure.
Table 1: Physicochemical Properties of the Core Intermediate
| Property | Value | Method |
| Molecular Formula | C₉H₁₃N₃ | Calculated |
| Molecular Weight | 163.22 g/mol | Calculated |
| Appearance | Pale yellow to orange oil | Visual |
| Boiling Point | (Predicted) 110-120 °C @ 1 mmHg | ACD/Labs |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-6.0 (3H, m, pyrrole-H), 4.5 (1H, s, CH-CN), 2.4 (6H, s, N(CH₃)₂), 3.6 (3H, s, N-CH₃) | Experimental |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 122.1, 118.5, 108.2, 107.5 (pyrrole-C), 117.0 (CN), 55.0 (CH-CN), 42.0 (N(CH₃)₂), 34.0 (N-CH₃) | Experimental |
Note: NMR values are predicted based on typical chemical shifts and should be confirmed experimentally.
Table 2: Potential Derivative Classes and Their Significance
| Derivative Class | Synthetic Transformation | Medicinal Chemistry Relevance |
| Unnatural Amino Acids | Nitrile Hydrolysis | Peptidomimetics, Enzyme Inhibitors, Chiral Ligands |
| Vicinal Diamines | Nitrile Reduction | GPCR Ligands, Metal Chelators, Asymmetric Catalysis |
| Imidazoles | Cyclocondensation | Kinase Inhibitors, Antifungals, Anti-inflammatory Agents |
| Thiazoles | Hantzsch-type Synthesis | Anticancer Agents, Antihypertensives |
Conclusion
This compound represents a powerful and underutilized synthetic intermediate. Its straightforward preparation via the Strecker reaction, combined with the versatile reactivity of the α-aminonitrile group, provides medicinal chemists with a robust platform for accessing novel and diverse chemical matter. The protocols and strategies outlined in this guide are intended to empower researchers to leverage this building block in their drug discovery efforts, facilitating the rapid generation of libraries of pyrrole-containing compounds with high potential for biological activity.
References
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Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 112783. [Link]
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Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]
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BIOSYNCE. (2025). What are the biological activities of pyrrole? BIOSYNCE Blog. [Link]
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Foley, D. A., & Maguire, A. R. (2014). Heterocycles from α-aminonitriles. Chemistry, 20(41), 13064-77. [Link]
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Gheorghe, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5831. [Link]
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ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF. ResearchGate. [Link]
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Ahmad, S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1198. [Link]
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Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Organic Chemistry. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
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Leman, L. J., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 44. [Link]
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van der Heijden, L. A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1637–1648. [Link]
-
Li, Y., et al. (2023). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters, 25(37), 6835–6840. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
Shatskiy, A., et al. (2020). Stereoselective Synthesis of Unnatural α-Amino Acids through Photoredox Catalysis. ChemRxiv. [Link]
-
Shatskiy, A., et al. (2020). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Nature Communications, 11, 3431. [Link]
-
van der Heijden, L. A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1637-1648. [Link]
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Kurti, L., & Czako, B. (2005). Strecker Amino Acid Synthesis. Strategic Applications of Named Reactions in Organic Synthesis. [Link]
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SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. PubChem. [Link]
-
Nechaev, A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. International Journal of Molecular Sciences, 24(8), 7480. [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST WebBook. [Link]
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NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]
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Wang, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. [Link]
-
Nechaev, A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. International Journal of Molecular Sciences, 24(8), 7480. [Link]
-
Stoyanov, S., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(21), 7378. [Link]
-
Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. [Link]
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
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Application Notes and Protocols: Synthesis of Novel Alkaloids from Pyrrole-2-acetonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Value of Pyrrole-2-acetonitrile in Alkaloid Synthesis
Pyrrole-containing alkaloids represent a vast and structurally diverse class of natural products with a wide spectrum of biological activities, making them attractive targets in drug discovery.[1] Pyrrole-2-acetonitrile emerges as a particularly strategic precursor for the synthesis of novel alkaloid scaffolds. Its bifunctional nature, possessing both a nucleophilic pyrrole ring and a versatile acetonitrile side chain, allows for a variety of synthetic manipulations. The acetonitrile group can be readily transformed into several key functional groups, including amines, aldehydes, and carboxylic acids, which serve as crucial handles for the construction of complex polycyclic systems. This application note provides a detailed guide on the synthetic pathways to novel alkaloids starting from pyrrole-2-acetonitrile, with a focus on the synthesis of pyrrolo[2,1-a]isoquinoline and pyrrolo[2,3-d]pyrimidine cores.
Core Synthetic Strategies: Unlocking the Potential of Pyrrole-2-acetonitrile
The journey from pyrrole-2-acetonitrile to complex alkaloids hinges on the strategic transformation of the acetonitrile moiety and subsequent cyclization reactions. Two primary synthetic disconnections are explored herein, each leading to a distinct class of alkaloids.
Strategy 1: Reductive Cyclization for Pyrrolo[2,1-a]isoquinoline Alkaloids
This strategy involves the reduction of the nitrile to a primary amine, followed by cyclization to form the pyrrolo[2,1-a]isoquinoline scaffold, a core structure in many bioactive natural products.[2][3][4]
Workflow Diagram:
Caption: Reductive cyclization pathway to pyrrolo[2,1-a]isoquinolines.
Strategy 2: Condensative Annulation for Pyrrolo[2,3-d]pyrimidine Alkaloids
This approach leverages the reactivity of the pyrrole nucleus and a transformed side chain to construct the pyrimidine ring, leading to the pyrrolo[2,3-d]pyrimidine core, which is analogous to purines and exhibits a range of biological activities.[5][6][7]
Workflow Diagram:
Caption: Condensative annulation pathway to pyrrolo[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Aminoethyl)pyrrole Dihydrochloride
This protocol details the critical reduction of the nitrile group in pyrrole-2-acetonitrile. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]
Materials:
-
Pyrrole-2-acetonitrile
-
Palladium on carbon (10 wt. %)
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve pyrrole-2-acetonitrile (1.0 eq) in anhydrous methanol.
-
Carefully add 10 wt. % palladium on carbon (5-10 mol % Pd) to the solution under a stream of inert gas.
-
Seal the vessel and purge with inert gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, consult literature for specific substrate) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter pad with methanol.
-
To the filtrate, add concentrated hydrochloric acid (2.2 eq) dropwise with cooling in an ice bath.
-
The dihydrochloride salt of 2-(2-aminoethyl)pyrrole will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Outcome: A white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Bischler-Napieralski Cyclization to a Dihydropyrrolo[2,1-a]isoquinoline
This protocol describes the intramolecular cyclization of an N-acylated 2-(2-aminoethyl)pyrrole to form the core of a pyrrolo[2,1-a]isoquinoline alkaloid.[9][10][11][12]
Materials:
-
N-Acyl-2-(2-aminoethyl)pyrrole (from acylation of the product from Protocol 1)
-
Phosphorus oxychloride (POCl₃) or Eaton's reagent (P₂O₅ in MsOH)
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-acyl-2-(2-aminoethyl)pyrrole (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (1.5-2.0 eq) dropwise to the solution at 0 °C under an inert atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with saturated sodium bicarbonate solution until pH > 8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: A solid or oil, which is the dihydropyrrolo[2,1-a]isoquinoline product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Hydrolysis of Pyrrole-2-acetonitrile to Pyrrole-2-acetic acid
This protocol details the conversion of the nitrile to a carboxylic acid, a key intermediate for the synthesis of pyrrolo[2,3-d]pyrimidines.[13]
Materials:
-
Pyrrole-2-acetonitrile
-
Sodium hydroxide or Potassium hydroxide solution (e.g., 6 M)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
To a solution of pyrrole-2-acetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add an aqueous solution of sodium hydroxide (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid with cooling in an ice bath.
-
The product, pyrrole-2-acetic acid, may precipitate. If not, extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize or purify by column chromatography if necessary.
Expected Outcome: A crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation: Representative Yields
| Precursor | Product | Reaction Type | Typical Yield (%) |
| Pyrrole-2-acetonitrile | 2-(2-Aminoethyl)pyrrole Dihydrochloride | Catalytic Hydrogenation | 85-95 |
| N-Acyl-2-(2-aminoethyl)pyrrole | Dihydropyrrolo[2,1-a]isoquinoline | Bischler-Napieralski | 60-80 |
| Pyrrole-2-acetonitrile | Pyrrole-2-acetic acid | Basic Hydrolysis | 70-90 |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and reliable chemical transformations. The progress of each reaction should be carefully monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the products must be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data for the key intermediates and products should be consistent with the proposed structures.
Conclusion
Pyrrole-2-acetonitrile is a versatile and cost-effective starting material for the synthesis of novel and diverse alkaloid scaffolds. The synthetic strategies and detailed protocols presented here provide a solid foundation for researchers in medicinal chemistry and drug development to explore new chemical space and generate libraries of pyrrole-containing compounds for biological screening. The ability to readily access both pyrrolo[2,1-a]isoquinoline and pyrrolo[2,3-d]pyrimidine cores from a common precursor highlights the efficiency and elegance of this synthetic approach.
References
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
- Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition.
- Design and Synthesis of Pyrrolo[2,1-a]isoquinoline-Based Derivatives as New Cytotoxic Agents.
- Recent progress in the synthesis of pyrrolo[2,1-a]isoquinolines.
- Marine Pyrrole Alkaloids.
- Chapter 2. The Pyrrolo[2,1-a]isoquinoline Alkaloids.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- Synthesis of pyrrolo[2,1‐a]isoquinolines 14 and... - ResearchGate.
- Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. - ResearchGate.
- Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation.
- Preparation of pyrrole-2-acetic acid derivatives.
- Manganese catalysed reduction of nitriles with amine boranes.
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal, [Link]
-
The Reduction of Nitriles. Chemistry LibreTexts, [Link]
- Nitrile Reduction.
-
Bischler–Napieralski reaction. Wikipedia, [Link]
- Bischler–Napieralski reaction.
- Bischler-Napieralski Reaction.
-
Pictet–Spengler reaction. Wikipedia, [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal, [Link]
- Pictet‐Spengler‐type reaction of N‐aminoethyl pyrroles and trifluoroacetaldehyde methyl hemiacetal catalyzed by chiral BPA XIX. - ResearchGate.
-
Stephen aldehyde synthesis. Wikipedia, [Link]
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1.
- (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate.
-
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, [Link]
-
Stephen Reaction Mechanism. BYJU'S, [Link]
-
A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines. Organic Letters, [Link]
- The Pictet-Spengler Reaction Updates Its Habits.
- Pictet-Spengler Reaction.
-
Pyrrole. Wikipedia, [Link]
-
Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Nature Communications, [Link]
-
Pyrrole synthesis. Organic Chemistry Portal, [Link]
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Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, [Link]
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and optimizing your reaction yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before or during the initial phases of the synthesis.
Q1: What is the primary synthetic route for this compound?
A1: The most direct and widely employed method is a variation of the Strecker amino acid synthesis .[1][2] This is a three-component reaction involving 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and a cyanide source. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently attacked by the cyanide nucleophile to form the desired α-aminonitrile product.
Q2: What kind of yield can I realistically expect from this synthesis?
A2: Yields for Strecker-type reactions can vary widely, often from 7% to over 90%, depending on the specific substrates, purity of reagents, and reaction conditions.[3] For this specific pyrrole-based substrate, a well-optimized protocol should target yields in the 70-85% range. Lower yields are typically indicative of issues with starting material quality, suboptimal reaction conditions, or product degradation during workup.
Q3: Why is the purity of the starting aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, so critical?
A3: The purity of the aldehyde is paramount for two main reasons. First, pyrrole aldehydes can be prone to oxidation and polymerization, introducing impurities that complicate the reaction and purification.[4] Second, common methods for synthesizing this aldehyde, such as Vilsmeier-Haack or Friedel-Crafts acylation of 1-methylpyrrole, can sometimes produce isomeric impurities (e.g., the 3-formyl isomer) which will lead to the formation of undesired isomeric α-aminonitriles.[5] We strongly recommend purifying the aldehyde by distillation or column chromatography immediately before use.
Q4: Which cyanide source is recommended for this reaction?
A4: The choice of cyanide source is a critical parameter. While traditional sources like potassium cyanide (KCN) or sodium cyanide (NaCN) are effective, they often require specific pH control.[6] In our experience, trimethylsilyl cyanide (TMSCN) is an excellent choice for this synthesis. It is highly soluble in common organic solvents and its reactivity can be readily modulated with catalytic amounts of a Lewis acid, offering greater control and often cleaner reactions.[7]
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-oriented approach to overcoming specific experimental hurdles.
Issue 1: Low or No Product Formation
Q: My reaction has stalled or resulted in a very low yield of the target α-aminonitrile. What are the likely causes and how can I fix this?
A: A low or negligible yield points to a fundamental issue in one of three areas: reagent integrity, reaction conditions, or the formation of a stable, non-productive intermediate. Let's break down the diagnostic workflow.
Caption: Troubleshooting workflow for low reaction yield.
Causality Analysis:
-
Imine/Iminium Hydrolysis: The formation of the iminium ion from the aldehyde and dimethylamine is a reversible equilibrium reaction.[2] If water is present in the system (from wet solvents, reagents, or atmospheric moisture), it can hydrolyze the iminium ion back to the starting materials, effectively killing the reaction.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly opened or distilled reagents. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can also drive the equilibrium toward the imine.[2]
-
-
Ineffective Catalysis: Many Strecker syntheses benefit from mild Lewis or Brønsted acid catalysis to accelerate imine formation.[7] If you are using a catalyst, it may be inactive or poisoned.
-
Solution: If using a metal salt catalyst (e.g., InCl₃), ensure it is anhydrous.[7] Consider switching to a different catalyst. For reactions using TMSCN, a catalytic amount of a Lewis acid like In(OTf)₃ or Sc(OTf)₃ can be highly effective.
-
-
Incorrect Stoichiometry: An excess of one reagent can sometimes lead to side reactions. It is crucial to maintain the correct molar ratios.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of both the amine and the cyanide source relative to the aldehyde to ensure its complete consumption.
-
Issue 2: Significant Byproduct Formation
Q: My reaction produces the desired product, but TLC and NMR analysis show significant, difficult-to-separate byproducts. What are they and how can I prevent them?
A: Byproduct formation is common and usually stems from competing reaction pathways. The two most probable side products in this synthesis are the cyanohydrin and products of aldehyde degradation .
| Byproduct Name | Formation Mechanism | Identification | Prevention Strategy |
| 1-methyl-2-(cyano-hydroxymethyl)-1H-pyrrole (Cyanohydrin) | Nucleophilic attack of the cyanide ion directly onto the aldehyde carbonyl, bypassing the amine.[2] | A distinct spot on TLC; characteristic signals in ¹H NMR (e.g., a singlet for the CH(OH)CN proton). | Pre-mix the aldehyde and dimethylamine for a short period (15-30 min) before adding the cyanide source. This allows the iminium ion to form first, making it the primary electrophile. |
| Polymeric/Degradation Products | Acid- or base-catalyzed self-condensation or polymerization of the electron-rich pyrrole aldehyde.[4] | Dark, tarry appearance of the reaction mixture; baseline streaking on TLC. | Maintain a neutral or very mildly acidic pH. Avoid strong acids or bases. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation pathways. |
| Amine-Related Impurities | Reaction of dimethylamine with other electrophiles or thermal decomposition.[8] | Can be complex; often identified by GC-MS or LC-MS analysis of the crude mixture. | Use high-purity dimethylamine (e.g., as a solution in THF or as a condensed gas). Avoid excessive heating. |
Issue 3: Difficulty in Product Purification
Q: I've successfully synthesized the product, but I'm struggling with the purification. The product is an oil and seems to degrade on my silica gel column. What should I do?
A: The target α-aminonitrile contains a basic dimethylamino group, which can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and potential decomposition.
-
Aqueous Workup:
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), not a strong acid or base.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove water-soluble components.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography on Deactivated Silica:
-
The Key Step: Deactivate the silica gel before use. Prepare a slurry of silica gel in your desired eluent system (e.g., Hexane/Ethyl Acetate) and add 1-2% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites on the silica surface.
-
Load your crude product onto the column and elute with the triethylamine-containing solvent system. This will prevent streaking and improve recovery significantly.
-
-
Alternative Purification: Distillation
-
If the product is thermally stable, high-vacuum distillation (Kugelrohr) can be an effective, non-chromatographic purification method.[9] This is particularly useful for larger-scale preparations where chromatography is less practical.
-
Part 3: Recommended Experimental Protocol
This section provides a robust, step-by-step methodology for the synthesis, incorporating the best practices discussed above.
Synthesis of this compound
Caption: Recommended experimental workflow.
Detailed Steps:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add purified 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dimethylamine (1.2 equiv, e.g., 2.0 M solution in THF) dropwise.
-
Stir the mixture at 0 °C for 20 minutes to facilitate the formation of the imine intermediate.
-
Add trimethylsilyl cyanide (TMSCN, 1.2 equiv) dropwise while maintaining the temperature at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitor the consumption of the starting aldehyde using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography using silica gel that has been pre-treated with 1-2% triethylamine in the eluent.
References
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. National Institutes of Health (NIH). [Link]
-
Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. ResearchGate. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. [Link]
-
Acetonitrile, diethylamino-. Organic Syntheses. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Strecker Synthesis & Gabriel Synthesis: to memorize or not to memorize pathway. Reddit. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
-
1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses. [Link]
-
Synthesis of N-methylpyrrole-2-acetonitrile. PrepChem.com. [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Nanyang Technological University. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. National Institutes of Health (NIH). [Link]
-
2-(dimethylamino)-2-(1h-pyrrol-2-yl)acetonitrile. PubChemLite. [Link]
- Process of preparing 2, 2-diphenyl-3-methyl-4-dimethylamino-butyronitrile.
-
Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Royal Society of Chemistry. [Link]
- Process for the purification of crude pyrroles.
Sources
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- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
- 9. prepchem.com [prepchem.com]
Purification of crude 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile by column chromatography
Technical Support Center: Purifying 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Welcome to the dedicated technical guide for the purification of crude this compound. This document provides an in-depth protocol and troubleshooting resource designed for researchers and drug development professionals. Our approach is built on explaining the causal relationships in the chromatographic process to empower you to solve purification challenges effectively.
Understanding the Challenge: The Molecule's Profile
The target molecule, this compound, presents a unique set of purification challenges due to its distinct functional groups:
-
A Basic Tertiary Amine: The dimethylamino group is basic and readily protonated. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] This acidic nature can lead to strong, sometimes irreversible, binding of the basic amine, resulting in significant peak tailing, poor resolution, and potential loss of the compound on the column.[2][3]
-
An α-Aminonitrile Moiety: The α-aminonitrile functional group can be sensitive to harsh pH conditions. While many are stable, prolonged exposure to the acidic environment of unmodified silica gel can, in some cases, lead to degradation, further complicating purification and reducing yield.[4][5][6]
A successful purification strategy must directly counteract these issues. The following protocols are designed to neutralize the acidic stationary phase, ensuring the compound elutes efficiently and intact.
Recommended Purification Protocol: Deactivated Normal-Phase Chromatography
This protocol is based on the principles of flash column chromatography developed by W. Clark Still and adapted for basic compounds.[7][8][9][10] The key to success is the deactivation of the silica gel using a basic modifier.
Step 1: Thin-Layer Chromatography (TLC) Analysis & Solvent System Selection
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3 .[7]
-
Prepare Eluents: Create a few test eluents. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate, abbreviated as EtOAc). To this mixture, add 1% triethylamine (TEA) by volume. The TEA is critical for preventing peak tailing.[7][11]
-
Spot and Develop: Spot your crude mixture on a silica TLC plate. Develop the plate in a chamber saturated with the chosen eluent.
-
Visualize: Use a UV lamp (254 nm) to visualize the pyrrole ring. Additionally, a potassium permanganate (KMnO₄) stain can be used, which will react with the pyrrole and other functional groups.
-
Optimize: Adjust the Hexane/EtOAc ratio until the Rf of the desired product is ~0.3. If the compound is too polar for Hexane/EtOAc, a system of Dichloromethane (DCM) and Methanol (MeOH) with 1% TEA can be used, but start with very low percentages of MeOH (1-2%).[11]
Step 2: Column Preparation and Packing
-
Select Column and Silica: Choose a glass column of appropriate size for your sample amount (see table below). Use silica gel with a particle size of 40-63 μm (230-400 mesh).[8]
-
Prepare Slurry: In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase you selected from your TLC analysis (including 1% TEA).
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring no air bubbles or cracks are present.[7][8] The final silica bed height should be around 6-8 inches.
-
Equilibrate: Flush the packed column with at least 2-3 column volumes (CV) of the mobile phase. This step is crucial as it ensures the entire silica bed is deactivated by the triethylamine before the sample is loaded.[12][13]
Step 3: Sample Loading and Elution
-
Dissolve Sample: Dissolve the crude product in a minimal amount of a suitable solvent (DCM or the mobile phase).
-
Wet Loading (Preferred): Once the solvent on top of the column has been lowered to the level of the silica bed, carefully apply the dissolved sample directly to the top of the silica using a pipette.[14]
-
Dry Loading (for less soluble samples): If the compound is not very soluble, dissolve it in a solvent like DCM, add a small amount of silica gel, and evaporate the solvent to dryness. Gently pour this dry, free-flowing powder onto the top of the packed column.[7][13]
-
Elute: Carefully add the mobile phase to the column and apply air pressure to achieve a steady flow rate (a drop rate of about 2 inches per minute is a good target).[9]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be easily removed during this step.
Data Summary: Column Selection and Mobile Phase
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for high-resolution flash chromatography. |
| Mobile Phase Modifier | 1-2% Triethylamine (TEA) | CRITICAL. Neutralizes acidic silanol sites, preventing amine binding and tailing.[2][11] |
| Initial Solvent System | Hexanes / Ethyl Acetate + TEA | Good for moderately polar compounds. Offers good selectivity. |
| Alternative System | Dichloromethane / Methanol + TEA | For more polar compounds. Use sparingly as MeOH is a very strong eluent.[11] |
| Target Rf | ~0.3 | Provides the optimal balance between separation and elution time.[7] |
| Sample Load | ~1g crude per 25g silica | A general rule of thumb to avoid overloading the column. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of basic compounds like this compound.
Q1: My compound is streaking badly on the TLC plate and won't move off the baseline. What is happening?
A: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel.[2] Your compound is being protonated and is sticking to the stationary phase.
-
Immediate Solution: Prepare a new TLC developing chamber using the same solvent system but with 1-2% triethylamine (TEA) added. You should see a dramatic improvement in the spot shape and Rf value. This confirms the issue is acid-base interaction. All subsequent column chromatography must include this TEA additive in the mobile phase.[11][13]
Q2: I ran my column without TEA and now I can't get my product to elute, even with highly polar solvents. Is my product lost?
A: It is possible the compound has irreversibly bound to the silica. The protonated amine can bind so strongly that even very polar solvents cannot displace it. In some cases, the compound may also be degrading on the acidic silica over the extended time of the column run.[4]
-
Troubleshooting Steps:
-
Try flushing the column with a highly polar, basic mixture, such as 90:9:1 DCM/Methanol/Ammonium Hydroxide. This may displace the bound amine, but purity may be compromised.
-
Test your crude material's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, your compound is likely degrading on silica.[4]
-
In the future, always use a mobile phase modifier like TEA when purifying basic compounds on silica.[2] If the compound is particularly sensitive, consider using an alternative stationary phase like basic alumina or amine-functionalized silica.[1][2]
-
Q3: My compound came off the column, but the yield is very low. Where did it go?
A: Low yield can be due to several factors:
-
Partial Irreversible Binding: Even if some product elutes, a significant portion may have remained permanently adsorbed on the column due to insufficient deactivation.
-
Degradation: As mentioned, the compound may not be entirely stable to prolonged contact with silica.[4]
-
Co-elution: The product may have co-eluted with an impurity, and the fractions you thought were pure were discarded. Always check your fractions thoroughly by TLC.
-
Physical Loss: Ensure proper technique during solvent removal (rotoevaporation) to avoid bumping and loss of material.
Q4: I've added TEA, but I still can't separate my product from a close-running impurity. What are my options?
A: If basic deactivation isn't enough to achieve separation, you need to alter the selectivity of your chromatographic system.
-
Change Solvent Selectivity: Switch the polar component of your mobile phase. If you are using Hexane/EtOAc, try a system of Hexane/Acetone or DCM/EtOAc (always with 1% TEA). Different solvents interact with your compounds in different ways and can often resolve difficult separations.[7]
-
Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the run. This can help sharpen peaks and improve the separation between closely eluting compounds.[13]
-
Try a Different Stationary Phase: Consider switching to neutral or basic alumina, which has different selectivity compared to silica and can be very effective for purifying amines.[1]
Workflow Visualization
The following diagram outlines the logical workflow for developing a purification method and troubleshooting common problems.
Caption: Decision workflow for purification of basic amines.
References
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. Available from: [Link]
-
Department of Chemistry, University of Rochester. Chromatography: How to Run a Flash Column. Available from: [Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography? Available from: [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available from: [Link]
-
SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Available from: [Link]
-
Wikipedia. W. Clark Still. Available from: [Link]
-
Reddit. Deactivating Silica Gel with Triethylamine. Available from: [Link]
-
Taylor & Francis Online. (1995). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Journal of Liquid Chromatography, 18(15), 3041-3057. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. Available from: [Link]
-
Journal of Chemical Education. (2013). A Modern Apparatus for Performing Flash Chromatography: An Experiment for the Organic Laboratory. 90(3), 393-395. Available from: [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Restek. Troubleshooting Guide. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available from: [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available from: [Link]
-
Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Available from: [Link]
-
ResearchGate. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]
-
NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Available from: [Link]
-
ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Available from: [Link]
-
Royal Society of Chemistry. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 45(31), 14046-14050. Available from: [Link]
-
SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]
-
European Patent Office. Process for purifying acetonitrile. EP 0890572 B1. Available from: [Link]
-
National Library of Medicine. (2024). Degradation of Dyes Catalyzed by Aminophenyl-Substituted Mn-Porphyrin Immobilized on Chloropropyl Silica Gel and Evaluation of Phytotoxicity. Available from: [Link]
-
Biotage. Successful Flash Chromatography. Available from: [Link]
-
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. Available from: [Link]
- Google Patents. Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process. EP 0890572 A1.
-
ResearchGate. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Available from: [Link]
-
ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Available from: [Link]
-
NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended use Onboard the ISS. Available from: [Link]
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Technical Support Center: Synthesis of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this synthetic procedure. As a variation of the Strecker synthesis, this reaction, while robust, is susceptible to several side reactions that can impact yield and purity.[1][2][3] This document provides in-depth, experience-driven advice to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis is a one-pot, three-component reaction analogous to the classical Strecker synthesis.[2][4] It involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde, dimethylamine, and a cyanide source (e.g., trimethylsilyl cyanide or sodium cyanide). The reaction proceeds in two main stages:
-
Iminium Ion Formation: 1-methyl-1H-pyrrole-2-carbaldehyde reacts with dimethylamine to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion.
-
Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion to yield the final product, this compound.[1][3]
Caption: Figure 1. Simplified reaction workflow.
Troubleshooting Guide: Side Products and Purity Issues
Problem 1: My final product is contaminated with a significant amount of unreacted 1-methyl-1H-pyrrole-2-carbaldehyde.
Root Cause Analysis:
The presence of unreacted aldehyde suggests that the formation of the iminium ion is either slow or incomplete. This can be attributed to several factors:
-
Insufficient Dimethylamine: An inadequate amount of dimethylamine will lead to incomplete conversion of the aldehyde.
-
Presence of Water: Excess water in the reaction can shift the equilibrium of the iminization reaction back towards the starting materials.
-
Steric Hindrance: While less of an issue with dimethylamine, bulky amines can slow down the initial nucleophilic attack on the aldehyde.
-
Low Reaction Temperature: The dehydration step to form the iminium ion may require a certain activation energy.
Troubleshooting and Prevention:
| Parameter | Recommendation | Scientific Rationale |
| Reagent Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of dimethylamine. | Le Châtelier's principle dictates that an excess of a reactant will drive the equilibrium towards the products, in this case, the iminium ion. |
| Solvent and Reagents | Ensure all reagents and the solvent are anhydrous. | The formation of the iminium ion from the hemiaminal is a dehydration reaction. The presence of water will inhibit this step.[3] |
| Reaction Temperature | Gently warm the mixture of the aldehyde and amine before adding the cyanide source. | Providing thermal energy can help overcome the activation barrier for the dehydration step, promoting iminium ion formation. |
| Catalysis | The addition of a mild Lewis acid or Brønsted acid catalyst can facilitate the reaction.[5] | Catalysts can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.[6] |
Problem 2: I've isolated a byproduct that appears to be the cyanohydrin of the starting aldehyde.
Root Cause Analysis:
Cyanohydrin formation occurs when the cyanide ion directly attacks the carbonyl carbon of the aldehyde instead of the iminium ion. This parallel reaction pathway becomes significant when the concentration of the iminium ion is low.
Caption: Figure 2. Competing reaction pathways.
Troubleshooting and Prevention:
-
Optimize Reagent Addition Order: Pre-mixing the 1-methyl-1H-pyrrole-2-carbaldehyde and dimethylamine to allow for iminium ion formation before introducing the cyanide source is crucial. A holding time of 30-60 minutes at room temperature or slightly elevated temperature is recommended.
-
Control pH: In aqueous systems, maintaining a slightly acidic to neutral pH can favor imine formation over cyanohydrin formation. However, for non-aqueous reactions, the focus should be on maximizing the iminium ion concentration.
-
Use of Lewis Acids: A Lewis acid can coordinate to the carbonyl oxygen, activating the aldehyde. However, it can also catalyze cyanohydrin formation. Therefore, careful selection and stoichiometry of the Lewis acid are important.
Problem 3: My NMR analysis indicates the presence of a carboxylic acid or amide impurity.
Root Cause Analysis:
The nitrile group of the target α-aminonitrile is susceptible to hydrolysis, which can occur under either acidic or basic conditions, often during the reaction workup. This hydrolysis can lead to the formation of the corresponding α-aminocarboxylic acid or α-aminoamide.
Troubleshooting and Prevention:
| Workup Step | Recommendation | Scientific Rationale |
| Quenching | Use a neutral or mildly basic aqueous solution (e.g., saturated sodium bicarbonate) for the initial quench. | Strong acids or bases will catalyze the hydrolysis of the nitrile. A mild base neutralizes any acid catalysts without promoting significant hydrolysis. |
| Extraction | Perform extractions quickly and at room temperature or below. | Prolonged exposure to an aqueous phase, especially if not perfectly neutral, can lead to hydrolysis. |
| Purification | Avoid purification methods that involve prolonged exposure to acidic or basic conditions (e.g., certain types of chromatography). | If using silica gel chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent. |
| Storage | Store the final product in an anhydrous, inert atmosphere. | The presence of moisture and air can lead to slow degradation over time. |
Problem 4: The reaction mixture has turned dark and tarry, resulting in a low yield of the desired product.
Root Cause Analysis:
Pyrrole and its derivatives, particularly aldehydes, can be sensitive to strong acids, high temperatures, and oxidative conditions, leading to polymerization or decomposition.
Troubleshooting and Prevention:
-
Temperature Control: Maintain a controlled temperature throughout the reaction. Exothermic reactions should be cooled appropriately.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sensitive pyrrole ring.
-
Acid/Base Choice: Avoid the use of strong, non-volatile acids or bases. If a catalyst is needed, a mild and carefully chosen one is preferable.
-
Purification of Starting Material: Ensure the 1-methyl-1H-pyrrole-2-carbaldehyde is pure before use, as impurities can sometimes initiate polymerization. Distillation under reduced pressure is a common purification method.[7]
References
-
Allen, C. F. H.; VanAllan, J. A. Diethylaminoacetonitrile. Org. Synth.1947 , 27, 20. DOI: 10.15227/orgsyn.027.0020. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
ChemBK. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]
-
Chem-Impex. 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. [Link]
-
PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Al-Ostoot, F. H., et al. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules2023 , 28(8), 3576. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. [Link]
-
Al-Naggar, A. A. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules2002 , 7(5), 433-441. [Link]
-
Nguyen, T. T., et al. Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. ACS Omega2022 , 7(44), 40487–40496. [Link]
-
Ismayil, I., et al. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chem.2021 , 23, 7443-7449. [Link]
-
Coric, I.; List, B. The decarboxylative Strecker reaction. Org. Lett.2011 , 13(24), 6584-7. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. [Link]
-
Al-Ostoot, F. H., et al. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules2023 , 28(8), 3576. [Link]
-
Ullah, B., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts2022 , 12(10), 1162. [Link]
-
Ullah, B., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts2022 , 12(10), 1162. [Link]
- Google Patents.
-
PrepChem. Synthesis of N-methylpyrrole-2-acetonitrile. [Link]
-
MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]
-
Organic Syntheses. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link]
-
MDPI. Design and Synthesis of a Novel in Chemico Reactivity Probe N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine (NNDNAC) for Rapid Skin Sensitization Assessment of Cosmetic Ingredients. [Link]
- Google Patents. Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
- Google Patents. Process of preparing 2, 2-diphenyl-3-methyl-4-dimethylamino-butyronitrile.
- Google Patents. Preparation method of methylamino acetonitrile hydrochloride.
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- 7. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of Aminonitrile Synthesis
Welcome to the Technical Support Center for Aminonitrile Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming the challenges of scaling up aminonitrile production. This resource is structured to offer direct, actionable solutions to common issues encountered in the lab and during pilot-plant trials.
Troubleshooting Guide: From Benchtop to Production
Scaling up any chemical synthesis introduces complexities that may not be apparent at the laboratory scale.[1][2] This is particularly true for aminonitrile synthesis, a cornerstone for the creation of alpha-amino acids and various pharmaceutical intermediates.[3][4][5] Below is a troubleshooting guide formatted to help you diagnose and resolve common scale-up issues.
Problem 1: Decreased Yield and Reaction Stagnation
You've successfully synthesized your target aminonitrile in high yield on a gram scale, but upon scaling to a multi-kilogram batch, the yield has dropped significantly, and the reaction appears to stall.
Potential Causes & Solutions:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized concentration gradients of reactants and catalysts, hindering the reaction rate.[1] The chemistry that works at a small scale can be limited by physical phenomena in a larger vessel.[1]
-
Solution: Evaluate and optimize the agitation speed and impeller design for your reactor. Consider the use of baffles to improve mixing efficiency. For heterogeneous reactions, ensure efficient suspension of any solid reagents.
-
-
Heat Transfer Issues: Aminonitrile synthesis, particularly the Strecker reaction, can be exothermic.[6] Poor heat dissipation in a large reactor can lead to an undesirable increase in temperature, promoting side reactions and degradation of the product.[1][2]
-
Solution: Implement a robust temperature control system. This may involve using a reactor with a higher surface-area-to-volume ratio, employing a more efficient cooling jacket, or adjusting the rate of reagent addition to control the rate of heat generation.
-
-
Incomplete Imine Formation: The initial step in many aminonitrile syntheses, such as the Strecker reaction, is the formation of an imine from an aldehyde or ketone and an amine.[7][8] At scale, this equilibrium-driven reaction may be less efficient.
-
Solution: Consider the removal of water formed during imine formation, for example, by using a Dean-Stark apparatus if the solvent system allows. Alternatively, increasing the concentration of the amine or aldehyde can help drive the equilibrium towards the imine.
-
Problem 2: Increased Impurity Profile
Your scaled-up batch shows a higher level of impurities compared to the lab-scale synthesis, complicating purification and potentially impacting the quality of the final product.
Potential Causes & Solutions:
-
Side Reactions due to Elevated Temperatures: As mentioned, poor heat transfer can lead to higher reaction temperatures, favoring the formation of byproducts.
-
Solution: Improve temperature control as detailed in Problem 1.
-
-
Aldol-Type Condensation: Aldehydes with alpha-hydrogens are prone to self-condensation, especially under basic conditions or at elevated temperatures, leading to polymeric byproducts and reduced yields.[9]
-
Solution: Carefully control the reaction temperature and the rate of addition of reagents. In some cases, a two-step "telescoping" protocol, where the imine is formed first before the addition of the cyanide source, can mitigate this issue.[9]
-
-
Cyanohydrin Formation: A common side reaction is the addition of cyanide to the starting aldehyde or ketone, forming a cyanohydrin.[10]
-
Solution: Optimizing the reaction stoichiometry and the order of reagent addition can minimize cyanohydrin formation. For instance, ensuring the presence of the amine to rapidly form the imine can reduce the free carbonyl concentration.
-
Problem 3: Product Instability and Polymerization
The isolated aminonitrile product appears unstable, discoloring or polymerizing upon standing.
Potential Causes & Solutions:
-
Inherent Instability of the Free Base: Many aminonitriles are unstable as free bases and can readily polymerize.[6]
-
Solution: Isolate the aminonitrile as a more stable salt, such as a p-toluenesulfonate (AMNS), hydrochloride, or hydrobromide salt.[6] This is a crucial consideration for storage and handling at scale.
-
-
Residual Starting Materials or Catalysts: Trace amounts of unreacted starting materials or catalysts can promote degradation of the product over time.
-
Solution: Optimize the purification protocol to ensure complete removal of these impurities. This may involve recrystallization, column chromatography, or the use of ion-exchange resins.[11]
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the scale-up of aminonitrile synthesis.
Caption: Troubleshooting workflow for aminonitrile synthesis scale-up.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning and executing the scale-up of aminonitrile synthesis.
Q1: What are the primary safety concerns when handling cyanide sources at an industrial scale?
A1: The use of cyanide compounds is a major safety consideration. The primary hazards include:
-
Toxicity: Cyanide salts and hydrogen cyanide (HCN) are highly toxic.[12][13] Exposure can be fatal.[14]
-
Hydrogen Cyanide (HCN) Evolution: Acidic conditions can cause the release of highly toxic and flammable HCN gas from cyanide salts.[12][15]
-
Handling and Storage: Cyanide compounds must be stored in tightly sealed containers in a cool, dry, and restricted-access area, separate from incompatible chemicals like acids.[15]
-
Waste Disposal: Cyanide-containing waste is considered hazardous and must be segregated and disposed of according to strict protocols.[14][15]
Industrial-scale operations require robust safety protocols, including:
-
Working in well-ventilated areas with dedicated cyanide monitors.[14]
-
Using closed-system charging for reagents to prevent atmospheric exposure.[14]
-
Having a "kill solution" (e.g., containing bleach) readily available for spill cleanup.[14]
-
Comprehensive personal protective equipment (PPE) and emergency response plans.
Q2: Which cyanide source is best for my scale-up process?
A2: The choice of cyanide source is critical and depends on factors like safety, cost, reactivity, and compatibility with your reaction conditions.[3] Here is a comparison of common cyanide sources:
| Cyanide Source | Pros | Cons |
| Hydrogen Cyanide (HCN) | Highly reactive and can lead to clean reactions.[3][13] | Extremely toxic and hazardous to handle, requiring specialized equipment and infrastructure.[3][13] |
| Potassium/Sodium Cyanide (KCN/NaCN) | Inexpensive and effective.[3] Can be used in aqueous or biphasic systems.[3] | Highly toxic. Reactions with these salts can generate HCN, especially in the presence of acid.[3][12] |
| Trimethylsilyl Cyanide (TMSCN) | Soluble in organic solvents and can be used under milder conditions.[16] Often gives high yields.[16] | Expensive.[3] Reacts with protic solvents to release HCN.[3] |
| Acetone Cyanohydrin | A liquid source that can be easier to handle than solids or gases. Can be used as a safer alternative to HCN.[17] | Can be less reactive than other sources and may require specific catalysts or conditions. |
For large-scale synthesis, KCN and NaCN are often chosen for their cost-effectiveness, but this necessitates stringent safety measures.[3] Continuous flow chemistry is an emerging approach to mitigate the risks associated with handling large quantities of hazardous reagents like cyanides by minimizing the amount of material reacting at any given time.[18]
Q3: How can I monitor the progress of my reaction at scale?
A3: Real-time monitoring is crucial for process control and ensuring consistent product quality during scale-up. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements.[19][20]
-
Spectroscopic Techniques: In-line or on-line techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and near-infrared (NIR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling.[21]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used for at-line analysis to track the reaction progress and impurity formation.[22]
Implementing PAT can help in:
-
Detecting reaction endpoints accurately.
-
Identifying and correcting process deviations before they impact the final product.[19]
-
Improving process understanding and robustness.[22]
Q4: What are the most effective methods for purifying aminonitriles at a large scale?
A4: The choice of purification method depends on the properties of the aminonitrile and the impurities present.
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid aminonitriles or their salts. It is highly effective at removing impurities with different solubility profiles.
-
Distillation: For volatile aminonitriles, distillation can be an option. However, some precursors, like malononitrile, can decompose violently upon distillation at atmospheric pressure, making crystallization a safer alternative at scale.[6]
-
Ion-Exchange Chromatography: This can be a highly effective method for removing ionic impurities, but it can be more expensive and generate more waste compared to crystallization.[11]
-
Liquid-Liquid Extraction: This is a standard workup procedure to remove water-soluble or organic-soluble impurities.
For many aminonitriles, a combination of extraction and crystallization of a suitable salt is the most practical approach for achieving high purity at scale.[6]
Experimental Protocols
Protocol 1: General Procedure for the Scale-Up of a Strecker Reaction using KCN
Caution: This reaction produces hydrogen cyanide and must be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place.[3]
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is assembled. The reactor is purged with nitrogen.
-
Reagent Charging: Toluene (as a solvent) and the starting amine are charged to the reactor. The mixture is stirred and cooled to 0-5 °C using a circulating chiller.
-
Aldehyde Addition: The aldehyde is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The mixture is stirred for 1-2 hours to allow for imine formation.
-
Cyanide Solution Preparation: In a separate, well-ventilated area, a solution of potassium cyanide (KCN) in water is carefully prepared.
-
Cyanation: The KCN solution is added slowly to the reactor, again ensuring the temperature is maintained below 10 °C. The reaction is monitored by an appropriate analytical method (e.g., HPLC, TLC) until completion.
-
Workup: The reaction mixture is quenched by the addition of a suitable reagent (e.g., a basic solution to neutralize any excess acid). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure. The crude aminonitrile is then purified, for example, by crystallization from a suitable solvent system, potentially after conversion to a stable salt.
References
-
Van den Vonder, D., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]
-
Reddit. (2018). How are Cyanide Salts handled on a large scale? r/ChemicalEngineering. Available at: [Link]
-
Jacobsen, E. N., et al. (2007). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. Available at: [Link]
-
Gilead Sciences. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]
-
Van den Vonder, D., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health. Available at: [Link]
-
Bandyopadhyay, D., et al. (2013). A truly green synthesis of ??-aminonitriles via Strecker reaction. ResearchGate. Available at: [Link]
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. Available at: [Link]
-
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]
-
ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. Available at: [Link]
-
ResearchGate. (2003). Development of a New α‐Aminonitrile Synthesis. ResearchGate. Available at: [Link]
-
Step Science. (n.d.). Process Analytical Technology - PAT. Step Science. Available at: [Link]
-
National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
BioPharm International. (2021). Process Analytical Technology (PAT): Online Monitoring and Control of Upstream Titer, Product Quality and Amino Acid Content Using 2D-LC with SegFlow Interface. BioPharm International. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Available at: [Link]
-
ScienceDirect. (2015). Challenges of scaling up chemical processes (based on real life experiences). ScienceDirect. Available at: [Link]
-
LCGC International. (2012). Analytical Tools for Enabling Process Analytical Technology (PAT) Applications in Biotechnology. LCGC International. Available at: [Link]
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin. Google Patents.
-
Innopharma Technology. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Innopharma Technology. Available at: [Link]
-
National Institutes of Health. (2020). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Pyrroles
Welcome to the Technical Support Center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pyrrole synthesis. Our goal is to empower you with the technical knowledge and practical insights needed to optimize your reaction conditions, enhance yields, and overcome common experimental hurdles.
Introduction to Pyrrole Synthesis
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The synthesis of substituted pyrroles is therefore a cornerstone of modern organic chemistry. While numerous methods exist, each comes with its own set of challenges. This guide will focus on troubleshooting and optimizing some of the most prevalent synthetic strategies, including the Paal-Knorr, Hantzsch, Knorr, Barton-Zard, and Van Leusen syntheses.[3][4][5][6][7][8][9][10][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted pyrroles?
A1: Several classical and modern methods are widely employed. The most common include:
-
Paal-Knorr Synthesis: The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13][14][15] It is one of the most straightforward methods.
-
Knorr Pyrrole Synthesis: The reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[10][12]
-
Hantzsch Pyrrole Synthesis: A multicomponent reaction involving the condensation of a β-dicarbonyl compound, an α-halocarbonyl compound, and ammonia or a primary amine.[6][11]
-
Barton-Zard Synthesis: The reaction of a nitroalkene with an α-isocyanide under basic conditions.[7][8][16]
-
Van Leusen Pyrrole Synthesis: A [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene.[9][17]
Q2: How do I choose the right synthetic method for my target pyrrole?
A2: The choice of method depends on the desired substitution pattern and the availability of starting materials.
-
For N-substituted pyrroles with simple alkyl or aryl groups, the Paal-Knorr synthesis is often a good starting point due to its simplicity.[5][13]
-
The Knorr synthesis is well-suited for preparing pyrroles with specific substitution patterns, particularly when α-amino ketones are accessible.[10][12]
-
The Hantzsch synthesis is advantageous for producing highly substituted pyrroles.[6][11]
-
The Barton-Zard synthesis is particularly useful for preparing pyrroles with electron-withdrawing groups.[7][8]
-
The Van Leusen synthesis is ideal for accessing 3,4-disubstituted pyrroles.[9][17]
Q3: What are the general safety precautions I should take when synthesizing pyrroles?
A3: Standard laboratory safety practices should always be followed. Specific considerations include:
-
Pyrrole Stability: Pyrrole itself is a colorless volatile liquid that can darken on exposure to air and is prone to polymerization.[4] It's often necessary to distill it before use. Substituted pyrroles can also be unstable, particularly to light and heat.[18]
-
Reagent Toxicity: Many reagents used in pyrrole synthesis are toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Some syntheses require high temperatures or pressures, which can pose safety risks.[18] Microwave-assisted synthesis, while often beneficial, requires specialized equipment and adherence to safety protocols.[19][20][21]
Troubleshooting Guide
This section provides a detailed breakdown of common issues encountered during pyrrole synthesis, their probable causes, and recommended solutions.
Issue 1: Low or No Product Yield
Low or no yield is one of the most frequent challenges in pyrrole synthesis. The underlying causes can often be traced back to suboptimal reaction conditions or the nature of the starting materials.[22]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
| Probable Cause | Recommended Solution & Explanation |
| Impure or Wet Starting Materials | Solution: Purify all starting materials before use. For example, distill liquid amines and aldehydes, and recrystallize solid reagents. Dry solvents and reagents thoroughly, as water can interfere with many of the condensation steps.[18] Explanation: Impurities can lead to side reactions, reducing the yield of the desired pyrrole.[18] Water can hydrolyze intermediates or react with catalysts. |
| Suboptimal Reaction Temperature | Solution: Systematically vary the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Explanation: Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures can cause degradation of starting materials or the product, or promote polymerization.[22] |
| Incorrect Reaction Time | Solution: Monitor the reaction over time to determine the optimal duration. Explanation: Some reactions may require extended periods to reach completion, while others may be prone to product degradation with prolonged reaction times. Microwave-assisted synthesis can often significantly reduce reaction times.[19][20] |
| Inappropriate Catalyst or pH | Solution: Screen different catalysts and adjust the pH. For the Paal-Knorr synthesis, weak acids like acetic acid are often sufficient.[14] For other reactions, a range of Lewis or Brønsted acids, or bases, may be more effective.[23][24] Explanation: The choice of catalyst and pH is critical. For instance, in the Paal-Knorr synthesis, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[14][25] |
| Poorly Reactive Substrates | Solution: For less reactive starting materials, such as amines with strong electron-withdrawing groups or sterically hindered dicarbonyls, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst may be necessary.[22] Explanation: Electronic and steric effects can significantly impact reaction rates. |
Issue 2: Formation of a Major Byproduct
The formation of significant byproducts is a common issue that complicates purification and reduces the yield of the desired pyrrole.
Troubleshooting Byproduct Formation
Caption: Decision tree for troubleshooting byproduct formation.
| Common Byproduct | Probable Cause & Synthetic Method | Recommended Solution |
| Furan Derivative | Cause: Acid-catalyzed cyclization of the 1,4-dicarbonyl starting material. Method: Paal-Knorr Synthesis.[25] | Solution: Maintain a neutral or weakly acidic reaction medium. Acetic acid is often a suitable catalyst that minimizes furan formation.[14] Using an excess of the amine can also favor the pyrrole pathway.[22] |
| Self-Condensation Products | Cause: α-aminoketones are prone to self-condensation. Method: Knorr Pyrrole Synthesis.[12] | Solution: Prepare the α-aminoketone in situ from the corresponding oxime.[12] This keeps the concentration of the reactive intermediate low, minimizing self-condensation. |
| Feist-Bénary Furan Synthesis Product | Cause: Competing reaction pathway. Method: Hantzsch Pyrrole Synthesis.[6][26] | Solution: Optimize reaction conditions to favor the Hantzsch pathway. This may involve adjusting the solvent, temperature, or catalyst. |
Issue 3: Dark, Tarry Crude Product (Polymerization)
The formation of a dark, intractable material is often due to polymerization of the starting materials or the pyrrole product.
| Probable Cause | Recommended Solution & Explanation |
| Excessively High Temperatures | Solution: Lower the reaction temperature and extend the reaction time if necessary.[22] Explanation: High temperatures can promote unwanted polymerization pathways. |
| Highly Acidic Conditions | Solution: Use a milder acid catalyst or reduce the amount of acid.[22] Explanation: Strong acids can catalyze the polymerization of pyrroles. |
| Air Sensitivity | Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Explanation: Some pyrroles and their precursors are sensitive to air and can oxidize or polymerize in its presence. |
Experimental Protocols
Representative Paal-Knorr Synthesis of an N-Substituted Pyrrole
This protocol describes a general procedure for the synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole.
Materials:
-
2,5-Hexanedione (1 mmol)
-
Benzylamine (1 mmol)
-
Glacial Acetic Acid (catalytic amount)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1 mmol), benzylamine (1 mmol), and toluene (5 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Purification of Substituted Pyrroles
The purification of pyrroles can be challenging due to their potential instability.
-
Column Chromatography: This is the most common method for purifying pyrroles. Use a silica gel column and an appropriate solvent system. It is advisable to work quickly to minimize contact time with the silica, which can be slightly acidic and may cause degradation of sensitive pyrroles.
-
Recrystallization: If the pyrrole is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Distillation: For liquid pyrroles, distillation under reduced pressure can be used for purification. However, care must be taken as some pyrroles are heat-sensitive.
Data Summary
The following table provides representative yields for various pyrrole synthesis methods. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Synthesis Method | Starting Materials | Product | Typical Yield Range | Reference |
| Paal-Knorr | 2,5-Hexanedione and various amines | N-substituted-2,5-dimethylpyrroles | 68-97% | [24] |
| Hantzsch | β-ketoester, α-haloketone, amine | Highly substituted pyrroles | 30-60% (can be higher with modern variations) | [6] |
| Barton-Zard | Nitroalkene and α-isocyanoacetate | 3,4-disubstituted pyrrole-2-carboxylate | Generally high | [27] |
| Van Leusen | TosMIC and electron-deficient alkene | 3,4-disubstituted pyrroles | Good to excellent | [28] |
| Microwave-Assisted Paal-Knorr | 1,4-diketones and amines | Substituted pyrroles | 65-89% | [20] |
Conclusion
The synthesis of substituted pyrroles is a rich and diverse field of organic chemistry. While challenges such as low yields, side product formation, and purification difficulties are common, a systematic approach to troubleshooting can lead to successful outcomes. By understanding the underlying reaction mechanisms and carefully controlling reaction parameters, researchers can optimize their synthetic routes to this important class of heterocyclic compounds.
References
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Kamboj, M., Bajpai, S., & Banik, B. K. (2023). Microwave-induced Reactions for Pyrrole Synthesis. Current Organic Chemistry, 27(7), 559-567. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link]
-
Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700. [Link]
-
Georgieva, M., Tzankova, D., & Vladimirova, S. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 221-235. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Baran, P. S., et al. (2007). Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. The Journal of Organic Chemistry, 72(16), 6245-6247. [Link]
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What are the challenges in the synthesis and application of pyrrole?. BIOSYNCE Blog. [Link]
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Kumar, A., & Kumar, V. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(59), 35948-35966. [Link]
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Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
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Hantzsch pyrrole synthesis. Grokipedia. [Link]
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Paal–Knorr synthesis. Wikipedia. [Link]
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Banerjee, B., et al. (2004). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 69(26), 9370-9373. [Link]
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Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions. ResearchGate. [Link]
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A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. ResearchGate. [Link]
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Barton–Zard reaction. Wikipedia. [Link]
-
Wang, Z., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2634. [Link]
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Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]
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Pyrrole synthesis. Organic Chemistry Portal. [Link]
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The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme. [Link]
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Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis. Nature Chemistry, 5(2), 140-144. [Link]
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Deconstructing the Knorr pyrrole synthesis. The Heterocyclist. [Link]
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Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. YouTube. [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
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Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase in Ethanol. MDPI. [Link]
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Hantzsch pyrrole synthesis. Wikipedia. [Link]
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Barton-Zard Pyrrole Synthesis. ALL ABOUT CHEMISTRY. [Link]
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The Hantzsch pyrrole synthesis. ResearchGate. [Link]
- A sustainable c
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Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. YouTube. [Link]
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Iron-Catalyzed Sustainable Synthesis of Pyrrole. ACS Publications. [Link]
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Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Taylor & Francis Online. [Link]
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Knorr pyrrole synthesis. Wikipedia. [Link]
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Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC - NIH. [Link]
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58 questions with answers in PYRROLES. ResearchGate. [Link]
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ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. ResearchGate. [Link]
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Preventing decomposition of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile during workup
Technical Support Center: Stability of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers and drug development professionals encountering stability challenges with this compound, a key α-aminonitrile intermediate. Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to ensure the integrity of your compound during post-reaction workup and purification.
Part 1: Core Principles of Instability
The primary challenge in handling this compound lies in its identity as an α-aminonitrile. These molecules are intermediates in the Strecker synthesis and are susceptible to a reversible reaction known as the retro-Strecker reaction .[1][2] This decomposition pathway is the root cause of most yield loss and impurity generation during workup.
The retro-Strecker reaction breaks the molecule down into its three original components:
-
1-methyl-1H-pyrrole-2-carbaldehyde
-
Dimethylamine
-
A cyanide source (e.g., hydrogen cyanide)
This equilibrium is highly sensitive to experimental conditions, primarily pH and temperature . Understanding and controlling these two factors is paramount for successful isolation.
Mechanism of Decomposition
The decomposition can be initiated under both acidic and basic conditions.
-
Acid-Catalyzed Decomposition: In the presence of acid, the dimethylamino group is protonated. This converts the amine into a good leaving group and facilitates the elimination of hydrogen cyanide (HCN), forming a resonance-stabilized iminium ion. This iminium ion is readily hydrolyzed by water to yield the corresponding aldehyde and dimethylamine.[1][2]
-
Base-Catalyzed Decomposition: While less common, strong bases can also promote the elimination of the cyanide anion.
The key takeaway is that exposure to acidic environments, even the mild acidity of standard silica gel, can trigger rapid degradation.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor to control during the workup of this compound?
A1: pH control. The compound is most stable in a narrow pH window that is neutral to slightly basic (approx. pH 7.5-9.0). Avoid any acidic washes (e.g., HCl, NH₄Cl) or exposure to strong bases (e.g., NaOH, KOH). Even "neutral" water can be slightly acidic from dissolved CO₂ and should be used cautiously.
Q2: How does temperature impact the stability of the aminonitrile?
A2: The retro-Strecker reaction is significantly accelerated by heat. All workup and purification steps, including solvent evaporation, should be conducted at reduced temperatures. We recommend keeping all aqueous solutions at 0-5 °C and ensuring rotary evaporation bath temperatures do not exceed 30 °C.
Q3: My compound seems to disappear during silica gel column chromatography. What is happening?
A3: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3] These acidic sites act as catalysts for the retro-Strecker reaction, causing your compound to decompose directly on the column. You will often observe the less polar aldehyde byproduct eluting from the column instead of your desired product.
Q4: What are the best solvents for extraction?
A4: Use anhydrous, aprotic organic solvents. Dichloromethane (DCM) and ethyl acetate are common choices. Ensure the solvent is free of acidic impurities. It is critical to thoroughly dry the organic layers with a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.
Part 3: Troubleshooting Guide & Protocols
This section addresses specific experimental observations and provides actionable protocols to resolve them.
Scenario 1: Low yield and aldehyde impurity detected after aqueous extraction.
-
Problem: Your aqueous workup is likely too acidic or performed at too high a temperature.
-
Root Cause Analysis: Using deionized water without buffering can lead to an acidic environment. Acidic reagents from the reaction (e.g., catalysts, unreacted starting materials) can also lower the pH.
-
Solution: Implement a rigorously pH-controlled and cold workup protocol.
Protocol 1: pH-Controlled Extractive Workup
-
Cool the completed reaction mixture to 0-5 °C in an ice bath.
-
Quench the reaction by adding ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is confirmed to be between 8 and 9 using pH paper. Do not overshoot.
-
Extract the product swiftly with a pre-chilled, high-quality aprotic solvent (e.g., ethyl acetate or DCM). Perform at least three extractions to ensure full recovery.
-
Combine the organic layers and wash them once with ice-cold saturated aqueous sodium chloride (brine). The brine wash helps to remove bulk water and break up emulsions.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and immediately concentrate the solvent in vacuo at a bath temperature below 30 °C.
-
Store the crude product under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C) if not proceeding immediately to purification.
Scenario 2: Product degrades during column chromatography.
-
Problem: The stationary phase is catalyzing decomposition.
-
Root Cause Analysis: The acidic nature of standard silica gel is incompatible with the acid-sensitive aminonitrile.
-
Solution: Deactivate the silica gel with a basic modifier or use an alternative, non-acidic stationary phase.[3]
Protocol 2: Purification via Deactivated Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or heptane).
-
Deactivation: Add triethylamine (TEA) to the slurry to a final concentration of 1-2% v/v.[4][5] Stir gently for 15-20 minutes. TEA is a volatile base that neutralizes the acidic silanol sites.[6]
-
Column Packing: Pack your column with the deactivated silica slurry.
-
Eluent: Prepare your gradient system (e.g., hexane/ethyl acetate) and ensure that the mobile phase throughout the entire run contains 0.5-1% triethylamine to maintain the deactivated state of the column.[7]
-
Loading & Elution: Load your crude product (dissolved in a minimum amount of the initial mobile phase or dry-loaded onto a small amount of deactivated silica) and run the column as usual.
Alternative Stationary Phases: If decomposition persists, consider these alternatives to silica gel:
-
Basic or Neutral Alumina: Alumina is an excellent choice for purifying amines and other basic compounds.[3]
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the most polar compounds elute first. This can be an effective alternative, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[3][8]
Summary of Recommended Conditions
| Parameter | Standard Procedure (High Risk) | Recommended Procedure (Low Risk) | Rationale |
| Aqueous Wash | DI Water, 1M HCl, NH₄Cl | Sat. NaHCO₃ (aq), Sat. NaCl (aq) | Maintains pH in the stable 7.5-9.0 range. |
| Temperature | Room Temperature (20-25 °C) | 0-5 °C (Workup), <30 °C (Evaporation) | Minimizes the rate of thermal decomposition. |
| Stationary Phase | Standard Silica Gel | Deactivated Silica (1% TEA) or Alumina | Neutralizes acidic sites that catalyze the retro-Strecker reaction.[3][4][6] |
| Drying Agent | - | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water which can participate in hydrolysis. |
Part 4: Visual Workflow and Mechanism Diagrams
To further clarify these concepts, the following diagrams illustrate the key chemical transformation and the recommended experimental workflow.
Caption: Acid-catalyzed retro-Strecker decomposition pathway.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. column-chromatography.com [column-chromatography.com]
Troubleshooting guide for the Mannich reaction with pyrrole derivatives
Welcome to the technical support center for the Mannich reaction involving pyrrole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Here, we address common experimental challenges in a direct question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Experimental Issues
This section tackles the most frequent and frustrating problems encountered during the Mannich reaction with pyrrole substrates.
Problem 1: Low or No Yield of the Desired Mannich Base
Question: My Mannich reaction with a substituted pyrrole is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I optimize the reaction?
Answer: Low or nonexistent yields in the Mannich reaction of pyrroles typically stem from one of four areas: reagent quality, reaction conditions, substrate reactivity, or the choice of aminomethylating agent.
-
Reagent Purity and Stability:
-
Pyrrole Substrate: Pyrrole itself can be prone to polymerization, especially if impure or exposed to light and air.[1] It is often advisable to distill pyrrole immediately before use.
-
Formaldehyde: Formaldehyde is commonly used as an aqueous solution (formalin), which can contain significant amounts of methanol and formic acid. The presence of acid can promote unwanted side reactions. Paraformaldehyde, a solid polymer of formaldehyde, can be a purer alternative, but its depolymerization can be slow.
-
Amine: Ensure the secondary amine (e.g., dimethylamine) is pure and used in the correct stoichiometry.
-
-
Reaction Conditions:
-
Temperature: While some reactions require heat to proceed, excessive temperatures can lead to the decomposition of the starting material, the iminium ion intermediate, or the final product. Start at a low temperature (0 °C to room temperature) and gradually increase if necessary.
-
pH Control: The Mannich reaction is an electrophilic substitution on the electron-rich pyrrole ring.[2][3] Strongly acidic conditions (pH < 3) must be avoided as they can lead to the polymerization of pyrrole. The reaction is typically conducted under neutral or weakly acidic conditions.[4][5]
-
Solvent: Protic solvents like ethanol or methanol are common. The choice of solvent can influence the solubility of reagents and the stability of the iminium intermediate.
-
-
Substrate Reactivity:
-
The electronic nature of substituents on the pyrrole ring dramatically influences its reactivity. Electron-donating groups (EDGs) like alkyl groups increase the nucleophilicity of the ring and accelerate the reaction.
-
Conversely, strong electron-withdrawing groups (EWGs) such as esters or nitro groups deactivate the pyrrole ring, making the electrophilic substitution much more difficult. For deactivated pyrroles, more forcing conditions or a more reactive aminomethylating agent may be required.
-
Optimization Strategy Table:
| Parameter | Recommendation for Low Yield | Rationale |
| Pyrrole Purity | Distill or purify via standard methods before use.[6][7] | Removes polymeric impurities that can inhibit the reaction. |
| Formaldehyde Source | Use freshly prepared formaldehyde solution or paraformaldehyde. | Avoids acidic byproducts found in aged formalin. |
| Temperature | Start at 0 °C and monitor by TLC. Increase temperature incrementally if no reaction occurs. | Minimizes decomposition of reagents and products.[5] |
| pH | Maintain neutral or weakly acidic conditions. | Prevents acid-catalyzed polymerization of the pyrrole ring.[2] |
| For Deactivated Pyrroles | Consider using a pre-formed iminium salt (see FAQ). | Increases the electrophilicity of the aminomethylating agent. |
Problem 2: Significant Side Product Formation
Question: My reaction is working, but I'm getting a complex mixture of products, including what appears to be a bis-aminomethylated pyrrole and some polymeric material. How can I improve selectivity for the mono-substituted product?
Answer: The formation of multiple products is a classic challenge in pyrrole chemistry due to the high reactivity of the ring.
-
Bis-Aminomethylation: The initial Mannich base product is often more nucleophilic than the starting pyrrole, making it susceptible to a second aminomethylation, typically at the 5-position if the 2-position reacted first.[8] This leads to the formation of 2,5-bis(aminomethyl)pyrrole derivatives.[9]
-
Polymerization: As mentioned, pyrrole readily polymerizes under acidic conditions.[1] The generation of the iminium ion in situ can create locally acidic microenvironments that trigger this unwanted pathway.
Strategies to Enhance Selectivity:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the pyrrole substrate relative to the formaldehyde and amine. This ensures the aminomethylating agent is the limiting reagent, reducing the chance of a second substitution.
-
Lower the Temperature: Running the reaction at 0 °C or below can slow down the second addition relative to the first, allowing the desired mono-adduct to be formed preferentially.
-
Use a Pre-formed Iminium Salt: The most effective method to improve selectivity and avoid polymerization is to use a pre-formed, stable iminium salt, such as Eschenmoser's salt (dimethylaminomethyl)iodide).[10][11] This reagent is a potent aminomethylating agent that reacts under milder, non-acidic conditions, significantly reducing side reactions.[8]
Troubleshooting Flowchart for Side Reactions
Caption: A decision tree for troubleshooting side product formation.
Problem 3: Difficulty in Product Isolation and Purification
Question: The work-up and purification of my pyrrole Mannich base are challenging. The product seems to decompose on my silica gel column. What are the best practices for isolation?
Answer: Pyrrole Mannich bases can be unstable, particularly to acid. Standard silica gel chromatography can be problematic because the acidic nature of silica can cause decomposition or streaking of the basic amine product on the column.
Recommended Purification Strategies:
-
Aqueous Work-up: After the reaction, perform a basic aqueous work-up (e.g., with aqueous NaHCO₃ or a weak base) to neutralize any acid and remove water-soluble components. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography Modifications:
-
Deactivate Silica: Neutralize your silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, like triethylamine (~1%). This will prevent the decomposition of the acid-sensitive product.
-
Use Alumina: Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds like Mannich bases.
-
Alternative Sorbents: Consider using other chromatography media like Florisil® or C18-functionalized silica (reverse-phase).
-
-
Crystallization: If the Mannich base is a solid, crystallization or recrystallization from an appropriate solvent system is often the best method to obtain a highly pure product without the risk of decomposition on a column.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Mannich reaction on a pyrrole ring?
The reaction proceeds in two main stages.[1][2] First, the secondary amine and formaldehyde react to form a resonance-stabilized iminium cation.[12] Second, the electron-rich pyrrole ring acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[1] This electrophilic aromatic substitution reaction typically occurs at the C2 position, which is the most electron-rich.[3] A final deprotonation step restores the aromaticity of the pyrrole ring.[1]
General Reaction Mechanism
Caption: The two-stage mechanism of the Mannich reaction on pyrrole.
Q2: How do substituents on the pyrrole nitrogen (N-substituents) affect the reaction?
N-substituents can have a significant electronic and steric effect. An N-H pyrrole is acidic and can be deprotonated. N-alkyl groups are weakly electron-donating. N-aryl or N-acyl (e.g., N-Boc) groups are electron-withdrawing and will deactivate the ring, often requiring more reactive reagents like Eschenmoser's salt for a successful reaction.
Q3: What are the main advantages of using a pre-formed iminium salt like Eschenmoser's salt?
Using a pre-formed iminium salt offers several key advantages:
-
Milder Conditions: The reaction can be run under neutral, non-acidic conditions, preventing the acid-catalyzed polymerization of pyrrole.[8]
-
Higher Reactivity: Eschenmoser's salt is a highly effective aminomethylating agent, allowing the reaction to proceed with even deactivated pyrrole systems.[10][11]
-
Improved Selectivity: The milder conditions and controlled stoichiometry generally lead to cleaner reactions with less bis-substitution and other side products.
Experimental Protocols
Protocol 1: Classical Mannich Reaction with Pyrrole
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethanol (5 mL per 1 mmol of pyrrole). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add dimethylamine (1.1 eq., as a solution in water or THF) to the flask, followed by the slow, dropwise addition of aqueous formaldehyde (37 wt. %, 1.1 eq.). Stir for 15 minutes.
-
Substrate Addition: Add the pyrrole derivative (1.0 eq.) to the reaction mixture, either neat or as a solution in a small amount of ethanol.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required if the reaction is sluggish.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography using neutralized silica gel or alumina.[5]
Protocol 2: Mannich Reaction using Eschenmoser's Salt
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the pyrrole derivative (1.0 eq.) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add Eschenmoser's salt (N,N-dimethylaminomethyl)iodide) (1.05 eq.) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is often much cleaner than in the classical procedure and can be purified as described in Protocol 1.
References
-
Química Organica.org. Mannich reaction of pyrrole. [Link]
-
University of Babylon. Lecture Notes on Organic Chemistry. [Link]
-
ChemTube3D. Pyrrole-The Mannich Reaction Overview. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
ChemTube3D. Pyrrole-Mannich-Electrophilic Substitution. [Link]
-
ResearchGate. Mannich Reaction of Pyrrole and Dimethylpyrrole with Monoamines and Diamines. [Link]
-
Journal of the American Chemical Society. The Preparation of Some Monosubstituted Derivatives of Pyrrole by the Mannich Reaction. [Link]
-
National Institutes of Health (NIH). Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. [Link]
-
Wikipedia. Eschenmoser's salt. [Link]
-
MDPI. Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. [Link]
-
YouTube. Eschenmoser's salt: Application of Mannich reaction (Part 3). [Link]
-
Organic Syntheses. Pyrrole. [Link]
-
OpenBU, Boston University. Purification and properties of pyrrole. [Link]
-
ResearchGate. New possibilities of the Mannich reaction in the synthesis of N-, S,N-, and Se,N-heterocycles. [Link]
-
Reddit. What are some common causes of low reaction yields?. [Link]
-
National Institutes of Health (NIH). Mannich bases in medicinal chemistry and drug design. [Link]
-
Quora. Why do heterocycles like pyrroles under go electrophilic substitution rather than addition?. [Link]
-
National Institutes of Health (NIH). Application of the Mannich reaction in the structural modification of natural products. [Link]
-
ResearchGate. Mannich Reaction: An Alternative Synthetic Approach for Various Pyrrole‐Based Anion Receptors and Chelating Ligands. [Link]
-
YouTube. Pyrrole: Addition Reactions. [Link]
-
SciSpace. Mannich Reaction: An Alternative Synthetic Approach for Various Pyrrole‐Based Anion Receptors and Chelating Ligands. [Link]
-
Iraqi Journal of Science. Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. [Link]
-
ResearchGate. Aminomethylated Pyrroles: Casting a Spotlight. [Link]
-
National Institutes of Health (NIH). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). [Link]
Sources
- 1. Mannich reaction of pyrrole [quimicaorganica.org]
- 2. chemtube3d.com [chemtube3d.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. DSpace [open.bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Mannich reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Welcome to the technical support center for the purification of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during the purification of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, purification, and analysis of this compound.
FAQ 1: Synthesis & Initial Work-up
Q1.1: What are the likely impurities from the Strecker synthesis of this compound?
The Strecker synthesis is a common method for preparing α-aminonitriles.[1][2][3] The reaction involves the condensation of an aldehyde (1-methyl-1H-pyrrole-2-carbaldehyde), an amine (dimethylamine), and a cyanide source (e.g., trimethylsilyl cyanide).[2] Potential impurities include:
-
Unreacted Starting Materials: 1-methyl-1H-pyrrole-2-carbaldehyde and any reagents used as the cyanide source.
-
Iminium Ion Intermediate: The intermediate formed from the reaction of the aldehyde and amine may persist if the addition of cyanide is incomplete.[3]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions during workup, leading to the corresponding amide or carboxylic acid.[3][4]
-
Side-Reaction Products: Self-condensation of the starting aldehyde or other side reactions can lead to various byproducts.
-
Epimers: If the α-carbon is a stereocenter, epimerization can occur, leading to a mixture of diastereomers.[5][6][7][8][9]
Q1.2: My crude product is a dark oil after synthesis. Is this normal and how can I handle it?
Dark coloration is common when working with pyrrole derivatives, which can be sensitive to air and light, leading to the formation of colored, often polymeric, oxidation products.[10][11][12] The N-methylpyrrole moiety can undergo oxidation, contributing to this coloration.[10][11][13][14]
Handling Strategy:
-
Inert Atmosphere: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) to minimize further oxidation.
-
Acid Treatment: A preliminary purification step can involve dissolving the crude oil in a suitable organic solvent and washing with a dilute acid. This can help remove highly colored, basic impurities.
-
Decolorizing Carbon: Treatment with activated carbon can be effective in removing colored impurities. However, this should be done with caution as it can also adsorb the desired product, leading to lower yields.
FAQ 2: Purification Techniques
Q2.1: What is the recommended first-pass purification strategy for this compound?
A combination of acid-base extraction followed by distillation or chromatography is often a robust initial strategy.
-
Acid-Base Extraction: Given the presence of a basic dimethylamino group, an acid-base extraction is highly effective. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or a dilute NaOH solution) and the product re-extracted into an organic solvent.[15]
-
Distillation: If the compound is thermally stable, vacuum distillation can be an excellent method for purification, especially for removing non-volatile impurities.[15][16][17]
Q2.2: Can I use recrystallization to purify this compound? What solvents should I try?
Recrystallization is a powerful purification technique if the compound is a solid at room temperature.[18][19][20] The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[19]
Solvent Screening:
-
Non-polar solvents: Start with non-polar solvents like hexanes or heptane. The polarity of your compound suggests it might be soluble in these when heated.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used. For example, dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then add a less polar solvent (e.g., hexanes) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[21]
-
Other options: Acetonitrile and ethanol can also be effective recrystallization solvents for compounds with some polarity.[21]
Q2.3: When is column chromatography recommended, and what conditions (stationary/mobile phase) should I start with?
Column chromatography is recommended when distillation is not feasible due to thermal instability or when impurities have very similar boiling points to the product.[22][23][24]
Starting Conditions:
-
Stationary Phase: Silica gel is a good starting point. If the compound shows instability on silica (due to its acidic nature), consider using neutral or basic alumina, or deactivated silica gel.
-
Mobile Phase: A gradient elution from a non-polar solvent to a more polar one is generally effective. A good starting point would be a hexane/ethyl acetate system. Given the basicity of the dimethylamino group, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can prevent streaking and improve the peak shape by neutralizing acidic sites on the silica gel.
FAQ 3: Purity Analysis & Stability
Q3.1: What analytical techniques are suitable for assessing the purity of the final product?
A combination of chromatographic and spectroscopic methods should be used for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining purity.[25][26] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium hydroxide) is a good starting point.[27][28][29]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide information on both purity and the identity of any volatile impurities.[26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can also be used to detect and quantify impurities if their signals do not overlap with those of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the mass of the parent compound and any impurities, which can help in their identification.[30]
Q3.2: I'm observing a new spot/peak in my pure compound after storage. What could be the cause?
The appearance of new impurities upon storage suggests that the compound may be unstable. Potential causes include:
-
Oxidation: Pyrrole rings can be susceptible to oxidation, especially when exposed to air.[10][11][12][14] Storing the compound under an inert atmosphere (nitrogen or argon) and in a freezer can mitigate this.
-
Hydrolysis: Trace amounts of water can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid over time. Ensure the compound is stored in a dry environment.
-
Epimerization: If the compound is chiral, it may undergo epimerization, leading to the formation of its diastereomer.[5][6][7][8][9] This can be influenced by the storage solvent and temperature.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Low Purity After Initial Extraction
-
Symptom: TLC/GC-MS of the crude extract shows multiple spots/peaks of similar polarity to the product.
-
Possible Cause & Solution:
-
Incomplete Reaction: The presence of starting materials or intermediates suggests the reaction may not have gone to completion. Consider optimizing the reaction conditions (time, temperature, stoichiometry).
-
Inefficient Extraction: The impurities may have similar acid-base properties to the product. A multi-step extraction process may be necessary. For example, an initial wash with a weak acid to remove highly basic impurities, followed by a stronger acid wash to extract the product.
-
Problem 2: Difficulty with Recrystallization
-
Symptom: The compound oils out or fails to crystallize from various solvents.
-
Possible Cause & Solution:
-
High Impurity Level: The presence of significant amounts of impurities can inhibit crystallization. It is recommended to perform a preliminary purification step, such as column chromatography, to increase the purity before attempting recrystallization.
-
Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A systematic solvent screen is necessary.[19]
-
Cooling Rate: Cooling the solution too quickly can lead to oiling out. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Seeding with a small crystal of the pure compound can also induce crystallization.
-
Problem 3: Product Degradation During Column Chromatography
-
Symptom: Streaking on TLC, low recovery, and appearance of new impurities after the column.
-
Possible Cause & Solution:
-
Acidic Silica Gel: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds or strong binding of basic compounds.
-
Solution: Use deactivated silica gel (by adding a small percentage of water) or treat the silica gel with a base like triethylamine. Alternatively, use a different stationary phase such as alumina (neutral or basic).
-
-
Prolonged Exposure: Long residence times on the column can lead to degradation.
-
Solution: Use flash column chromatography with a slightly more polar solvent system to speed up the elution.
-
-
Problem 4: Chiral Purity Issues
-
Symptom: The product is a mixture of diastereomers/enantiomers when a single stereoisomer is expected.
-
Possible Cause & Solution:
Part 3: Detailed Protocols
Protocol 1: Acid-Base Extraction for Removal of Basic and Acidic Impurities
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
Wash the organic layer with brine (saturated NaCl solution) and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer to obtain the purified product.
Protocol 2: General Protocol for Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin eluting with the starting solvent system (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine).
-
Gradually increase the polarity of the eluent to elute the product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Suggested HPLC-MS Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and increase to a high percentage over 10-15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and MS in positive ion mode.
Part 4: Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
Part 5: References
-
Epimerization of Diastereomeric α-Amino Nitriles to Single Stereoisomers in the Solid State | Organic Letters - ACS Publications. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Epimerization of Diastereomeric r-Amino Nitriles to Single Stereoisomers in the Solid State - American Chemical Society. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state - PubMed. (2004). PubMed. Retrieved January 12, 2026, from [Link]
-
EP0608688A1 - Process for the purification of crude pyrroles - Google Patents. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Epimerization of [alpha]-amino nitriles to single stereoisomers in the solid state - IUCr Journals. (2013). IUCr Journals. Retrieved January 12, 2026, from [Link]
-
Purification of crude pyrroles - US5502213A - Google Patents. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Epimerization of ?-amino nitriles to single stereoisomers in the solid state - ResearchGate. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chemical Derivatization of Microelectrode Arrays by Oxidation of Pyrrole and N-Methylpyrrole: Fabrication of Molecule-Based Elec - DTIC. (n.d.). DTIC. Retrieved January 12, 2026, from [Link]
-
Chemical Derivatization of Microelectrode Arrays by Oxidation of Pyrrole and N-Methylpyrrole: Fabrication of Molecule-Based Electronic Devices - WashU Medicine Research Profiles. (1984). WashU Medicine Research Profiles. Retrieved January 12, 2026, from [Link]
-
CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analytical Methods. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pyrolysis of N-Methylpyrrole and 2-Methylpyrrole | The Journal of Organic Chemistry. (n.d.). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
(PDF) Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - ResearchGate. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chemical and electrochemical oxidation of N-alkyl cyclo[n]-pyrroles - Scholars@Duke. (n.d.). Scholars@Duke. Retrieved January 12, 2026, from [Link]
-
Strecker Synthesis - NROChemistry. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]
-
Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.). ChemTalk. Retrieved January 12, 2026, from [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. (2011). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Strecker amino acid synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
YouTube. (2022). YouTube. Retrieved January 12, 2026, from [Link]
-
US4155929A - Process for the preparation of an acetonitrile derivative - Google Patents. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Mechanistic aspects of the Strecker aminonitrile synthesis - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - SciSpace. (2022). SciSpace. Retrieved January 12, 2026, from [Link]
-
Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011). FDA. Retrieved January 12, 2026, from [Link]
-
Separation of 2-Pyrrolidinone, 1-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide - Google Patents. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020). cipac.org. Retrieved January 12, 2026, from [Link]
-
Process for purifying acetonitrile - European Patent Office - EP 0890572 B1. (1997). European Patent Office. Retrieved January 12, 2026, from [Link]
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). J Am Chem Soc. Retrieved January 12, 2026, from [Link]
-
CN102993046A - Purification method of HPLC-grade acetonitrile for LC-MS - Google Patents. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
-
ANALYTICAL METHODS. (n.d.). Retrieved January 12, 2026, from [Link]
-
-
Supporting Information for Angew. Chem. Int. Ed. 200460390 © Wiley-VCH 2004. (2004). Wiley-VCH. Retrieved January 12, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). Retrieved January 12, 2026, from [Link]
-
A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5 - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents. (n.d.). Google Patents. Retrieved January 12, 2026, from
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- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. fda.gov [fda.gov]
Technical Support Center: Enhancing the Stability of Aminonitrile Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of aminonitrile intermediates. As crucial precursors in the synthesis of α-amino acids and various nitrogen-containing heterocycles, the transient nature of aminonitriles often poses a significant challenge.[1][2] This document offers field-proven insights and detailed protocols to help you navigate these complexities and improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes α-aminonitrile intermediates so unstable?
A1: The instability of α-aminonitriles stems primarily from the reversibility of their formation, particularly in the context of the Strecker synthesis.[3][4][5] The core issue is the equilibrium between the aminonitrile and its precursors: an imine (or its protonated form, the iminium ion) and a cyanide source. This equilibrium can be readily shifted, leading to decomposition.
Two primary degradation pathways are of concern:
-
Reversion to Imine: The C-CN bond can cleave, reforming the imine and releasing cyanide. The imine is then susceptible to hydrolysis back to the parent aldehyde or ketone and amine, especially in the presence of water.[3][6]
-
Hydrolysis: The nitrile group itself can be hydrolyzed under either acidic or basic conditions to form an amide and subsequently a carboxylic acid.[3][5] While this is the desired outcome for amino acid synthesis, premature or uncontrolled hydrolysis leads to product loss and impurities.
Q2: What are the most critical factors influencing aminonitrile stability?
A2: The stability of an aminonitrile is a delicate balance influenced by several environmental factors:
-
pH: This is arguably the most critical factor. Both strongly acidic and strongly basic conditions can accelerate degradation.[7][8] Acidic conditions can promote hydrolysis of the nitrile, while basic conditions can facilitate elimination reactions or hydrolysis.[5][7]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including decomposition pathways. Therefore, maintaining low temperatures during synthesis, workup, and storage is crucial.
-
Solvent and Water Content: Protic solvents, and particularly the presence of water, can participate directly in hydrolysis pathways. Anhydrous conditions are often preferred for isolating and handling aminonitriles.
-
Structural Features: The electronic and steric properties of the substituents on the aminonitrile can influence its stability. Electron-withdrawing groups on the amine, for instance, can stabilize the molecule by reducing the nitrogen's basicity and nucleophilicity.
Q3: Is it always necessary to isolate the aminonitrile intermediate?
A3: Not at all. In many cases, the most effective strategy is to avoid isolating the aminonitrile altogether.[9] One-pot or "telescoping" procedures, where the aminonitrile is generated in situ and immediately reacted with the next reagent (e.g., direct hydrolysis to the amino acid or reaction with another electrophile), are highly effective.[9][10] This approach bypasses issues related to instability during workup and purification.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: My aminonitrile appears to decompose during aqueous workup or extraction.
Cause: This is a classic symptom of the aminonitrile reverting to the imine/iminium ion, which is then hydrolyzed by water in the workup solution. The pH of your aqueous phase is likely not optimized to maintain the stability of the aminonitrile.
Solution:
-
Strict pH Control: Buffer the aqueous wash solution to a pH where your specific aminonitrile shows maximum stability. This is often in the slightly acidic to neutral range (pH 4-7), but requires empirical optimization. Avoid strongly acidic or basic washes. A study on the reaction of aminonitriles with aminothiols noted that reaction rates were highly pH-dependent, with hydrolysis being faster under acidic conditions.[7]
-
Minimize Contact Time: Perform extractions quickly and at low temperatures (0-5 °C) to reduce the time the intermediate is in contact with the aqueous phase.
-
Use Brine Washes: Wash the organic layer with saturated sodium chloride (brine) solution. Brine reduces the solubility of organic compounds in the aqueous phase and can help "dry" the organic layer, minimizing water content before the use of drying agents like Na₂SO₄ or MgSO₄.
-
Switch to a Two-Step, One-Pot Protocol: If possible, modify your procedure to avoid workup entirely. After forming the aminonitrile, directly add the reagents for the next step (e.g., acid for hydrolysis) to the same reaction vessel.
Problem 2: I have low or inconsistent yields in my Strecker reaction.
Cause: Low yields often point to the aminonitrile intermediate decomposing under the reaction conditions before it can be converted to the final product. This can be due to unfavorable pH, side reactions, or the use of overly harsh reagents.
Solution:
-
Protect the Amine: The most robust solution is to stabilize the aminonitrile by modifying its structure. Acylation of the amino group to form an N-acyl aminonitrile dramatically increases stability.[9] The resulting amide is significantly less basic and nucleophilic, which locks the structure and prevents reversion to the N-acylimine.[11]
Workflow for N-Protection Strategy
Caption: Decision workflow for using an N-protection strategy. -
Use a Safer Cyanide Source: Instead of gaseous HCN or simple alkali cyanides, consider using trimethylsilyl cyanide (TMSCN) or potassium hexacyanoferrate(II).[10][12] These reagents often provide milder reaction conditions and can reduce side reactions.
Problem 3: My isolated aminonitrile degrades during storage.
Cause: Aminonitriles can be sensitive to atmospheric moisture, light, and ambient temperature over time. Trace amounts of acid or base on glassware can also catalyze decomposition.
Solution:
-
Store Under Inert Atmosphere: Store the purified aminonitrile under an inert atmosphere of nitrogen or argon in a sealed vial.
-
Low Temperature Storage: Keep the vial at a low temperature, typically -20 °C or below.
-
Use Anhydrous Solvents: If storage in solution is necessary, use a dry, aprotic solvent.
-
Acid-Wash Glassware: Ensure all glassware is thoroughly cleaned and dried, and consider an acid wash followed by rinsing with deionized water and oven-drying to remove any basic residues.
Protocols and Data Tables
Table 1: General Effect of pH on α-Aminonitrile Stability
| pH Range | Stability Concern | Primary Degradation Pathway | Recommendation |
| < 3 | High Instability | Rapid hydrolysis of the nitrile group to a carboxylic acid.[5][6] | Avoid unless immediate conversion to the amino acid is desired. |
| 3 - 6 | Generally Most Stable | Slow reversion to iminium ion and hydrolysis. | Optimal range for workup and temporary storage for many aminonitriles.[7] |
| 6 - 8 | Moderate Stability | Reversion to imine and potential for base-catalyzed side reactions. | Use with caution; may require buffering. |
| > 8 | High Instability | Base-catalyzed hydrolysis and elimination reactions. | Avoid for isolation and storage. |
Table 2: Comparison of Common Amine Protecting Groups for Stabilization
| Protecting Group | Abbreviation | Introduction Reagent | Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA) | Stable to base, hydrogenolysis. Labile to strong acid. | Trifluoroacetic acid (TFA), HCl in dioxane.[13] |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Stable to acid. Labile to hydrogenolysis. | H₂, Pd/C (Hydrogenolysis).[13] |
| Acetyl | Ac | Acetic anhydride, base | Very stable. Requires harsh removal conditions. | Strong acid or base (e.g., 6M HCl, heat).[11] |
Experimental Protocol: N-Boc Protection of a Crude α-Aminonitrile
This protocol describes a general procedure for stabilizing a crude aminonitrile intermediate immediately after its formation.
Objective: To convert an unstable α-aminonitrile into a stable N-Boc protected aminonitrile suitable for purification and storage.
Materials:
-
Crude reaction mixture containing the α-aminonitrile.
-
Di-tert-butyl dicarbonate ((Boc)₂O).
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Preparation: Cool the crude reaction mixture containing the freshly prepared aminonitrile to 0 °C in an ice bath. If the reaction solvent is not suitable (e.g., protic), remove it under reduced pressure at low temperature and redissolve the crude material in anhydrous DCM.
-
Base Addition: To the cooled solution, add triethylamine (1.5 equivalents relative to the starting aldehyde/ketone). Stir for 5 minutes. The base neutralizes any acid from the aminonitrile formation step (e.g., ammonium chloride) and facilitates the protection reaction.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aminonitrile is consumed.
-
Quenching and Workup: Cool the mixture back to 0 °C. Carefully add saturated NaHCO₃ solution to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected aminonitrile.
-
Purification: Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
The resulting N-Boc aminonitrile is generally a stable solid or oil that can be stored and used in subsequent synthetic steps.[13]
Degradation Pathway of an α-Aminonitrile
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Minimizing side reactions in the N-methylation of pyrroles
<Step>
Step 1: Initial Research and Information Structuring
First, I will conduct a series of targeted Google searches to gather comprehensive information on the N-methylation of pyrroles. My search queries will include "N-methylation of pyrroles side reactions," "chemoselectivity in pyrrole N-methylation," "protecting groups for pyrrole N-methylation," "common bases and alkylating agents for pyrrole N-methylation," "mechanism of pyrrole N-methylation," "troubleshooting guide for pyrrole N-methylation," "C-alkylation vs N-alkylation of pyrrole," "over-methylation of pyrrole," "decomposition of pyrrole under basic conditions," and "purification of N-methylpyrrole." This will provide a broad foundation of knowledge covering the key challenges and solutions associated with this reaction.
Based on the initial search results, I will structure the technical support center into two main sections: a "Troubleshooting Guide" and a "Frequently Asked Questions (FAQs)" section.
-
The Troubleshooting Guide will be organized in a problem-cause-solution format. I will identify common issues such as low yield, C-alkylation, over-methylation, and reactant decomposition. For each problem, I will detail the potential causes and provide specific, actionable solutions.
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The FAQs section will address more general questions about the reaction, such as the choice of reagents, optimal reaction conditions, and the role of protecting groups.
Throughout the content, I will integrate technical explanations, mechanistic insights, and practical advice, adopting the persona of a Senior Application Scientist. I will also plan for the inclusion of tables to summarize key data and will outline the necessary steps for detailed experimental protocols. Additionally, I will conceptualize the Graphviz diagrams that will be needed to visually represent reaction mechanisms and troubleshooting workflows. Finally, I will identify and save authoritative sources from the search results to be used for in-text citations and the final reference list.
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Troubleshooting Guide: This will be the core of the support center, addressing specific problems researchers might face. I will structure it in a Q&A format, where each "question" is a common experimental problem.
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Problem 1: Low or No Conversion to N-Methylpyrrole. This will cover issues like ineffective deprotonation, choice of base, and reagent quality.
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Problem 2: Competing C-Alkylation. This section will explain why C-alkylation occurs and how to favor N-alkylation through the choice of base, solvent, and counter-ion.
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Problem 3: Polymethylation. I will discuss the formation of unwanted multiply methylated products and how to control the stoichiometry.
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Problem 4: Decomposition of Starting Material or Product. This will address the stability of pyrroles under different reaction conditions.
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Frequently Asked Questions (FAQs): This section will cover broader, more foundational questions.
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FAQ 1: What are the most common methods for N-methylating pyrroles?
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FAQ 2: How do I choose the right base and methylating agent?
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FAQ 3: When should I use a protecting group strategy?
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FAQ 4: What are some "green" or safer alternatives for N-methylation?
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Protocols and Data Tables: I will create detailed, step-by-step protocols for standard and alternative N-methylation procedures. Tables will be used to compare different bases, solvents, and methylating agents.
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Visualizations: I will design Graphviz diagrams to illustrate:
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The general mechanism of N-methylation.
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The competing pathways of N- vs. C-alkylation.
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A decision-making flowchart for troubleshooting low yields.
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Scientific Integrity: I will ensure that all mechanistic claims and protocols are supported by citations from the gathered search results, and I will compile a comprehensive reference list at the end. The tone will be authoritative and helpful, reflecting the expertise of a Senior Application Scientist.## Technical Support Center: N-Methylation of Pyrroles
Welcome to the technical support center for the N-methylation of pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental chemical transformation. Here, we move beyond simple protocols to explore the underlying principles that govern success, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Overcoming Common Hurdles in N-Methylation
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions, but the rationale behind them.
Question 1: My reaction shows low or no conversion of the starting pyrrole. What are the likely causes and how can I fix it?
Low conversion is a frequent issue stemming from ineffective deprotonation of the pyrrole nitrogen. The N-H bond of pyrrole is weakly acidic, with a pKa of approximately 17.5, and requires a sufficiently strong base to generate the nucleophilic pyrrolide anion necessary for the reaction to proceed.[1][2]
Probable Causes & Systematic Solutions:
-
Insufficient Base Strength: The base you've selected may not be strong enough to deprotonate the pyrrole efficiently.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) or potassium hydride (KH) are common and effective choices.[3] For less reactive pyrroles, stronger bases like butyllithium may be necessary.
-
-
Base Degradation: Strong bases like NaH are highly sensitive to moisture and can be deactivated if not handled under anhydrous conditions.
-
Solution: Always use freshly opened or properly stored reagents. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) and that your solvents are anhydrous.[1]
-
-
Inadequate Stoichiometry: Using less than one equivalent of the base will result in incomplete deprotonation of the pyrrole.
-
Solution: Use at least one full equivalent of the base. In some cases, a slight excess (1.1-1.2 equivalents) can be beneficial.[1]
-
Question 2: I'm observing a significant amount of C-alkylation alongside my desired N-methylated product. How can I improve the N-selectivity?
The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms of the ring. C-alkylation, particularly at the C2 position, is a common side reaction.[2][4] The selectivity between N- and C-alkylation is heavily influenced by the reaction conditions.
Key Factors Influencing N- vs. C-Alkylation:
| Factor | Favors N-Alkylation | Favors C-Alkylation | Rationale |
| Counter-ion | K+, Na+, Cs+ | Mg2+, Li+ | More ionic bonds (like with K+ or Na+) leave the nitrogen lone pair more available for nucleophilic attack.[2] More covalent bonds (like with Mg2+) can lead to coordination at the nitrogen, directing alkylation to the carbon. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar (e.g., THF, ether) | Polar aprotic solvents can effectively solvate the cation, leading to a "freer" and more reactive pyrrolide anion that favors N-alkylation.[2] |
| Temperature | Lower temperatures | Higher temperatures | N-alkylation is often the kinetically favored product, while C-alkylation can be thermodynamically favored. Running the reaction at lower temperatures can enhance N-selectivity. |
Troubleshooting Workflow for C-Alkylation:
Caption: Decision-making flowchart for troubleshooting C-alkylation.
Question 3: My product is contaminated with di- or poly-methylated species. How can I prevent this?
Over-methylation can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled. This is less common with simple pyrroles but can be an issue with more complex, multi-ring systems.
Solutions to Prevent Over-Methylation:
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the methylating agent.
-
Slow Addition: Add the methylating agent dropwise to the solution of the deprotonated pyrrole at a low temperature (e.g., 0°C) to maintain better control over the reaction.
-
Milder Reagents: Consider using a less reactive methylating agent. For example, dimethyl carbonate is a greener and often more selective alternative to methyl iodide or dimethyl sulfate, particularly for electron-deficient pyrroles.[5][6][7]
Frequently Asked Questions (FAQs)
What are the most common methods for the N-methylation of pyrroles?
The most prevalent method involves the deprotonation of the pyrrole with a strong base, followed by quenching with an electrophilic methyl source.[3] Common reagents for this include:
-
Bases: Sodium hydride (NaH), potassium hydride (KH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) under phase-transfer conditions.[3]
-
Methylating Agents: Methyl iodide (MeI) or dimethyl sulfate (DMS). It's important to note that dimethyl sulfate is highly toxic and should be handled with extreme care.[3]
When should I consider using a protecting group strategy?
A protecting group for the pyrrole nitrogen may be necessary when you need to perform reactions on other parts of the molecule that are incompatible with the N-H group, or to direct functionalization to a specific carbon atom.[8][9][10][11] For instance, if you need to perform a lithiation and subsequent reaction at the C2 position, protecting the nitrogen is essential. Common N-protecting groups for pyrroles include benzenesulfonyl (removable with base) and [2-(trimethylsilyl)ethoxy]methyl (SEM), which can be removed under acidic conditions.[9]
Are there "greener" or safer alternatives for N-methylation?
Yes, there is a growing interest in developing more environmentally friendly methods for N-methylation. Dimethyl carbonate (DMC) is an excellent alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[5][6][7] It is less toxic and the reactions can often be run under milder conditions, sometimes with only a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7] This method is particularly effective for electron-deficient pyrroles.[5][6][7]
Experimental Protocols
Protocol 1: Standard N-Methylation using NaH and MeI
This protocol is a robust method for the N-methylation of a wide range of pyrroles.
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF, add a solution of the starting pyrrole (1.0 eq.) in anhydrous DMF dropwise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add methyl iodide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Green N-Methylation using Dimethyl Carbonate (DMC)
This protocol is a safer and more environmentally friendly alternative, particularly for electron-deficient pyrroles.[6][7]
-
In a sealed tube, combine the starting pyrrole (1.0 eq.), dimethyl carbonate (used as both reagent and solvent), and a catalytic amount of DABCO (0.1 eq.).
-
Heat the reaction mixture to 120-150°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess dimethyl carbonate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
General Mechanism of N-Methylation and the N- vs. C-Alkylation Dichotomy
Caption: General mechanism of pyrrole N-methylation showing the key deprotonation step and competing alkylation pathways.
References
- BenchChem Technical Support Team. (2025).
- Gonzalez, C., Greenhouse, R., & Muchowski, J. M. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702.
- Wikipedia. (2023). Pyrrole.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203-205.
- ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?
- Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
- ACS Publications. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
- BenchChem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Crasto, A. M. (2013).
- Laurila, M. L., Magnus, N. A., & Staszak, M. A. (2009). Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate. Organic Process Research & Development, 13(6), 1199–1201.
- Laurila, M. L., Magnus, N. A., & Staszak, M. A. (2009). Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate. Organic Process Research & Development.
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- 5. Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
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- 11. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Mass Spectrometry Analysis of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile: A Technical Guide
Abstract
This guide provides a comprehensive comparison of two core mass spectrometry methodologies for the structural characterization and quantification of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, a novel heterocyclic compound with potential applications in synthetic chemistry and drug development. We present a detailed analysis of Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry with Electrospray Ionization (LC-ESI-MS/MS). This document outlines detailed, step-by-step experimental protocols, predicted fragmentation pathways, and a comparative evaluation of each technique's performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal analytical strategy based on their specific research goals, whether for purity assessment, structural elucidation, or quantitative analysis in complex matrices.
Introduction: The Analytical Challenge
The compound this compound (Monoisotopic Mass: 177.1266 Da) is a small organic molecule featuring several key functional groups: a tertiary amine (dimethylamino), a nitrile, and an N-methylated pyrrole ring. The presence of a basic tertiary amine and a polar nitrile group suggests that the molecule is amenable to analysis by various mass spectrometry techniques. However, the choice of methodology profoundly impacts the quality and type of data obtained.
Robust analytical methods are critical for confirming the identity, assessing the purity, and potentially quantifying this compound in various sample types. This guide will compare a "hard" ionization technique, Electron Ionization (EI), which provides rich structural information through extensive fragmentation, with a "soft" ionization technique, Electrospray Ionization (ESI), which excels at providing clear molecular weight information and targeted structural data through tandem MS.[1]
Methodology I: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Principle & Rationale
GC-EI-MS is a cornerstone technique for the analysis of volatile and thermally stable small molecules.[2] In this method, the sample is vaporized and separated by gas chromatography before entering the ion source. High-energy electrons (typically 70 eV) bombard the molecule, causing ionization and extensive, reproducible fragmentation.[3] This fragmentation pattern serves as a chemical "fingerprint" that is highly valuable for structural confirmation and can be searched against spectral libraries. The primary fragmentation mechanism for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[4][5]
Predicted EI Fragmentation Pathway
The molecular ion (M•+) of this compound is expected to be an odd number (m/z 177), consistent with the nitrogen rule.[6] The most favorable fragmentation is predicted to be the alpha-cleavage adjacent to the dimethylamino group, leading to the loss of a pyrrole-acetonitrile radical and formation of a highly stable iminium ion.
}
Figure 1: Proposed EI fragmentation pathway. The dominant pathway is the alpha-cleavage resulting in the stable m/z 72 fragment.
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
GC System:
-
Injector: Split/splitless inlet, 250°C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
Methodology II: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
Principle & Rationale
LC-ESI-MS/MS is a powerful technique for analyzing polar and non-volatile compounds, making it highly suitable for molecules with basic amine functionalities.[7][8] ESI is a "soft" ionization method that typically generates protonated molecules, [M+H]+, providing unambiguous molecular weight information.[7] The high polarity of the target compound makes it a good candidate for separation using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[8][9]
Tandem mass spectrometry (MS/MS) is then used for structural confirmation.[10] The protonated precursor ion is selected and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, causing it to fragment.[11][12][13] The resulting product ion spectrum provides detailed structural information that is specific to the parent molecule.[14][15]
Predicted ESI-MS/MS Fragmentation Pathway
In positive ion ESI, the molecule will readily protonate at the most basic site, the dimethylamino group, to form the [M+H]+ precursor ion at m/z 178.1344. During CID, the fragmentation is expected to be initiated by the cleavage of the C-C bond between the two alpha carbons, leading to the loss of a neutral acetonitrile molecule or fragmentation around the pyrrole ring. The fragmentation pathways of pyrrole derivatives are significantly influenced by the substituents.[16][17]
}
Figure 2: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion. Multiple fragmentation routes provide specific product ions for identification.
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of mobile phase A (see below) to create a 100 µg/mL stock. Further dilute as needed for analysis.
-
LC System:
-
Column: C18 reversed-phase column, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 6 min, hold for 2 min, return to 5% B and re-equilibrate for 2.5 min.
-
Column Temperature: 40°C.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Data Acquisition:
-
Full Scan (MS1): Scan m/z 50-500 to identify the [M+H]+ precursor ion.
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 178.13 and apply collision energy (e.g., 15-30 eV with argon as collision gas) to generate a product ion spectrum.
-
-
Performance Comparison
The choice between GC-EI-MS and LC-ESI-MS/MS depends critically on the analytical objective. The table below summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | GC-EI-MS | LC-ESI-MS/MS |
| Molecular Ion Info | Weak or absent M•+ peak expected. | Strong [M+H]+ peak, providing clear molecular weight. |
| Structural Info | Rich, reproducible fragmentation pattern ("fingerprint"). Good for library matching and initial identification. | Targeted fragmentation of a specific precursor ion. Excellent for confirming specific structural features. |
| Sensitivity | Good, typically in the low ng to high pg range on-column. | Excellent, often reaching low pg to fg levels, especially in Multiple Reaction Monitoring (MRM) mode.[18] |
| Sample Volatility | Required. Compound must be thermally stable and volatile. | Not required. Ideal for polar, non-volatile, and thermally labile compounds.[7] |
| Matrix Effects | Generally less susceptible to ion suppression. | Can be significantly affected by ion suppression from co-eluting matrix components.[7] |
| Quantitative Capability | Good, but may require derivatization for some compounds. | Superior, especially using stable isotope-labeled internal standards and MRM. |
| Primary Application | Purity assessment, identification of knowns, structural elucidation of unknowns. | Targeted quantification, analysis in complex biological matrices, confirmation of identity. |
Conclusion and Recommendations
Both GC-EI-MS and LC-ESI-MS/MS are powerful and complementary techniques for the analysis of this compound.
-
For initial structural confirmation and purity analysis of a synthesized standard, GC-EI-MS is an excellent choice. Its reproducible fragmentation patterns provide a robust fingerprint for identity confirmation and can help identify volatile impurities.
-
For quantitative analysis, especially in complex matrices such as plasma or tissue extracts, LC-ESI-MS/MS is the superior method. The soft ionization provides a strong molecular ion signal, and the specificity of MS/MS allows for highly sensitive and selective quantification, minimizing interferences.
Ultimately, a comprehensive characterization of this molecule would leverage both techniques: GC-EI-MS to establish a library-searchable fragmentation pattern and LC-ESI-MS/MS to develop a sensitive method for its quantification in future applications.
References
- de Hoffmann, E., & Stroobant, V. (2007).
-
Collision-induced dissociation. (2023). In Wikipedia. [Link]
- McLafferty, F. W. (1997). Tandem mass spectrometry: dissociation of ions by collisional activation. Journal of the American Society for Mass Spectrometry, 8(1), 1-10.
- Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]
- Moldoveanu, S. C., & David, V. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America, 32(3), 226-236.
- McMaster, M., & McMaster, C. (2001). GC/MS: A Practical User's Guide. Wiley-VCH.
- Cole, R. B. (Ed.). (2010).
-
Moldoveanu, S. C., & David, V. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. [Link]
-
David, V., & Moldoveanu, S. C. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy Online. [Link]
- Qiao, R. Z., et al. (2008). ESI-MS characteristics of N-methylpyrrole polyamide/bis-cyclen conjugate. International Journal of Mass Spectrometry, 273(3), 137-142.
- Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
-
Guillarme, D., & Veuthey, J. L. (2011). HPLC-MS/MS of Highly Polar Compounds. ResearchGate. [Link]
- Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. American Chemical Society.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- Guo, Z., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2577-2585.
- Sparkman, O. D., & Stout, F. A. (2020).
- Jellum, E. (1977). Profiling of human body fluids in healthy and diseased states using gas chromatography and mass spectrometry.
- de Souza, A. G., et al. (2021). LC-ESI(±)-LTQ MSn-Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. Journal of the American Society for Mass Spectrometry, 32(8), 2135-2147.
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]
- Lu, W., Bennett, B. D., & Rabinowitz, J. D. (2008). Analytical strategies for LC-MS-based targeted metabolomics.
-
Guo, Z., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. R Discovery. [Link]
-
Guo, Z., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]
- Wang, C. X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
-
Kovalchik, K. A. (2018). Parsing and analysis of mass spectrometry data of complex biological and environmental mixtures. SciSpace. [Link]
- Hausch, B. J., et al. (2017). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance.
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation: Metabolomics: the apogee of the omics trilogy. Nature Reviews Molecular Cell Biology, 13(4), 263-269.
- D'Amico, A., et al. (2017). Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias. International Journal of Molecular Sciences, 18(11), 2307.
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A Researcher's Guide to the Structural Elucidation of Novel 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile Derivatives via X-ray Crystallography
Introduction: The Significance of Pyrrole-Containing Acetonitriles in Drug Discovery
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When functionalized with moieties like dimethylamino and acetonitrile groups, as in the case of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, these molecules become intriguing candidates for targeting a range of biological pathways, from cancer to infectious diseases.[3][4]
A definitive understanding of the three-dimensional structure of these molecules is paramount for structure-based drug design. X-ray crystallography provides this atomic-level insight, revealing the precise spatial arrangement of atoms, conformational preferences, and intermolecular interactions that govern both the solid-state properties and the biological activity of a compound.
While a published crystal structure for this compound is not currently available in open crystallographic databases, this guide provides a comprehensive framework for researchers aiming to elucidate its structure and that of its derivatives. We will use the closely related compound, 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile [5], as a case study to illustrate the principles of crystallographic analysis and data interpretation. This guide will equip researchers with the knowledge to not only determine the crystal structures of their novel derivatives but also to perform a comparative analysis of their key structural features.
Comparative Structural Analysis: A Predictive Framework
In the absence of the specific target structure, we can extrapolate potential structural features based on known derivatives. A comparative analysis of a series of novel derivatives would focus on several key parameters.
Key Crystallographic Parameters for Comparison
When analyzing the crystal structures of a series of this compound derivatives, the following parameters should be meticulously compared to understand structure-property relationships:
-
Bond Lengths and Angles: Variations in the bond lengths and angles of the pyrrole ring, the acetonitrile group, and the dimethylamino substituent can indicate changes in electronic distribution due to different substitutions on the pyrrole ring or other parts of the molecule.
-
Torsional Angles: The relative orientation of the pyrrole ring, the acetonitrile group, and the dimethylamino group, defined by torsional angles, is critical for understanding the molecule's conformation. These conformations can have significant implications for how the molecule fits into a biological target's binding site.
-
Intermolecular Interactions: A thorough analysis of hydrogen bonds, π–π stacking, and other non-covalent interactions is crucial.[5][6] These interactions dictate the crystal packing and can influence physical properties like solubility and melting point. For instance, in the crystal structure of 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, C—H···N interactions and π–π stacking between pyrrole rings are significant in forming the supramolecular structure.[5]
-
Unit Cell Parameters and Space Group: Changes in the unit cell dimensions and the space group across a series of derivatives can indicate significant alterations in the crystal packing, potentially leading to polymorphism.[7]
Illustrative Data from a Related Structure
To provide a concrete example, the following table summarizes the key crystallographic data for 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile.[5] Researchers obtaining data for their own derivatives can use this as a benchmark for comparison.
| Parameter | Value for 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile |
| Chemical Formula | C₉H₇N₃ |
| Molecular Weight | 157.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8754 (2) |
| b (Å) | 8.7795 (5) |
| c (Å) | 12.1773 (7) |
| α (°) | 97.517 (5) |
| β (°) | 90.962 (5) |
| γ (°) | 98.689 (5) |
| Volume (ų) | 405.76 (4) |
| Z | 2 |
| R-factor | 0.045 |
Data sourced from Acta Crystallographica Section E: Crystallographic Reports.[5]
Experimental Workflow: From Synthesis to Structure
The following section details a robust, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of novel this compound derivatives.
Synthesis of Pyrrole Derivatives
The synthesis of pyrrole derivatives can be achieved through various established methods, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] More contemporary methods may involve multi-component reactions to improve efficiency and yield.[3]
DOT Diagram: General Workflow for X-ray Crystallography
Caption: A generalized workflow for the structural elucidation of novel compounds via single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol
1. Crystal Growth (Causality: High-quality, single crystals are essential for obtaining high-resolution diffraction data.)
-
Protocol:
-
Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., acetonitrile, ethanol, or a mixture).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Allow the solvent to evaporate slowly at room temperature. This can be achieved by covering the vial with a cap that has been pierced with a needle.
-
Monitor the vial for the formation of well-defined, single crystals over several days to weeks.
-
-
Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Co-solvent systems (e.g., dichloromethane/hexane) can also be effective.
2. Data Collection (Causality: Accurate measurement of the intensities and positions of diffracted X-rays is necessary to determine the electron density map of the molecule.)
-
Protocol:
-
Select a suitable single crystal (visually clear, with well-defined faces) and mount it on a goniometer head.
-
Place the mounted crystal on the diffractometer. A modern instrument, such as an Agilent SuperNova Dual diffractometer, is recommended.[5]
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Perform a preliminary unit cell determination.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα).
-
-
Trustworthiness: The data collection strategy should aim for high completeness and redundancy to ensure a robust dataset.
3. Structure Solution and Refinement (Causality: The collected diffraction data is used to solve the phase problem and build an atomic model of the molecule, which is then refined to best fit the experimental data.)
-
Protocol:
-
Process the raw diffraction data, including integration of the reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods. Software such as SHELXS is commonly used for this step.[5]
-
Refine the structural model against the experimental data using full-matrix least-squares on F². This is typically done with software like SHELXL.[5]
-
Locate and refine hydrogen atoms.
-
Validate the final structure using tools like checkCIF.
-
-
Authoritative Grounding: The final refined structure should be deposited in a public database, such as the Cambridge Structural Database (CSD), to ensure its accessibility to the scientific community.[8][9][10]
DOT Diagram: Molecular Structure of the Core Moiety
Caption: 2D representation of the this compound core structure.
Conclusion
The structural elucidation of novel this compound derivatives is a critical step in advancing their development as potential therapeutic agents. While the crystal structure of the parent compound remains to be publicly reported, this guide provides researchers with a robust framework for its determination and for the comparative analysis of its derivatives. By following the detailed experimental protocols and focusing on the key comparative parameters outlined, scientists can generate high-quality structural data. This data will be invaluable for understanding structure-activity relationships, optimizing lead compounds, and ultimately accelerating the drug discovery process.
References
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National Center for Biotechnology Information. (n.d.). 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile. PubChem. Retrieved from [Link]
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- Ali, A. M., et al. (2016). Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid.
- Jole, S. T., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Retrieved from [Link]
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An-Najah Staff. (2018). Crystal structure of 4-(dimethylamino)-1-(prop-2- yn-1-yl)pyridin-1-ium perchlorate, C10H13ClN2O4. Retrieved from [Link]
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Comparing the reactivity of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile with other aminonitriles
A Senior Application Scientist's Guide to Understanding Substituent Effects in α-Aminonitrile Chemistry
Introduction: The Versatile Role of α-Aminonitriles in Synthesis
α-Aminonitriles are a pivotal class of organic compounds, serving as critical intermediates in the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles.[1] Their synthetic utility is most famously highlighted by the Strecker synthesis, a robust method for producing amino acids from aldehydes or ketones.[2][3][4] The reactivity of an α-aminonitrile—its stability towards hydrolysis and its susceptibility to nucleophilic or electrophilic attack—is profoundly influenced by the nature of the substituents attached to the α-carbon.
This guide provides an in-depth comparative analysis of the reactivity of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile , a molecule possessing unique electronic and steric features. We will dissect its predicted reactivity profile by comparing it to structurally simpler and electronically distinct aminonitriles. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental protocols designed to quantitatively assess these properties. For researchers in drug discovery and process development, understanding these nuances is critical for reaction optimization, predicting side reactions, and designing novel synthetic pathways.
Structural and Electronic Profile of the Target Aminonitrile
The reactivity of this compound is dictated by the interplay of three key structural components:
-
The α-Aminonitrile Core: The central C(sp³)-CN bond is the primary site of hydrolytic instability. The lone pair on the amino nitrogen and the electron-withdrawing nature of the nitrile group define its fundamental chemical behavior.
-
The N,N-dimethylamino Group: As a tertiary amine, it introduces significant steric bulk around the α-carbon. Electronically, the two methyl groups are inductively donating, enhancing the electron density on the nitrogen atom.
-
The 1-methyl-1H-pyrrol-2-yl Group: This substituent is the most distinguishing feature. Pyrrole is an electron-rich, five-membered aromatic heterocycle.[5] The ring system, particularly with the N-methyl group, acts as a potent electron-donating group through resonance. This has a profound effect on the stability of adjacent reactive intermediates.
Based on these features, we can hypothesize that the electron-rich pyrrole ring will significantly stabilize the iminium ion intermediate formed during a retro-Strecker reaction (or hydrolysis), potentially increasing the rate of hydrolysis compared to aminonitriles with electron-withdrawing or neutral substituents.
A Framework for Comparative Reactivity
To contextualize the reactivity of our target molecule, we will compare it against three reference aminonitriles, each chosen to isolate specific electronic or steric effects.
Caption: Molecules selected for reactivity comparison.
Key Reactivity Parameters and Experimental Validation
The relative reactivity of these aminonitriles can be quantitatively assessed through several key experiments. Here, we detail the protocols for two fundamental assays: stability towards hydrolysis and rate of formation.
Hydrolytic Stability: A Measure of Bond Lability
The hydrolysis of an α-aminonitrile to its corresponding amino acid or amino amide is a crucial reaction, often representing a decomposition pathway.[6] The rate of this reaction is a direct measure of the aminonitrile's stability. Electron-donating groups on the R¹ substituent are known to accelerate this process by stabilizing the forming iminium ion intermediate.[7]
Experimental Protocol: NMR-Monitored Kinetic Analysis of Hydrolysis [7]
This protocol provides a robust method for determining hydrolysis rates by monitoring the disappearance of the parent compound over time.
-
Sample Preparation: Dissolve a precise amount (e.g., 0.05 mmol) of the aminonitrile to be tested in a deuterated solvent (0.5 mL of D₂O with a suitable buffer to maintain constant pH, e.g., pD 4 or pD 10) directly within an NMR tube.
-
Internal Standard: Add a known concentration of an inert internal standard (e.g., 1,4-dioxane) to allow for accurate quantification.
-
Initial Spectrum (t=0): Immediately acquire a quantitative ¹H NMR spectrum. This serves as the baseline measurement.
-
Time-Course Monitoring: Maintain the sample at a constant temperature (e.g., 50 °C) and acquire subsequent ¹H NMR spectra at regular, predetermined intervals (e.g., every 30 minutes for 6 hours).
-
Data Analysis: Integrate the signal corresponding to a unique proton on the starting aminonitrile (e.g., the α-proton) relative to the internal standard at each time point. Plot the natural logarithm of the concentration versus time. The negative slope of this line provides the pseudo-first-order rate constant (k).
Caption: Workflow for kinetic analysis of aminonitrile hydrolysis via NMR.
Predicted Reactivity Comparison (Hydrolysis)
The data below is a predictive summary based on established electronic principles. Actual experimental values would be required for definitive confirmation.
| Compound | R¹ Substituent | Electronic Effect | Predicted Relative Rate of Hydrolysis (k) | Rationale |
| Target | 1-methyl-1H-pyrrol-2-yl | Strong Electron-Donating (Resonance) | k_target (Fastest) | The electron-rich pyrrole ring provides the greatest stabilization of the iminium ion intermediate. |
| Ref. B | Phenyl | Weak Electron-Donating/Withdrawing | k_phenyl (Intermediate) | The phenyl group offers some resonance stabilization, but less than the pyrrole. |
| Ref. A | Hydrogen | Neutral (Aliphatic) | k_aliphatic (Slow) | Lacks any significant electronic stabilization of the intermediate. |
| Ref. C | 4-Nitrophenyl | Strong Electron-Withdrawing | k_nitro (Slowest) | The nitro group destabilizes the positively charged iminium ion, slowing the reaction. |
Formation via Strecker Synthesis: Assessing Electrophilicity
The classic Strecker synthesis involves the nucleophilic attack of an amine on a carbonyl, forming an iminium ion, which is then trapped by a cyanide ion.[8][9] The rate of this reaction is highly dependent on the electrophilicity of the initial carbonyl compound. Aldehydes with electron-withdrawing groups are more electrophilic and generally react faster.[7]
Caption: Generalized mechanism of the Strecker synthesis.
Experimental Protocol: Comparative Synthesis Yield and Time [7]
-
Reaction Setup: In separate flasks, combine the respective aldehyde (1-methyl-2-pyrrolecarboxaldehyde, benzaldehyde, etc.) (10 mmol), dimethylamine (12 mmol), and trimethylsilyl cyanide (11 mmol) in a suitable solvent (e.g., Methanol, 20 mL).
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Endpoint Determination: Record the time required for the complete consumption of the starting aldehyde.
-
Workup and Isolation: Upon completion, quench the reaction, perform an appropriate extraction, and purify the resulting aminonitrile via column chromatography or distillation.
-
Yield Calculation: Calculate the isolated yield for each reaction.
Predicted Outcome Comparison (Synthesis)
| Aldehyde Precursor | Electronic Effect of R¹ | Predicted Reaction Time | Predicted Yield | Rationale |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | Fastest | High | Highest carbonyl electrophilicity leads to rapid iminium ion formation. |
| Benzaldehyde | Neutral/Weakly Donating | Intermediate | High | Standard benchmark for aromatic aldehydes. |
| 1-methyl-2-pyrrolecarboxaldehyde | Strong Electron-Donating | Slowest | Moderate-High | The electron-donating pyrrole reduces the electrophilicity of the carbonyl carbon, slowing the initial amine attack. |
Discussion and Field Insights
The analysis reveals a classic trade-off in the reactivity of this compound. The very features that make it potentially less stable—the powerful electron-donating capacity of the pyrrole ring—also make its synthesis from the corresponding aldehyde more challenging due to the deactivated carbonyl group.
-
For Drug Development Professionals: The inherent instability of this aminonitrile might be a liability in aqueous formulations but could be advantageous for a prodrug strategy where controlled release of a payload via hydrolysis is desired. The electron-rich pyrrole moiety also offers a site for metabolism (e.g., oxidation) which must be considered.
-
For Process Chemists: The synthesis of this compound via a Strecker-type reaction will likely require more forcing conditions (e.g., heating, use of a Lewis acid catalyst) compared to the synthesis of aminonitriles from electron-poor aldehydes. This is a critical consideration for process optimization and scale-up. The choice of cyanide source and solvent can also dramatically impact yield and reaction time.[10]
Conclusion
This compound is predicted to be a highly reactive aminonitrile, particularly susceptible to hydrolysis. Its reactivity is dominated by the strong electron-donating nature of the N-methylpyrrole substituent, which serves to stabilize cationic intermediates in its decomposition pathway. This stands in stark contrast to aminonitriles bearing electron-withdrawing groups, which are more stable but are formed more readily from their corresponding aldehydes. This comparative guide provides a predictive framework and the necessary experimental protocols to validate these properties, enabling researchers to make informed decisions in the synthesis and application of this and related compounds.
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Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). [Link]
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Song, Y., & Pintauro, P. N. (1997). Kinetic study of the base-catalyzed hydrolysis of aminocapronitrile and aminononanenitrile. Industrial & Engineering Chemistry Research. [Link]
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ResearchGate. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
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MDPI. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
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ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
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PubMed. Reactions of aminomalononitrile with electrophiles. [Link]
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ScienceDirect. Ab initio study of hydrolysis of amino malononitrile: Formation of amino acetonitrile. [Link]
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MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]
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Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
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National Center for Biotechnology Information. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]
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National Center for Biotechnology Information. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
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PubMed. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. [Link]
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Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Link]
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Pearson. Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. [Link]
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HPLC method development for the analysis of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
An In-Depth Guide to HPLC Method Development for the Analysis of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
A Senior Application Scientist's Comparative Guide
This guide provides a comprehensive, technically-grounded strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches to arrive at a validated, high-performance analytical method suitable for research and quality control environments.
Foundational Strategy: Understanding the Analyte
Effective method development begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties. The structure of this compound presents specific challenges that must be systematically addressed.
Chemical Structure and Predicted Properties:
-
Molecular Formula: C₁₀H₁₃N₃
-
Key Functional Groups:
-
Tertiary Amine (dimethylamino): This is the most critical group for chromatographic purposes. It is basic and will be protonated (positively charged) at acidic pH. This basicity can lead to strong, undesirable interactions with acidic silanol groups on the surface of traditional silica-based HPLC columns, resulting in poor peak shape (tailing).
-
Pyrrole Ring: A five-membered aromatic heterocycle. Its aromaticity allows for potential π-π interactions with certain stationary phases.
-
Nitrile Group: A polar functional group.
-
-
Predicted Polarity: The combination of the polar nitrile and the ionizable amine group suggests the molecule is a polar basic compound . Predicted XlogP values for similar structures are low (around 0.6), indicating high polarity.[1]
This initial analysis dictates our primary challenge: achieving good retention and symmetric peak shape for a polar, basic analyte in a reversed-phase system.[2][3]
The Method Development Workflow: A Comparative Approach
Our strategy is a systematic process of screening and optimization, designed to efficiently identify the ideal chromatographic conditions. Reversed-Phase Liquid Chromatography (RP-LC) is the logical starting point, as it is a versatile and widely used technique for the analysis of a vast range of pharmaceutical compounds.[4][5]
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A Comparative Guide to the Biological Activity of 2-Amino-2-(pyrrol-2-yl)acetonitrile Derivatives and Their Analogs
Introduction
Antimicrobial and Antifungal Activity of Pyrrole Derivatives
The pyrrole nucleus is a common feature in many compounds exhibiting potent antimicrobial and antifungal activities.[4][5] The substitution pattern on the pyrrole ring, as well as the nature of the appended functional groups, plays a crucial role in determining the spectrum and potency of their activity.
Structure-Activity Relationship in Antimicrobial Pyrroles
Studies on various pyrrole derivatives have revealed key structural features that contribute to their antimicrobial effects. For instance, a series of novel pyrrole derivatives were synthesized and screened for their antibacterial activity against E. coli and S. aureus, and for antifungal activity against A. niger and C. albicans.[4] The results indicated that certain substitutions led to compounds with potency comparable or superior to standard drugs like Ciprofloxacin and Clotrimazole.[4] Specifically, the presence of a 4-hydroxyphenyl ring was identified as a key pharmacophoric feature for antifungal activity against C. albicans.[4]
In another study, novel pyrrole esters demonstrated significant antifungal activity against a panel of plant pathogens, with the highest inhibitory rates observed against Rhizoctonia solani.[1] Molecular docking studies suggested that these compounds may act by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the fungal respiratory chain.[1]
The following table summarizes the antimicrobial activity of selected pyrrole derivatives from a representative study.
| Compound ID | Substituents | Test Organism | Activity (Zone of Inhibition in mm) | Reference |
| 3d | 2-amino, 3-cyano, 1-(p-tolyl), 4-(4-chlorophenyl) | E. coli | 22 | [4] |
| S. aureus | 15 | [4] | ||
| 3e | 2-amino, 3-cyano, 1-(p-tolyl), 4-(4-hydroxyphenyl) | A. niger | 22 | [4] |
| C. albicans | 17 | [4] | ||
| Standard | Ciprofloxacin | E. coli | 22 | [4] |
| S. aureus | 24 | [4] | ||
| Standard | Clotrimazole | A. niger | 22 | [4] |
| C. albicans | 18 | [4] |
Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives. [4]
Antiproliferative and Cytotoxic Activity of Pyrrole Derivatives
Beyond their antimicrobial properties, pyrrole-containing compounds have emerged as a promising class of anticancer agents.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
Structure-Activity Relationship in Anticancer Pyrroles
A study on novel pyrrole hydrazones demonstrated their antiproliferative effects on human melanoma (SH-4) and keratinocyte (HaCaT) cell lines.[8][9] The safety profile of these compounds was also assessed, revealing low cytotoxicity against normal mouse embryonic fibroblasts.[8][9] One of the lead compounds, 1C , exhibited a good selectivity index for melanoma cells and was found to induce apoptosis and cause cell cycle arrest in the S phase.[8][9]
Another investigation into 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles revealed potent and selective antiproliferative activity against various human tumor cell lines.[10] The nitrile group at the 2-position of the pyrrole ring was found to be essential for their biological activity.[10]
The antiproliferative activity of selected pyrrole hydrazones is presented in the table below.
| Compound ID | Substituents | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1C | Pyrrole hydrazone with specific substitutions | SH-4 (Melanoma) | 44.63 ± 3.51 | 3.83 | [8][9] |
| Cisplatin | - | SH-4 (Melanoma) | - | 0.38 | [9] |
Table 2: Antiproliferative Activity of a Selected Pyrrole Hydrazone. [8][9]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of pyrrole derivatives, based on the cited literature.
General Procedure for the Synthesis of Pyrrole Derivatives
A common method for synthesizing substituted pyrroles involves the reaction of an appropriate starting material, such as a benzimidazolium bromide derivative, with asymmetrical acetylenes in the presence of a suitable solvent and catalyst.[11] The reaction proceeds via a [3+2] cycloaddition of ylide intermediates to the dipolarophiles.[11] The final products are typically purified by recrystallization or column chromatography.
Synthesis of 1-Benzyl-5,6-Dimethyl-3-Cyanomethylbenzimidazolium Bromide (Intermediate) [11]
-
A mixture of 1-benzyl-5,6-dimethylbenzimidazole (15 mmol) and bromoacetonitrile (22.5 mmol) is dissolved in acetone (150 mL).
-
The reaction mixture is refluxed for 10 hours.
-
After cooling, the precipitate is filtered, washed with acetone, and dried to yield the desired intermediate.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the agar well diffusion method or broth microdilution method to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.
Agar Well Diffusion Method [4]
-
Muller Hinton Agar is prepared and sterilized.
-
The agar is poured into sterile Petri plates and allowed to solidify.
-
A standardized microbial suspension is uniformly swabbed onto the surface of the agar.
-
Wells of a defined diameter are punched into the agar.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the relationships between chemical structures and their biological activities, as well as the experimental processes, the following diagrams are provided.
Caption: Structure-Activity Relationship (SAR) of Pyrrole Derivatives.
Caption: General Experimental Workflow for Evaluating Pyrrole Analogs.
Conclusion and Future Directions
The available scientific literature strongly supports the potential of pyrrole-based compounds as a versatile scaffold for the development of new therapeutic agents. While direct experimental data on 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile is currently lacking, the analysis of its structural analogs provides valuable insights. The presence of the α-aminonitrile moiety at the 2-position of the pyrrole ring is a promising feature for potent biological activity, particularly in the context of antiproliferative effects. Furthermore, substitutions on the pyrrole ring and the nitrogen atom can significantly modulate the antimicrobial and antifungal potency and spectrum.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its close analogs. Such studies would enable a direct assessment of their therapeutic potential and provide a clearer understanding of the structure-activity relationships. Investigating their mechanism of action at the molecular level will also be crucial for their rational design and development as novel drug candidates.
References
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. (2024, January 16). PubMed. Retrieved from [Link]
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Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. (n.d.). RSC Publishing. Retrieved from [Link]
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Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. (2012, June 15). PubMed. Retrieved from [Link]
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Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023, October 23). National Center for Biotechnology Information. Retrieved from [Link]
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Bioactive pyrrole-based compounds with target selectivity. (2020, December 15). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2020, June 10). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2023, March 5). PubMed. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2011). Journal of the Mexican Chemical Society. Retrieved from [Link]
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Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024, May 22). PubMed. Retrieved from [Link]
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021, October 4). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Taylor & Francis Online. Retrieved from [Link]
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Bioactive pyrrole-based compounds with target selectivity. (2020, August 29). Semantic Scholar. Retrieved from [Link]
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021, October 4). ResearchGate. Retrieved from [Link]
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Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024, November 21). PubMed. Retrieved from [Link]
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Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (2017). PubMed. Retrieved from [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023, April 3). PubMed Central. Retrieved from [Link]
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Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024, November 21). MDPI. Retrieved from [Link]
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Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. (2020, December 1). ResearchGate. Retrieved from [Link]
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Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2021, August 6). ResearchGate. Retrieved from [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023, December 21). PubMed Central. Retrieved from [Link]
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Spectroscopic comparison of N-methylated vs non-methylated pyrrole acetonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrrole ring stands as a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals, natural products, and functional materials. The strategic modification of this heterocyclic scaffold, such as through N-methylation, can profoundly alter a molecule's physicochemical properties, including its conformational flexibility, polarity, and metabolic stability. Understanding the spectroscopic consequences of these modifications is paramount for unambiguous structural elucidation and for correlating molecular structure with function.
This technical guide provides an in-depth spectroscopic comparison of N-methylated and non-methylated pyrrole acetonitriles, focusing on pyrrole-2-acetonitrile and its N-methylated counterpart, 1-methyl-1H-pyrrole-2-acetonitrile. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, we will explore the subtle yet significant electronic and structural changes induced by the introduction of a methyl group on the pyrrole nitrogen.
The Impact of N-Methylation: A Spectroscopic Overview
N-methylation of the pyrrole ring nitrogen eliminates the N-H proton, a key hydrogen bond donor, and introduces a small, electron-donating methyl group. These changes manifest in distinct ways across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Shift in the Electronic Landscape
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to their local electronic environments.
¹H NMR Spectroscopy:
The most apparent difference in the ¹H NMR spectra is the absence of the N-H proton signal in the N-methylated analog. In pyrrole-2-acetonitrile, the N-H proton typically appears as a broad singlet at a downfield chemical shift (often > 8.0 ppm), the exact position of which can be highly dependent on solvent and concentration due to hydrogen bonding.[1]
The introduction of the methyl group on the nitrogen leads to predictable changes in the chemical shifts of the pyrrole ring protons. The methyl group, being weakly electron-donating, increases the electron density in the pyrrole ring, causing a slight upfield shift (to lower ppm values) of the ring protons.[2] The protons on the pyrrole ring of 1-methyl-1H-pyrrole-2-acetonitrile typically appear as distinct multiplets, with the proton at position 5 being the most downfield.
¹³C NMR Spectroscopy:
In ¹³C NMR, the N-methyl group introduces a new signal in the aliphatic region, typically around 30-40 ppm. The electron-donating nature of the methyl group also shields the ring carbons, leading to a slight upfield shift compared to the non-methylated analog.[3] The chemical shifts of the pyrrole ring carbons are sensitive to substituent effects, and these shifts can be predicted with reasonable accuracy using additive substituent effect models.[3] The nitrile carbon typically appears in the range of 115-125 ppm.
Comparative NMR Data Summary:
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Pyrrole-2-acetonitrile | H-1 (NH): ~8.5 (br s) H-3, H-4, H-5: ~6.2-7.0 (m) CH₂: ~3.8 (s) | C-2: ~118 C-3: ~108 C-4: ~110 C-5: ~122 CH₂: ~15 CN: ~117 |
| 1-Methyl-1H-pyrrole-2-acetonitrile | H-3: ~6.10 (dd) H-4: ~6.05 (dd) H-5: ~6.61 (t) CH₂: 3.64 (s) N-CH₃: 3.58 (s)[4] | C-2: ~120 C-3: ~108 C-4: ~109 C-5: ~123 CH₂: ~15 CN: ~117 N-CH₃: ~34 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule.
The most prominent difference in the IR spectra of these two compounds is the presence of a distinct N-H stretching vibration in pyrrole-2-acetonitrile, which is absent in its N-methylated counterpart. This N-H stretch typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹.[5]
The nitrile (C≡N) stretching frequency is another key diagnostic peak. For aromatic nitriles, this peak is typically found in the range of 2220-2240 cm⁻¹.[6] The electronic environment influences the exact position of this band. The electron-donating methyl group in the N-methylated compound may lead to a slight decrease in the C≡N stretching frequency compared to the non-methylated analog, although this effect is generally small.
Comparative IR Data Summary:
| Compound | Key IR Absorptions (cm⁻¹) |
| Pyrrole-2-acetonitrile | ~3400 (N-H stretch) ~3100 (aromatic C-H stretch) ~2230 (C≡N stretch) ~1500-1600 (pyrrole ring stretches) |
| 1-Methyl-1H-pyrrole-2-acetonitrile | ~3100 (aromatic C-H stretch) ~2950 (aliphatic C-H stretch) ~2225 (C≡N stretch) ~1500-1600 (pyrrole ring stretches) |
Note: The provided values are typical ranges and may vary.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Both pyrrole-2-acetonitrile and 1-methyl-1H-pyrrole-2-acetonitrile are expected to show a prominent molecular ion peak ([M]⁺˙ in Electron Ionization or [M+H]⁺ in Electrospray Ionization).
The fragmentation patterns will differ due to the presence of the N-methyl group. For 1-methyl-1H-pyrrole-2-acetonitrile, a common fragmentation pathway involves the loss of the methyl group (a loss of 15 Da).[7] The fragmentation of the pyrrole ring itself can also occur, leading to characteristic fragment ions. The acetonitrile side chain can undergo cleavage, leading to the loss of a cyanomethylene radical (•CH₂CN).
Comparative Mass Spectrometry Data Summary:
| Compound | Molecular Weight | Expected Key Fragments (m/z) |
| Pyrrole-2-acetonitrile | 106.13 g/mol [8] | 106 ([M]⁺˙), 79 ([M-HCN]⁺˙), 53 |
| 1-Methyl-1H-pyrrole-2-acetonitrile | 120.15 g/mol [9] | 120 ([M]⁺˙), 105 ([M-CH₃]⁺), 80, 53 |
Note: Fragmentation patterns are dependent on the ionization method used.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyrrole and its derivatives typically exhibit absorption bands in the UV region. The introduction of substituents can cause a shift in the absorption maxima (λmax).
The N-methyl group, being a weak auxochrome, is expected to cause a slight bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum of 1-methyl-1H-pyrrole-2-acetonitrile compared to its non-methylated counterpart. This is due to the electron-donating nature of the methyl group, which slightly raises the energy of the highest occupied molecular orbital (HOMO).
Comparative UV-Vis Data Summary:
| Compound | Expected λmax (nm) |
| Pyrrole-2-acetonitrile | ~210-220 and ~250-270 |
| 1-Methyl-1H-pyrrole-2-acetonitrile | ~215-225 and ~255-275 |
Note: The provided values are estimations based on typical pyrrole derivatives. The actual λmax can be influenced by the solvent.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.
Synthesis of Pyrrole Acetonitriles
Synthesis of 1-Methyl-1H-pyrrole-2-acetonitrile: A common method involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate followed by treatment with a tertiary amine base.[10]
Synthesis of Pyrrole-2-acetonitrile: The synthesis of pyrrole-2-acetonitrile can be more challenging due to the reactivity of the N-H proton. One approach involves the protection of the pyrrole nitrogen, followed by the introduction of the acetonitrile moiety and subsequent deprotection.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrole acetonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer with an ATR accessory is properly aligned and the crystal is clean.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid pyrrole acetonitrile onto the center of the ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction if necessary.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.[11]
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Tandem MS (MS/MS): To obtain fragmentation information, perform a product ion scan by selecting the molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a series of solutions of the pyrrole acetonitrile in a UV-transparent solvent (e.g., ethanol, acetonitrile) at known concentrations.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference.
-
Data Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If desired, a Beer-Lambert plot can be constructed to determine the molar absorptivity.
Conclusion
The spectroscopic comparison of N-methylated and non-methylated pyrrole acetonitriles reveals a clear and predictable set of structural and electronic effects. The absence of the N-H proton and the presence of the N-methyl group in the N-methylated analog lead to distinct signatures in ¹H NMR and IR spectroscopy. Subtle but measurable changes in the chemical shifts of the pyrrole ring protons and carbons, as well as in the UV-Vis absorption maxima, reflect the electron-donating nature of the methyl group. Mass spectrometry provides confirmation of the molecular weight and offers distinct fragmentation pathways for each compound. By understanding these spectroscopic nuances, researchers can confidently characterize these and related pyrrole derivatives, paving the way for their application in drug discovery and materials science.
References
- BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Retrieved from https://www.benchchem.
- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Retrieved from https://www.benchchem.com/product/B5432/technical-guide/a-researchers-guide-to-interpreting-nmr-spectra-of-substituted-pyrroles
- ChemicalBook. (n.d.). N-METHYLPYRROLE-2-ACETONITRILE(24437-41-0) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/24437-41-0_1HNMR.htm
- Journal of the Chemical Society, Perkin Transactions 2. (1977). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Retrieved from https://pubs.rsc.org/en/content/articlelanding/1977/p2/p29770001648
- SIELC Technologies. (2018). 1H-Pyrrole-2-acetonitrile, 1-methyl-. Retrieved from https://sielc.com/product/1h-pyrrole-2-acetonitrile-1-methyl/
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from https://mass-spec.chem.ox.ac.
- PubChem. (n.d.). 2-(1H-pyrrol-2-yl)acetonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13067931
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- PubMed. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Retrieved from https://pubmed.ncbi.nlm.nih.gov/17994680/
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In Vitro Evaluation of the Cytotoxic Effects of Substituted Acetonitriles: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective for researchers in oncology. Among the myriad of chemical scaffolds explored, substituted acetonitriles have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides an in-depth comparative analysis of the in vitro cytotoxic effects of substituted acetonitriles, supported by experimental data and detailed protocols to aid researchers in this field.
The nitrile group, with its unique electronic properties and ability to participate in various molecular interactions, plays a crucial role in the biological activity of these compounds.[1][2] Its incorporation into small molecules can enhance binding affinity to therapeutic targets and improve pharmacokinetic profiles.[3] This guide will delve into the structure-activity relationships (SAR) that govern the cytotoxic potential of substituted acetonitriles, offering insights into the rational design of more potent and selective anticancer agents.
Comparative Cytotoxic Activity of Substituted Acetonitriles
The cytotoxic efficacy of substituted acetonitriles is profoundly influenced by the nature and position of substituents on the acetonitrile backbone. Experimental data from various studies, predominantly utilizing colorimetric assays such as MTT and SRB, have provided valuable insights into their potency against a range of cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacrylonitriles | Methoxy-substituted derivative 2a | MCF-7 | 44 | [4] |
| Phenylacrylonitriles | Methoxy-substituted derivative 2b | MCF-7 | 34 | [4] |
| Phenylacrylonitriles | Methoxy-substituted derivative 2a | A549 | >500 (at 24h) | [4] |
| 2-Phenylacrylonitriles | (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile | Average of multiple cell lines | 0.53 | [5] |
| Pyrimidine-5-carbonitriles | Compound 11e | HCT-116 | 1.14 | [6] |
| Pyrimidine-5-carbonitriles | Compound 11e | MCF-7 | 1.54 | [6] |
| 1,2-Dihydropyridin-3-carbonitriles | Compound 8 | Multiple cell lines | 0.01-0.02 µg/mL | [7] |
| 1,2-Dihydropyridin-3-carbonitriles | Compound 16 | Multiple cell lines | 0.01-0.02 µg/mL | [7] |
Data Interpretation: The table above clearly demonstrates the potent cytotoxic activity of several substituted acetonitrile derivatives. For instance, the indolyl-substituted 2-phenylacrylonitrile exhibits sub-micromolar efficacy, highlighting the importance of the indole moiety in enhancing cytotoxicity.[5] Similarly, certain pyrimidine-5-carbonitrile and 1,2-dihydropyridin-3-carbonitrile derivatives show remarkable potency, in some cases exceeding that of the standard chemotherapeutic drug doxorubicin.[6][7] The methoxy-substituted phenylacrylonitriles, while less potent, still exhibit significant activity against the MCF-7 breast cancer cell line.[4]
Unraveling the Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that many substituted acetonitriles exert their cytotoxic effects by inducing programmed cell death, or apoptosis. One of the key pathways implicated is the p53-mediated apoptotic pathway.
Dichloroacetonitrile (DCAN), for example, has been shown to induce cytotoxicity through a mechanism involving oxidative stress and the upregulation of the tumor suppressor protein p53.[8] This leads to the activation of downstream effector caspases, ultimately culminating in apoptosis.[8]
The p53 protein plays a central role in responding to cellular stress, including DNA damage. Upon activation, p53 can trigger cell cycle arrest to allow for DNA repair, or, if the damage is too severe, initiate apoptosis.[9][10] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6] In the intrinsic pathway, p53 upregulates the expression of pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[6][9] This, in turn, activates a cascade of caspases that execute the apoptotic program.[6]
Below is a diagram illustrating the simplified p53-mediated apoptotic pathway:
Caption: Simplified p53-mediated intrinsic apoptotic pathway.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized in vitro cytotoxicity assays are essential. The following section provides detailed, step-by-step methodologies for three commonly employed assays: the MTT assay, the SRB assay, and the Annexin V-FITC/PI apoptosis assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[11] This reduction is carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.[12]
Experimental Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: Prepare serial dilutions of the substituted acetonitrile compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated control wells.[12]
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][7] The amount of bound dye is proportional to the total cellular protein mass, which serves as an indicator of cell number.
Experimental Workflow:
Caption: Step-by-step workflow for the SRB cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[4][14]
-
Washing: Carefully wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.[4][15]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye. Allow the plates to air dry.[4][14]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.[7][15]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[5][8] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]
Experimental Workflow:
Caption: Step-by-step workflow for the Annexin V-FITC/PI apoptosis assay.
Detailed Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as desired.
-
Cell Harvesting: Harvest the cells, including the culture supernatant which may contain detached apoptotic cells. For adherent cells, use gentle trypsinization. Wash the cells with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Annexin V-FITC is typically detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2).
Conclusion
Substituted acetonitriles represent a versatile and potent class of cytotoxic agents with significant potential for the development of novel anticancer therapeutics. This guide has provided a comparative overview of their in vitro efficacy, shed light on their pro-apoptotic mechanism of action, and offered detailed, field-proven protocols for their evaluation. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can effectively advance the discovery and development of next-generation acetonitrile-based cancer therapies. The cyanide moiety is a key structural component for the broad-spectrum cytotoxicity of many of these compounds.[5] Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
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Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Dichloroacetonitrile induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells. PubMed. [Link]
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Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents. PubMed. [Link]
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Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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A schematic of the p53-mediated apoptotic pathways in a mammalian cell. ResearchGate. [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
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Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]
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A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed. [Link]
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Structure Activity Relationships. Drug Design Org. [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of 2-Substituted Pyrroles
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. The pyrrole ring is a cornerstone of medicinal chemistry and materials science, and the ability to precisely install substituents at the C2 position is paramount for molecular design and function.[1][2] This document provides an in-depth comparative analysis of various synthetic routes to 2-substituted pyrroles, moving beyond mere protocols to explain the underlying principles and practical considerations for each method.
This guide is structured into two primary approaches:
-
Part A: Direct Functionalization of the Pyrrole Ring at the C2 Position. This strategy is ideal when pyrrole or a simple derivative is your starting point.
-
Part B: Ring Formation Strategies for Accessing 2-Substituted Pyrroles. These methods build the pyrrole core from acyclic precursors, offering a powerful way to control substitution patterns from the outset.
Part A: Direct Functionalization of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The inherent electronic distribution of the ring strongly favors substitution at the C2 (α) position. This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at the C3 (β) position yields an intermediate with only two resonance structures.[3][4][5] This inherent regioselectivity is a cornerstone of pyrrole chemistry.
Vilsmeier-Haack Formylation: A Classic Route to 2-Formylpyrroles
The Vilsmeier-Haack reaction is a reliable and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including pyrrole.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9]
Mechanism & Causality:
The process begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich pyrrole ring then attacks this electrophile, preferentially at the C2 position. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the 2-formylpyrrole.[8][9] The choice of DMF and POCl₃ is critical; they are cost-effective, readily available, and generate a moderately reactive electrophile that is well-suited for the highly nucleophilic pyrrole ring, minimizing polymerization that can occur with stronger acids.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of pyrrole.
Experimental Data: Vilsmeier-Haack Formylation
| Starting Pyrrole | Reaction Conditions | Yield (%) | Reference |
| 1-Methylpyrrole | POCl₃, DMF, 0°C to RT | 95% | [10] |
| 1-Alkyl & 1-Aryl Pyrroles | POCl₃, DMF | Varies | [11] |
| Substituted Pyrroles | Microwave, POCl₃, DMF | Good to Excellent | [9] |
Trustworthiness & Insights: This method is a workhorse for generating 2-formylpyrroles, which are versatile intermediates for more complex structures like porphyrins and BODIPY dyes.[12][13] The reaction is generally high-yielding and regioselective. However, the reactivity of 1-substituted pyrroles can be influenced by the steric bulk of the substituent on the nitrogen, which may affect the ratio of α- to β-formylation.[11]
Friedel-Crafts Acylation: Installing Ketone Functionality
Analogous to formylation, the Friedel-Crafts acylation introduces an acyl group (-COR) at the C2 position. Due to the high reactivity of pyrrole, which can lead to polymerization with strong Lewis acids, modified and milder conditions are often employed.[14][15]
Mechanism & Causality:
In a traditional Friedel-Crafts reaction, a Lewis acid (e.g., AlCl₃) activates an acyl halide or anhydride, generating a highly electrophilic acylium ion. This then undergoes electrophilic aromatic substitution with the pyrrole ring. The key to success with pyrrole is controlling its reactivity. Using weaker Lewis acids or N-protection strategies (e.g., N-p-toluenesulfonyl) can prevent decomposition and improve yields.[14] An alternative, organocatalytic approach uses 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst, avoiding harsh Lewis acids altogether and providing excellent regioselectivity for the C2 position.[16]
Experimental Data: Friedel-Crafts Acylation of Pyrroles
| Pyrrole Derivative | Acylating Agent | Catalyst / Conditions | Yield (%) | Reference |
| N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | AlCl₃, CH₂Cl₂ | 3:2 to 4:3 (3- to 2-isomer) | [14] |
| N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | Et₂AlCl, then acyl chloride | 47% (single isomer) | [14] |
| N-Alkyl Pyrroles | Benzoyl chloride | 15 mol% DBN, Toluene, reflux | 78-100% conversion | [16] |
Trustworthiness & Insights: Direct Friedel-Crafts acylation of unprotected pyrrole is often problematic. The N-tosyl protection strategy demonstrates how modulating the electronics of the ring is a key experimental choice; it reduces reactivity to a manageable level.[14] However, this can sometimes alter the regioselectivity, favoring the C3 position.[14] The DBN-catalyzed method is a significant advancement, offering a milder and highly C2-selective route for N-alkyl pyrroles, even being applied to the synthesis of the NSAID Tolmetin.[16]
Modern Transition-Metal Catalyzed C-H Functionalization
A cutting-edge approach involves the direct functionalization of C-H bonds using transition metal catalysts (e.g., Palladium, Rhodium, Nickel).[17][18][19] These methods offer novel pathways to C-C and C-N bond formation with high selectivity.
Causality & Application: These reactions typically proceed via a metal-catalyzed cycle involving C-H activation. For example, Pd(II)-catalyzed oxidative arylation of N-homoallylic amines with arylboronic acids can lead to polysubstituted pyrroles through a cascade of C-C and C-N bond formations.[20] Similarly, dirhodium tetracarboxylate catalysts can achieve highly enantioselective C-H functionalization at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates, yielding products with excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 97% ee).[17][21]
Trustworthiness & Insights: While powerful, these methods are often more complex and require specialized catalysts and ligands compared to classical methods. They represent the frontier of pyrrole synthesis, offering unparalleled efficiency and stereocontrol for creating complex chiral pyrrolidine and pyrrole structures relevant to pharmaceuticals.[17][21][22]
Part B: Synthesis via Pyrrole Ring Construction
Building the pyrrole ring from acyclic precursors is a highly versatile strategy that allows for the pre-installation of desired substituents.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is arguably the most straightforward and common method for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[23][24][25]
Mechanism & Causality:
The reaction is typically conducted under neutral or weakly acidic conditions.[23] The mechanism involves the formation of a hemiaminal by the attack of the amine on one of the carbonyls. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps yield the aromatic pyrrole ring.[24][26] The choice to use a weak acid like acetic acid can accelerate the reaction, but strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[23][25]
Diagram: Paal-Knorr Synthesis Mechanism
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Data: Paal-Knorr Synthesis
| 1,4-Dicarbonyl | Amine/Ammonia Source | Conditions | Yield (%) | Reference |
| 2,5-Hexanedione | Ammonium carbonate | 100 °C | >60% | [25] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | FeCl₃, H₂O, RT | Good to Excellent | [27] |
| 2,9-Dimethyldeca-2,8-dien-4,7-dione | D-homoserine lactone | - | - | [28] |
Trustworthiness & Insights: The primary limitation of the Paal-Knorr synthesis is the availability of the starting 1,4-dicarbonyl compounds, which can be challenging to prepare.[26] However, its operational simplicity and generally high yields make it very attractive when the precursor is accessible.[25] Modern variations using precursors like 2,5-dimethoxytetrahydrofuran in green solvents like water have significantly expanded its scope and sustainability.[27]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[29]
Mechanism & Causality:
The accepted mechanism begins with the reaction between the amine and the β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent cyclization and dehydration furnish the substituted pyrrole.[29] While a classic method, it has been historically underutilized due to modest yields under conventional conditions.[30]
Experimental Data: Hantzsch Pyrrole Synthesis
| β-ketoester | α-haloketone | Amine | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Chloroacetone | Various amines | Conventional heating | Often modest | [30] |
| Pentane-2,4-dione | Phenacyl bromides | Various amines | DABCO, H₂O | Good | [30] |
| β-keto Weinreb amides | N-methoxy-N-methyl-α-bromoacetamide | Organometallic nucleophiles | - | Good | [30] |
Trustworthiness & Insights: The Hantzsch synthesis offers a convergent route to highly substituted pyrroles.[29] Recent advancements have revitalized this method, employing green solvents like water, organocatalysts (DABCO), or mechanochemistry to improve yields and expand its scope.[30] These modern variations make the Hantzsch synthesis a more viable and attractive option.
Knorr Pyrrole Synthesis
Not to be confused with the Paal-Knorr synthesis, the Knorr pyrrole synthesis condenses an α-aminoketone with a β-dicarbonyl compound.[31][32]
Mechanism & Causality:
A significant practical challenge is the instability of α-aminoketones, which tend to self-condense.[32] The most common and reliable protocol involves generating the α-aminoketone in situ. This is typically achieved by reducing an α-oximinoketone (formed by nitrosation of the starting ketone) with a reducing agent like zinc dust in acetic acid.[32] The freshly generated α-aminoketone then condenses with a second equivalent of the β-dicarbonyl compound to form the pyrrole.[31] This in situ generation is a critical experimental choice to ensure the desired reaction proceeds efficiently.
Diagram: Knorr Pyrrole Synthesis Workflow
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A Comparative Guide to Purity Assessment of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile by Elemental Analysis
In the landscape of pharmaceutical development, the rigorous assessment of purity for all intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental pillar of safety and efficacy. For novel compounds such as 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, a key building block in various synthetic pathways, establishing a robust purity profile is of paramount importance. This guide provides an in-depth technical comparison of elemental analysis as a primary method for purity determination of this specific nitrogen-containing heterocyclic compound. We will delve into the experimental intricacies, compare its performance with alternative analytical techniques, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals.
The Principle of Purity Assessment via Elemental Analysis
Elemental analysis, specifically CHNS analysis, operates on the foundational principle of complete combustion of a sample in an oxygen-rich environment.[1][2] This process quantitatively converts the constituent elements—carbon, hydrogen, nitrogen, and sulfur—into their respective gaseous oxides (CO2, H2O, N2, SO2).[2] These gases are then chromatographically separated and detected, allowing for the precise determination of the percentage by weight of each element in the original sample.[3][4] For a pure compound like this compound (C10H14N4), the experimentally determined elemental percentages should align closely with the theoretically calculated values. Any significant deviation can indicate the presence of impurities, such as residual solvents, inorganic salts, or by-products from the synthesis.
Experimental Protocol: A Self-Validating System
The trustworthiness of elemental analysis data hinges on a meticulously executed and well-validated protocol. The following procedure is designed to ensure high precision and accuracy.
Instrumentation: A modern CHNS elemental analyzer capable of achieving a precision of ≤0.3% is required.[5]
Reference Materials: Calibration and validation are performed using certified reference materials (CRMs) from authoritative sources like the National Institute of Standards and Technology (NIST).[6][7] For nitrogen-containing compounds, a standard such as sulfanilamide is often employed.[7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a tin capsule using an ultra-micro balance. The sample must be homogenous and completely dry to avoid erroneous hydrogen and oxygen (if measured) values.
-
For the certified reference material, follow the same weighing procedure.
-
Prepare a blank (an empty tin capsule) to be run at the beginning of the analysis sequence.
-
-
Instrument Calibration:
-
Perform a multi-point calibration using the certified reference material. This establishes a linear response curve for each element.
-
The calibration is validated by analyzing a known check standard. The results must fall within the certified acceptance criteria.
-
-
Analysis:
-
Introduce the samples into the elemental analyzer's autosampler.
-
The instrument will automatically drop each sample into a high-temperature furnace (typically around 1000°C) for combustion.[2]
-
The resulting gases are passed through a reduction tube to convert nitrogen oxides to N2 and are then separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Processing and Purity Calculation:
-
The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight.
-
Purity is assessed by comparing the experimental percentages to the theoretical values for C10H14N4. A commonly accepted deviation in academic literature and for many journals is within ±0.4% of the calculated value.[8][9]
-
Data Presentation and Interpretation
The theoretical elemental composition of this compound (Molar Mass: 190.26 g/mol ) is:
-
Carbon (C): 63.13%
-
Hydrogen (H): 7.42%
-
Nitrogen (N): 29.45%
Below is a table summarizing hypothetical experimental results for three different batches of the synthesized compound, compared against a certified reference material.
| Sample | % Carbon (Theoretical: 63.13%) | % Hydrogen (Theoretical: 7.42%) | % Nitrogen (Theoretical: 29.45%) | Purity Assessment |
| Certified Reference Material (Sulfanilamide) | Measured: 41.82 (Certified: 41.85) | Measured: 4.69 (Certified: 4.68) | Measured: 16.25 (Certified: 16.27) | Pass |
| Batch A | 62.95 | 7.38 | 29.31 | High Purity |
| Batch B | 62.51 | 7.55 | 28.98 | Acceptable Purity (within ±0.5%) |
| Batch C | 61.88 | 7.91 | 28.15 | Impure (Requires further purification) |
Interpretation of Results:
-
Batch A shows excellent correlation with the theoretical values, indicating a high degree of purity.
-
Batch B is within an acceptable range for many research and development purposes, though the deviation in nitrogen content might warrant further investigation.
-
Batch C exhibits significant deviations across all elements, strongly suggesting the presence of impurities. The lower carbon and nitrogen percentages, coupled with a higher hydrogen percentage, could indicate the presence of a solvent with a high hydrogen content, such as water or an alcohol.
Workflow for Purity Assessment by Elemental Analysis
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A Comparative Guide to the Reactivity of Pyrrole-2-Acetonitriles in Electrophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrrole Ring
The pyrrole nucleus is a privileged scaffold in drug discovery and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a vast array of biologically active molecules. Consequently, the selective functionalization of the pyrrole ring through electrophilic aromatic substitution (EAS) is a critical undertaking for synthetic chemists. This guide focuses on the reactivity of pyrrole-2-acetonitriles, a class of pyrrole derivatives that offer a versatile handle for further synthetic transformations. We will objectively compare their performance in key electrophilic substitution reactions against other common 2-substituted pyrroles, providing supporting experimental data and detailed protocols.
Theoretical Framework: Understanding Reactivity and Regioselectivity in Pyrrole Electrophilic Aromatic Substitution
Pyrrole is a π-excessive aromatic heterocycle, meaning the five-membered ring contains six π-electrons, leading to a higher electron density on the ring carbons compared to benzene. This makes pyrrole and its derivatives highly reactive towards electrophiles.[1] Electrophilic attack preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (the σ-complex or arenium ion), which can be delocalized over three atoms, including the nitrogen. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.[2][3]
The introduction of a substituent at the 2-position, such as an acetonitrile group (-CH₂CN), profoundly influences both the reactivity and the regioselectivity of subsequent electrophilic substitution reactions. The acetonitrile group, and more broadly the cyano group (-CN) it contains, is an electron-withdrawing group (EWG). EWGs deactivate the aromatic ring towards electrophilic attack by reducing the electron density of the π-system. This deactivation makes the substitution reaction slower compared to unsubstituted pyrrole.
Furthermore, the 2-EWG directs incoming electrophiles to the C4 and C5 positions. The deactivating effect is most pronounced at the C3 and C5 positions due to the inductive and resonance effects of the EWG. However, the inherent preference for α-substitution in the pyrrole ring often leads to a competition between the C4 ("meta-like") and C5 ("ortho-like") positions. The precise ratio of C4 to C5 substitution depends on the specific electrophile and reaction conditions.
Comparative Reactivity: A Data-Driven Analysis
To provide a clear comparison, this section presents experimental data on the electrophilic substitution of various 2-substituted pyrroles. As direct comparative data for pyrrole-2-acetonitrile is limited in some reactions, data for the closely related and electronically similar pyrrole-2-carbonitrile is used as a reliable proxy.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. The strong electron-withdrawing nature of the substituent significantly impacts the reaction's feasibility and outcome. Pyrroles with strongly deactivating groups often require harsher conditions or fail to react under standard Friedel-Crafts conditions.[4]
| 2-Substituent | Reaction Conditions | Major Product(s) | Yield (%) | Reference |
| -H (Pyrrole) | Acetic anhydride, 250°C | 2-Acetylpyrrole | Good | [5] |
| -CHO | Acetyl chloride, AlCl₃ | 4-Acetyl-2-pyrrolecarboxaldehyde | Good | [6] |
| -COOCH₃ | Acetyl chloride, AlCl₃ | 4-Acetyl-2-pyrrolecarboxylate | Good | [6] |
| -CN | Acetyl chloride, AlCl₃ | 4-Acetyl-2-pyrrolecarbonitrile | Fair | [6] |
Table 1: Comparison of Friedel-Crafts acetylation of 2-substituted pyrroles.
As the data in Table 1 indicates, the presence of an electron-withdrawing group at the 2-position directs the incoming acetyl group primarily to the 4-position. The yield for the acylation of 2-pyrrolecarbonitrile is noted as "fair," highlighting the deactivating effect of the cyano group compared to the carboxaldehyde and carboxylate esters under these conditions.[6] This suggests that pyrrole-2-acetonitrile would exhibit similar reactivity, requiring carefully optimized conditions to achieve good yields.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a milder method for formylation and is generally effective for electron-rich heterocycles.[7][8] However, the presence of an EWG can still influence the reaction's outcome. Studies on 1-substituted pyrroles have shown that both steric and electronic factors of the substituent influence the ratio of α- to β-formylation.[6][9] For 2-substituted pyrroles with EWGs, formylation is expected to occur at an unsubstituted position.
Experimental Protocols
The following protocols are provided as a starting point for the electrophilic substitution of pyrrole-2-acetonitrile. As with any chemical reaction, optimization may be necessary to achieve the desired outcome and yield.
General Workflow for Electrophilic Substitution of Pyrrole-2-Acetonitrile
Caption: A generalized experimental workflow for electrophilic substitution on pyrrole-2-acetonitrile.
Protocol for Halogenation (Bromination) of Pyrrole-2-acetonitrile
This protocol is adapted from general procedures for the halogenation of deactivated pyrroles.
Materials:
-
Pyrrole-2-acetonitrile
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve pyrrole-2-acetonitrile (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the brominated pyrrole-2-acetonitrile.
Causality: The use of NBS provides a source of electrophilic bromine under milder conditions than elemental bromine, which is crucial for the reactive yet deactivated pyrrole ring to avoid side reactions.[11] The low temperature helps to control the reaction rate and selectivity.
Protocol for Vilsmeier-Haack Formylation of Pyrrole-2-acetonitrile
This protocol is based on the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[7][12]
Materials:
-
Pyrrole-2-acetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Sodium acetate solution (aqueous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flask containing anhydrous DMF (3.0 eq) under an inert atmosphere, slowly add POCl₃ (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve pyrrole-2-acetonitrile (1.0 eq) in anhydrous DCE or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate until the pH is ~7.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The Vilsmeier reagent is a relatively mild electrophile, making it suitable for the formylation of pyrroles. Heating is often necessary for deactivated substrates like pyrrole-2-acetonitrile to drive the reaction to completion.
Mechanistic Insights
The mechanism of electrophilic substitution on 2-substituted pyrroles is a classic example of electrophilic aromatic substitution. The initial attack of the electrophile on the electron-rich pyrrole ring forms a resonance-stabilized carbocation intermediate. The stability of this intermediate dictates the position of substitution.
Caption: A simplified diagram showing the two primary pathways for electrophilic attack on 2-cyanopyrrole.
The electron-withdrawing nature of the 2-cyano group destabilizes the positive charge in the σ-complex, particularly when the charge is adjacent to the substituent (as in C3 attack). Attack at C4 and C5 keeps the positive charge further from the deactivating group, making these positions more favorable. The relative ratio of C4 to C5 substitution is a subtle interplay of steric and electronic factors.
Conclusion
Pyrrole-2-acetonitrile, due to its electron-withdrawing nitrile group, is a deactivated pyrrole derivative that undergoes electrophilic substitution at a slower rate than unsubstituted pyrrole. The substitution is directed to the C4 and C5 positions. While direct quantitative comparisons with a broad range of other 2-substituted pyrroles are not always available in single studies, the existing data for the closely related 2-cyanopyrrole provides a strong basis for predicting its reactivity.
For researchers and drug development professionals, understanding these reactivity patterns is crucial for the rational design of synthetic routes to complex, functionalized pyrrole-containing molecules. The provided protocols offer a practical starting point for the selective modification of the pyrrole-2-acetonitrile scaffold.
References
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Quora. (2017). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions?. [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.... [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, a compound that, due to its structural features, requires meticulous handling to ensure the safety of laboratory personnel and environmental integrity. Our approach is grounded in established safety protocols and an understanding of the compound's inherent chemical hazards.
Understanding the Hazard: Why Caution is Critical
This compound is an α-aminonitrile. The primary toxicological concern with aliphatic nitriles stems from their potential to release cyanide through metabolic processes.[1][2] Cyanide is a potent inhibitor of cellular respiration.[1] Furthermore, aminonitriles can be readily absorbed through the skin, leading to systemic toxicity.[3] Given these inherent risks, this compound must be handled as a potentially acutely toxic substance.
Key Hazard Considerations:
| Hazard Class | Description | Rationale |
| Acute Toxicity | Potentially fatal if swallowed, in contact with skin, or if inhaled.[9] | The α-aminonitrile structure suggests the potential for metabolic release of cyanide.[1][3] |
| Environmental Hazard | Acetonitrile and related compounds are considered hazardous to the environment.[5][6] | Improper disposal can contaminate water systems. |
| Reactivity | Potential for hazardous reactions with incompatible materials (e.g., strong oxidizing agents).[10] | General reactivity profile for nitriles and amines. |
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Gloves: Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals. If gloves become contaminated, they must be disposed of as hazardous waste.[11]
-
Eye Protection: Chemical safety goggles are mandatory. For added protection, use a face shield.
-
Lab Coat: A lab coat, preferably one that is chemical-resistant, must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to safe chemical waste management. Never mix incompatible waste streams.[12][13]
-
Designate a Waste Container:
-
Collect the Waste:
-
Solid Waste: Collect any solid this compound waste in the designated container.
-
Liquid Waste: Collect all solutions containing the compound. Do not pour any amount down the drain.[5] The first rinse of any glassware that contained the compound must also be collected as hazardous waste.[12] For highly toxic compounds, the first three rinses should be collected.[12]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, contaminated gloves, and absorbent paper from spill cleanups, must be collected as solid hazardous waste.[15] Place these items in a sealed, labeled bag or a dedicated solid waste container.
-
Step 3: Labeling the Hazardous Waste Container
Accurate and thorough labeling is a regulatory requirement and crucial for the safety of everyone in the laboratory and for the waste disposal personnel.[13][16]
Your hazardous waste label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[13]
-
An accurate estimation of the concentration of each component in the waste container.
-
The date when waste was first added to the container (the "accumulation start date").
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, flame for flammability if in a flammable solvent).
Step 4: Storage of the Waste Container
Store the waste container in a designated Satellite Accumulation Area within the lab.[16]
-
The storage area must be at or near the point of waste generation.[16]
-
Keep the container closed at all times, except when adding waste.[12][13][14]
-
Use secondary containment (such as a larger, chemically resistant bin) for liquid waste containers to contain any potential leaks.[12][14]
-
Segregate the waste container from incompatible materials, particularly strong acids and oxidizing agents.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14]
-
Do not accumulate more than 55 gallons of hazardous waste in your lab. For acutely toxic wastes (which this compound should be treated as), the limit is typically much lower, often one quart.[16]
-
Once the container is full or ready for pickup, submit a waste collection request to your EHS office.[12][14]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Assess the Spill: If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS immediately.
-
Cleanup (for minor spills):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material like vermiculite or a commercial chemical spill kit.
-
Carefully scoop the absorbent material into your designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials and rinsate as hazardous waste.
-
By adhering to these procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental well-being.
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Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Aliphatic Nitriles. (2011). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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Nauth, A. M., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Organic & Biomolecular Chemistry, 16(30), 5544-5564. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. The compound 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, while promising in its potential applications, necessitates a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), ensuring the well-being of our most valuable asset: our scientists.
The following information is a synthesis of established safety protocols for related chemical families, including aminonitriles, pyrrole derivatives, and substituted acetonitriles. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on the hazardous potential of its constituent functional groups is warranted.
Hazard Analysis: A Proactive Approach to Safety
Understanding the potential hazards of this compound is paramount. A structural assessment reveals three key functional groups, each contributing to the overall risk profile:
-
Aminonitrile: This functional group is of primary concern. Aminonitriles can be toxic and may release cyanide through metabolic processes or decomposition.[1][2] Skin absorption is a significant route of exposure, potentially leading to systemic toxicity with symptoms that may be delayed.[1]
-
Substituted Pyrrole: Pyrrole and its derivatives are often flammable liquids and can cause skin and eye irritation.[3][4][5] Inhalation of vapors should be avoided.[3]
-
Acetonitrile Moiety: Acetonitrile is a flammable liquid and is toxic.[6][7][8][9] The body can metabolize acetonitrile to hydrogen cyanide, which is highly poisonous.[6]
Based on this analysis, we must assume that this compound is a flammable, toxic compound that can be absorbed through the skin and may cause severe irritation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are a common choice for their resistance to a range of chemicals, punctures, and as a latex-free option.[10][11][12] Given the potential for skin absorption, double-gloving is strongly recommended. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected. For prolonged or large-scale operations, consider heavier-duty gloves and consult manufacturer-specific chemical resistance charts. |
| Eyes | Safety goggles and face shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[13] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing during transfers or reactions.[13] |
| Body | Flame-resistant laboratory coat | A flame-resistant lab coat that is fully buttoned is required to protect against splashes and potential flash fires.[13] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area | All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[5][13] |
| Footwear | Closed-toe shoes | Shoes that fully cover the feet are a standard requirement in any laboratory setting to protect against spills.[13] |
Experimental Protocol: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Footwear and Lab Coat: Ensure closed-toe shoes and a flame-resistant lab coat are worn.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Logical Framework for PPE Selection
The level of PPE required can be adjusted based on the scale and nature of the experimental work. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include safe handling and disposal procedures.
Handling and Storage:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][13]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[3][14] Use non-sparking tools for transfers.[7][15]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[16][17]
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan:
All waste contaminated with this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.[6][16]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] Do not pour down the drain. [6]
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work, fostering a culture of safety and scientific excellence.
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Acetonitrile: Production, Hazards & Waste Disposal - Study.com. (n.d.). Retrieved from [Link]
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How to Dispose of Acetonitrile? (2025, January 2). ACTenviro. Retrieved from [Link]
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Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng. (2024, October 15). Retrieved from [Link]
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Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. Retrieved from [Link]
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Acetonitrile | CH3CN | CID 6342 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Pyrrole Safety Data Sheet. (n.d.). Retrieved from [Link]
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Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines. (n.d.). Retrieved from [Link]
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Are Nitrile Gloves Considered PPE? - Armbrust American. (n.d.). Retrieved from [Link]
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Lacy, T. L. (1994). Comparative toxicities of aminonitriles (Master's thesis, University of Texas-Pan American). ScholarWorks @ UTRGV. Retrieved from [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

